molecular formula C2H3BrO2 B113405 2-bromoacetic acid CAS No. 57858-24-9

2-bromoacetic acid

カタログ番号: B113405
CAS番号: 57858-24-9
分子量: 139.94 g/mol
InChIキー: KDPAWGWELVVRCH-VQEHIDDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Bromoacetic acid (Bromoethanoic acid, CAS 79-08-3) is a colorless to light yellow crystalline solid with the molecular formula C₂H₃BrO₂, serving as a versatile and relatively strong alkylating agent in organic synthesis . Its primary research value lies in its role as a critical building block for the construction of complex molecules, particularly in pharmaceutical chemistry and medicinal chemistry. One of its most significant applications is in the efficient "sub-monomer" synthesis of peptoid oligomers . In this route, an activated ester of this compound is coupled to an amine, and the bromide is subsequently displaced by a nucleophilic primary amine, enabling the rapid generation of diverse combinatorial libraries . These peptoid scaffolds are of great interest due to their enhanced proteolytic stability and improved cell permeability compared to standard peptides, making them valuable in drug discovery efforts . Beyond peptoids, this compound is a key reagent in various other synthetic transformations, including the preparation of fine chemicals and other N-alkylated compounds. From a regulatory perspective, its approval as an active substance for use in biocidal products of product-type 4 in the European Union has been postponed until 31 December 2027, confirming its ongoing importance in this application . Researchers should note that this compound is a strong alkylating agent and must be handled with care. It is classified as causing skin and serious eye irritation and may cause an allergic skin reaction . Appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat, is essential. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443312
Record name Bromoacetic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57858-24-9
Record name Bromoacetic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoacetic-(1-13C) acid
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Foundational & Exploratory

2-bromoacetic acid synthesis and reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 2-Bromoacetic Acid

Introduction

This compound, also known as bromoethanoic acid, is an organobromine compound with the chemical formula BrCH₂COOH.[1][2] It appears as a colorless to pale yellow crystalline solid and is a versatile and relatively strong alkylating agent.[1][3][4] Due to its reactivity, this compound and its esters are fundamental building blocks in organic synthesis, with significant applications in the pharmaceutical and chemical industries.[1][4][5] This technical guide provides a comprehensive overview of the primary synthesis methods, underlying reaction mechanisms, experimental protocols, and key reactions of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

This compound is a polar compound, readily soluble in water and polar organic solvents like ethanol (B145695) and acetone.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂H₃BrO₂
Molecular Weight 138.95 g/mol
Melting Point 49-51 °C
Boiling Point 208 °C
Density 1.934 g/cm³
pKa 2.86 - 2.89
Appearance White to light yellow crystalline solid
Solubility Soluble in water, ethanol, acetone, diethyl ether

(Data sourced from[1][2][3][4][5])

Synthesis of this compound

The most prominent and widely utilized method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. Other notable methods include direct bromination and synthesis from chloroacetic acid.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky reaction is a hallmark transformation in organic chemistry that converts a carboxylic acid with an α-hydrogen into its α-bromo derivative.[6] This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide, such as PBr₃.[7][8]

Reaction Scheme: CH₃COOH + Br₂ (with PBr₃ catalyst) → BrCH₂COOH + HBr

The reaction conditions are often stringent, requiring elevated temperatures (above 373 K) and extended reaction times to proceed to completion.[7]

Direct Bromination of Acetic Acid

This compound can also be prepared by the direct bromination of acetic acid.[1][9][10] This process typically requires high temperatures and pressures.[9][10] The reaction can be facilitated by using catalysts such as pyridine (B92270) or dry hydrogen chloride to improve efficiency and yield.[4][10]

Synthesis from Chloroacetic Acid

Another synthetic route involves the reaction of chloroacetic acid with hydrobromic acid or an alkali metal bromide at elevated temperatures.[4][10][11] This nucleophilic substitution reaction replaces the chlorine atom with a bromine atom. A process described involves adding concentrated sulfuric acid to an aqueous solution of chloroacetic acid and an alkali metal bromide, followed by heating to remove water and isolate the product.[11]

Reaction Mechanism: The Hell-Volhard-Zelinsky Reaction

The mechanism of the HVZ reaction is a multi-step process that relies on the formation of an acyl bromide intermediate, which is more readily brominated than the parent carboxylic acid.

  • Formation of Acyl Bromide: Phosphorus tribromide (PBr₃), which can be formed in situ from red phosphorus and bromine, reacts with acetic acid to form acetyl bromide.[6][7][8]

  • Enolization: The acetyl bromide intermediate readily tautomerizes to its enol form. This enol is significantly more nucleophilic than the carboxylic acid.[6][8][12]

  • α-Bromination: The enol tautomer rapidly reacts with bromine (Br₂) at the α-carbon to form α-bromoacetyl bromide.[6][7]

  • Hydrolysis/Exchange: The resulting α-bromoacetyl bromide can then undergo hydrolysis during aqueous workup to yield the final product, this compound.[6][12] Alternatively, in the absence of a nucleophilic solvent, it can react with unreacted acetic acid, regenerating the acetyl bromide intermediate and forming the product, allowing the catalytic cycle to continue.[6][7]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Acetic_Acid Acetic Acid (CH₃COOH) Acetyl_Bromide Acetyl Bromide (CH₃COBr) Acetic_Acid->Acetyl_Bromide + PBr₃ PBr3 PBr₃ Acetyl_Bromide_2 Acetyl Bromide (CH₃COBr) Enol Enol Tautomer Enol_2 Enol Tautomer Acetyl_Bromide_2->Enol Tautomerization Br2 Br₂ Alpha_Bromo_Acyl_Bromide α-Bromoacetyl Bromide (BrCH₂COBr) Alpha_Bromo_Acyl_Bromide_2 α-Bromoacetyl Bromide (BrCH₂COBr) Enol_2->Alpha_Bromo_Acyl_Bromide + Br₂ H2O H₂O Final_Product This compound (BrCH₂COOH) Alpha_Bromo_Acyl_Bromide_2->Final_Product + H₂O (Workup) Synthesis_Workflow start Start: Reagent Preparation setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reaction Controlled Reagent Addition & Reflux setup->reaction monitoring Reaction Monitoring (e.g., Color Change, TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Quenching & Aqueous Workup (Hydrolysis / Extraction) monitoring->workup Reaction Complete isolation Product Isolation (Distillation / Crystallization) workup->isolation purification Final Purification (Recrystallization / Chromatography) isolation->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end End: Pure this compound characterization->end

References

An In-depth Technical Guide to 2-Bromoacetic Acid for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, laboratory applications, and safety protocols for 2-bromoacetic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and utilization of this versatile reagent.

Core Properties of this compound

This compound (BrCH₂COOH) is a halogenated carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its utility stems from the presence of two reactive functional groups: a carboxylic acid and an alpha-bromo substituent. This dual functionality allows for a wide range of chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂H₃BrO₂[1][3]
Molar Mass 138.95 g/mol [1][3]
Appearance White to light yellow crystalline solid[2]
Odor Vinegar-like
Melting Point 49-51 °C[2]
Boiling Point 208 °C[2][4]
Density 1.934 g/cm³[2]
Solubility in Water 175 g/100 mL (25 °C)
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene[4]
pKa 2.86[2]
Flash Point 110 °C
Vapor Pressure 0.119 mmHg at 25 °C

Chemical Reactivity and Applications

This compound is a potent alkylating agent due to the electrophilic nature of the carbon atom bonded to the bromine.[1] The electron-withdrawing carboxylic acid group enhances the leaving group ability of the bromide, facilitating nucleophilic substitution reactions.

Key reactions and applications include:

  • Alkylation of Nucleophiles: It readily reacts with a variety of nucleophiles, including phenols, amines, thiols, and carbanions, to introduce a carboxymethyl group (-CH₂COOH). This is fundamental in the synthesis of many pharmaceutical intermediates.

  • Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification) to produce bromoacetate (B1195939) esters, which are also important alkylating agents and synthetic intermediates.

  • Synthesis of Heterocycles: It is a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in drug molecules.

G BAA This compound Props Physical & Chemical Properties (Solid, Acidic, Alkylating Agent) BAA->Props Apps Primary Applications BAA->Apps Safety Safety & Handling (Toxic, Corrosive) BAA->Safety Alkylation Alkylation Reactions (e.g., Williamson Ether Synthesis) Apps->Alkylation Esterification Esterification Reactions (e.g., Fischer Esterification) Apps->Esterification PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Safety->PPE Handling Proper Handling (Fume Hood, Avoid Inhalation/Contact) Safety->Handling Pharma Pharmaceutical Synthesis Alkylation->Pharma Agro Agrochemical Production Alkylation->Agro Esterification->Pharma

Core attributes and applications of this compound.

Experimental Protocols

The following are detailed methodologies for common laboratory reactions involving this compound.

Alkylation of 4-Methylphenol (Williamson Ether Synthesis)

This protocol details the synthesis of (4-methylphenoxy)acetic acid.

Reagents and Equipment:

  • 4-Methylphenol (p-cresol)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 50 mL of deionized water. To this solution, add 10.8 g (0.1 mol) of 4-methylphenol. Stir the mixture at room temperature until the 4-methylphenol has completely dissolved.

  • Addition of this compound: While stirring, add 13.9 g (0.1 mol) of this compound to the reaction mixture in portions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1 hour.

  • Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 400 mL beaker and cool in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution is acidic to pH paper (pH ~2). A white precipitate of (4-methylphenoxy)acetic acid will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water. The crude product can be purified by recrystallization from hot water.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Esterification of this compound with Isopropanol (B130326) (Fischer Esterification)

This protocol describes the synthesis of isopropyl bromoacetate.

Reagents and Equipment:

  • This compound

  • Isopropanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser (or Dean-Stark apparatus)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 13.9 g (0.1 mol) of this compound and 60 mL of isopropanol.

  • Catalyst Addition: While swirling the flask, cautiously add 1-2 mL of concentrated sulfuric acid.

  • Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Slowly add 50 mL of a saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution). Gently swirl and vent the separatory funnel frequently.

  • Extraction: After the gas evolution has ceased, shake the separatory funnel and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 50 mL of brine.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the excess isopropanol using a rotary evaporator. The resulting crude isopropyl bromoacetate can be purified by vacuum distillation.

G start Start dissolve Dissolve Phenol in NaOH(aq) start->dissolve add_baa Add this compound dissolve->add_baa reflux Reflux Reaction Mixture (1 hour) add_baa->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl to Precipitate Product cool->acidify filter Vacuum Filter Crude Product acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Hot Water (Optional) wash->recrystallize dry Dry Purified Product wash->dry recrystallize->dry end End dry->end

Experimental workflow for the alkylation of a phenol.

Safety and Handling

This compound is a toxic and corrosive substance that must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower should be readily accessible.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. It is hygroscopic and light-sensitive, so it should be stored in a tightly sealed container in a cool, dry, and dark place.[5]

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and metals.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their laboratory work.

References

An In-depth Technical Guide to the History and Discovery of 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for 2-bromoacetic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this important reagent.

History and Discovery

The journey of this compound (also known as bromoacetic acid) begins in the mid-19th century, a period of significant advancement in organic chemistry. The first documented synthesis of this compound is attributed to the British chemists William Henry Perkin and B. F. Duppa in 1859 . Their pioneering work, "On the action of bromine on acetic acid," was published in the Quarterly Journal of the Chemical Society. This initial method involved the direct bromination of acetic acid.

Following this initial discovery, the synthesis of α-halo acids, including this compound, was significantly advanced by the development of the Hell-Volhard-Zelinsky reaction in the 1880s. This robust method, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide or red phosphorus.[1][2] This reaction proceeds via the formation of an acyl bromide, which then enolizes and undergoes bromination at the α-carbon.[1] The resulting α-bromo acyl bromide is subsequently hydrolyzed to yield the final α-bromo carboxylic acid. The Hell-Volhard-Zelinsky reaction became a cornerstone of organic synthesis due to its efficiency and broader applicability compared to direct bromination.

Over the years, other synthetic routes have been developed, including the reaction of chloroacetic acid with hydrogen bromide or an alkali metal bromide, and the reaction of glycolic acid with hydrogen bromide. These alternative methods offer different advantages in terms of starting material availability, reaction conditions, and scalability.

Physicochemical Properties

This compound is a colorless to light yellow crystalline solid with a pungent, vinegar-like odor.[3] It is highly soluble in water and polar organic solvents. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₂H₃BrO₂[3]
Molar Mass138.948 g/mol [3]
Melting Point49-51 °C[3]
Boiling Point206-208 °C[3]
Density1.934 g/cm³[3]
pKa2.86[3]
Solubility in Water175 g/100 mL at 25 °C

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the most significant methods of synthesizing this compound.

The Hell-Volhard-Zelinsky Reaction

This is a classic and widely used method for the α-bromination of carboxylic acids.

Reaction:

CH₃COOH + Br₂ + P(cat.) → BrCH₂COOH + HBr

Experimental Protocol:

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The top of the condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved during the reaction.

  • Reagents:

    • Glacial Acetic Acid

    • Bromine

    • Red Phosphorus (catalyst)

  • Procedure:

    • Place glacial acetic acid and a catalytic amount of red phosphorus in the reaction flask.

    • Heat the mixture to a gentle reflux.

    • Slowly add bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

    • After the addition of bromine is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate bromoacetyl bromide to this compound.

    • The crude this compound can be purified by distillation under reduced pressure.

  • Yield: Typical yields for this reaction are in the range of 80-85%.[3]

Synthesis from Chloroacetic Acid

This method involves the nucleophilic substitution of chlorine with bromine.

Reaction:

ClCH₂COOH + NaBr + H₂SO₄ → BrCH₂COOH + NaCl + HSO₄⁻

Experimental Protocol:

  • Apparatus: A four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, and a dropping funnel.

  • Reagents:

    • Chloroacetic Acid

    • Sodium Bromide

    • Concentrated Sulfuric Acid

    • Water

    • Toluene (B28343) (for azeotropic removal of water)

  • Procedure:

    • In the reaction flask, dissolve chloroacetic acid and sodium bromide in water.

    • Stir the mixture vigorously and maintain the temperature at approximately 55°C.

    • Gradually add concentrated sulfuric acid from the dropping funnel over a period of one hour.

    • After the addition is complete, continue stirring the mixture for an additional two hours.

    • Add toluene to the reaction mixture and heat it in an oil bath to remove water by azeotropic distillation.

    • After the removal of water, the organic layer containing this compound can be separated and purified by distillation.[4]

  • Yield: This method can provide high yields, often exceeding 95%.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Hell_Volhard_Zelinsky_Mechanism Hell-Volhard-Zelinsky Reaction Mechanism AceticAcid Acetic Acid (CH₃COOH) AcetylBromide Acetyl Bromide (CH₃COBr) AceticAcid->AcetylBromide + PBr₃ PBr3 PBr₃ (from P + Br₂) Enol Enol Tautomer AcetylBromide->Enol Tautomerization BromoacetylBromide α-Bromoacetyl Bromide (BrCH₂COBr) Enol->BromoacetylBromide + Br₂ Br2 Br₂ BromoaceticAcid This compound (BrCH₂COOH) BromoacetylBromide->BromoaceticAcid + H₂O HBr HBr (byproduct) BromoacetylBromide->HBr H2O H₂O (Hydrolysis)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Material (e.g., Acetic Acid, Chloroacetic Acid) Reaction Bromination Reaction (e.g., HVZ, Nucleophilic Substitution) Start->Reaction Workup Reaction Workup (e.g., Hydrolysis, Quenching) Reaction->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct Analysis Characterization (e.g., NMR, IR, Melting Point) FinalProduct->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromoacetic Acid as an Alkylating Agent in Organic Chemistry

Abstract

This compound (BrCH₂COOH) is a versatile and highly reactive organobromine compound that serves as a potent alkylating agent in organic chemistry.[1][2] Its utility stems from the presence of both a carboxylic acid functional group and a bromine atom on the adjacent carbon, making it a valuable building block for the synthesis of a wide array of molecules.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, core mechanism of action, and its extensive applications in the alkylation of various nucleophiles. Special emphasis is placed on its role as a key intermediate in pharmaceutical synthesis and as a tool in chemical biology for drug development.[4][5] Detailed experimental protocols and quantitative data are presented to aid researchers in its practical application.

Physicochemical Properties and Safety Data

This compound is a colorless crystalline solid that is corrosive to metals and tissues.[6][7] It is soluble in water and polar organic solvents.[6] Due to its hazardous nature, strict safety protocols must be followed during its handling and storage.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂H₃BrO₂[1][4]
Molar Mass 138.95 g·mol⁻¹[1][4]
Appearance White to light yellow crystalline solid[1][10]
Melting Point 49 to 51 °C[1]
Boiling Point 206 to 208 °C[1]
Density 1.934 g/cm³[1][6]
pKa 2.86[1]
CAS Number 79-08-3[1]

Safety and Handling: this compound is highly toxic and corrosive, causing severe skin burns and eye damage upon contact.[11][9] It is fatal if swallowed and toxic if inhaled or in contact with skin.[9] It is also a lachrymator and is very toxic to aquatic life.[11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (tightly fitting safety goggles).[8][9]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid formation of dust and aerosols.[8] All equipment must be grounded.[6]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible substances.[9] The compound is hygroscopic, light-sensitive, and air-sensitive.[12][8][9]

Core Mechanism of Action: SN2 Alkylation

The primary mechanism through which this compound functions as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction.[13] In this reaction, a nucleophile attacks the electrophilic α-carbon (the carbon bonded to the bromine), displacing the bromide ion, which is an effective leaving group. This process results in the formation of a new covalent bond between the nucleophile and the carboxymethyl group.[13] The reactivity is enhanced by the electrophilic character of the α-carbon.[4]

Caption: General SN2 mechanism of this compound.

Applications in Alkylation of Nucleophiles

This compound's reactivity makes it a versatile reagent for alkylating a range of nucleophiles, including amines, thiols, phenols, and carboxylates.

Alkylation of S-Nucleophiles (Thiols)

The alkylation of thiols, particularly the cysteine residues in proteins, is a cornerstone of bioconjugation and proteomics research.[4][14] The reactive species is the more nucleophilic thiolate anion (-S⁻), making the reaction highly pH-dependent.[14]

  • pH Dependence: The reaction rate increases significantly as the pH approaches and exceeds the pKa of the thiol group (typically ~8.5 for cysteine), which favors the formation of the thiolate anion.[14] An optimal pH range of 8.0-9.0 is often recommended for efficient and specific alkylation of cysteine residues.[14]

  • Differential Reactivity: The bromoacetyl group can be used in conjunction with other thiol-reactive groups, like maleimides, for sequential conjugations by controlling the pH. Maleimide (B117702) reactions are faster at pH 6.5, while bromoacetyl reactions are more favorable at pH 9.0, allowing for controlled, site-specific modifications.[15]

Protein_Alkylation_Workflow start Protein Sample (with Disulfide Bonds) reduction Reduction (e.g., DTT, TCEP) start->reduction removal Removal of Reducing Agent reduction->removal alkylation Alkylation (this compound) pH 8.0-9.0 removal->alkylation quenching Quench Reaction (Excess Thiol) alkylation->quenching analysis Downstream Analysis (e.g., Mass Spectrometry) quenching->analysis

Caption: Experimental workflow for protein thiol alkylation.

Alkylation of N-Nucleophiles (Amines)

The reaction of this compound or its esters with ammonia (B1221849) or amines is a method for synthesizing amino acids or their derivatives. However, the reaction is often complicated by over-alkylation.[16][17] The product of the initial alkylation (a primary or secondary amine) is often more nucleophilic than the starting amine, leading to subsequent reactions that can produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[17][18]

Amine_Alkylation_Pathway cluster_reactants Ammonia Ammonia (NH₃) Primary Primary Amine (Glycine) Ammonia->Primary 1st Alkylation BAA + BrCH₂COOH Secondary Secondary Amine Primary->Secondary 2nd Alkylation (Often Faster) Tertiary Tertiary Amine Secondary->Tertiary 3rd Alkylation Quaternary Quaternary Salt Tertiary->Quaternary 4th Alkylation

Caption: Pathway of over-alkylation in amine reactions.

Alkylation of O-Nucleophiles (Phenols and Carboxylates)

This compound is also used for the O-alkylation of phenols and carboxylate ions. These reactions are fundamental in synthesizing aryl ethers and esters, which are common motifs in pharmaceuticals and other fine chemicals.[19][20] The reaction with phenols may be promoted by a carboxylic acid catalyst.[19] The reaction with carboxylate ions proceeds via a standard SN2 mechanism, with the rate influenced by the basicity and steric profile of the nucleophile.[20]

Synthesis of Heterocycles

As a bifunctional reagent, this compound and its esters are valuable starting materials for synthesizing a variety of heterocyclic compounds, such as thiazolidinones, by reacting with appropriate nucleophiles like thioureas or thioamides.[21][22]

Role in Drug Development and Chemical Biology

This compound is a crucial building block in the pharmaceutical industry.[3][4][5] Its ability to introduce a carboxymethyl group allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

  • Intermediate Synthesis: It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[4][5][10]

  • Chemical Probe: In chemical biology, it is used to alkylate specific amino acid residues (primarily cysteine) to study enzyme activity, map active sites, and understand biochemical pathways.[4][14] This covalent modification can irreversibly inhibit enzyme function, providing insights into potential therapeutic targets.[13]

Drug_Development_Workflow start This compound (Building Block) synthesis Multi-step Organic Synthesis start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

Protocol: Alkylation of a Thiol-Containing Peptide

This protocol describes the alkylation of a peptide containing a cysteine residue with this compound.

  • Peptide Dissolution: Dissolve the thiol-containing peptide in a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5) to a final concentration of 1 mg/mL.

  • Reduction (Optional): If the peptide contains disulfide bonds, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37 °C for 30-60 minutes.[14]

  • Alkylation: Prepare a fresh solution of this compound (e.g., 100 mM in the reaction buffer). Add the this compound solution to the peptide solution to achieve a final concentration that is in molar excess of the total thiol concentration (e.g., 50 mM).[14]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 45-60 minutes.[14]

  • Quenching: Stop the reaction by adding a quenching agent, such as DTT or 2-mercaptoethanol, to a final concentration approximately double that of the this compound used. Incubate for 15 minutes.[14]

  • Sample Cleanup: The alkylated peptide is now ready for downstream analysis. The sample can be desalted using a C18 ZipTip or other buffer exchange methods prior to analysis by mass spectrometry.

Protocol: Synthesis of Ethyl 2-(Phenylamino)acetate

This protocol details the N-alkylation of aniline (B41778) with ethyl bromoacetate (B1195939), a derivative of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq), ethyl bromoacetate (1.1 eq), and sodium bicarbonate (2.0 eq) in a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Heating: Heat the reaction mixture to reflux (approximately 80-82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium bromide and excess sodium bicarbonate.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure ethyl 2-(phenylamino)acetate.

Table 2: Example Reaction Conditions for Alkylation

NucleophileReagentBase / CatalystSolventTemperatureYieldReference
Hydrazono-thiazolidinoneEthyl BromoacetateFused NaOAcEthanolReflux94%[21]
Aromatic/Aliphatic ThiolsVarious Alkyl Halidesaq. TBAHNone50 °CHigh[23]
PhenolIsobutyleneCarboxylic Acid-Varies-[19]
Aliphatic Carboxylate IonsEthyl Bromoacetate-90% Acetone/Water30-40 °CN/A (Kinetics)[20]

Conclusion

This compound is a powerful and versatile alkylating agent with broad applicability in organic synthesis and the life sciences. Its predictable reactivity via the SN2 mechanism allows for the targeted modification of amines, thiols, and other nucleophiles. While challenges such as over-alkylation in amine reactions exist, its utility as a foundational building block in the synthesis of pharmaceuticals, heterocycles, and as a probe for biochemical pathways is firmly established. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively harness its synthetic potential in drug discovery and development.

References

An In-Depth Technical Guide to the SN2 Reaction Mechanism of 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid is a versatile bifunctional reagent widely utilized in organic synthesis and biochemical studies. Its utility stems from the presence of both a reactive carbon-bromine bond, susceptible to nucleophilic substitution, and a carboxylic acid group. For researchers in drug development and medicinal chemistry, understanding the reactivity of this compound is crucial for applications such as the alkylation of proteins, particularly the modification of cysteine residues, and as a foundational building block for more complex pharmaceutical agents. This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism of this compound, detailing its core principles, influencing factors, and relevant experimental protocols.

The Core SN2 Reaction Mechanism

The reaction of this compound with a nucleophile (Nu⁻) proceeds via the SN2 mechanism, a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.[1]

Kinetics

The SN2 reaction is characterized by second-order kinetics.[1][2][3][4] The reaction rate is linearly dependent on the concentration of both the substrate (this compound) and the nucleophile.[1][3] This relationship is described by the following rate law:

Rate = k[CH₂BrCOOH][Nu⁻]

Where:

  • k is the second-order rate constant.

  • [CH₂BrCOOH] is the concentration of this compound.

  • [Nu⁻] is the concentration of the nucleophile.

Doubling the concentration of either reactant will double the reaction rate, while doubling both will quadruple the rate.[3][4]

Stereochemistry and Mechanism

A defining feature of the SN2 mechanism is the "backside attack" of the nucleophile. The nucleophile approaches the electrophilic carbon from the side directly opposite the leaving group (bromide).[1] This trajectory is favored as it minimizes electrostatic repulsion between the electron-rich nucleophile and the departing, electron-rich leaving group.

This backside attack leads to a high-energy, pentacoordinate transition state where the α-carbon is partially bonded to both the incoming nucleophile and the outgoing bromide ion.[1][3] The reaction culminates in the breaking of the carbon-bromide bond and the formation of a new carbon-nucleophile bond, resulting in an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[3] While this compound itself is not chiral, this inversion is a fundamental characteristic of the SN2 pathway.

General SN2 reaction mechanism of this compound.

Factors Influencing the SN2 Reaction

The rate and efficiency of the SN2 reaction of this compound are governed by several key factors, summarized in the table below.

FactorInfluence on SN2 ReactivityRationale for this compound
Substrate Structure Steric hindrance dramatically decreases the reaction rate. Reactivity order: Methyl > 1° > 2° >> 3°.[1][5]This compound is a primary (1°) alkyl halide. The α-carbon is minimally hindered, making it an excellent substrate for SN2 reactions.[1][6]
Nucleophile Strength Stronger nucleophiles lead to faster reactions. Anionic nucleophiles (e.g., RS⁻, CN⁻, I⁻) are generally more potent than neutral ones (e.g., H₂O, ROH).The choice of nucleophile is critical. Strong nucleophiles like thiolates (cysteine residues) react readily.
Leaving Group Ability A better leaving group is a weaker base and can stabilize a negative charge. Reactivity order for halogens: I⁻ > Br⁻ > Cl⁻ > F⁻.Bromide (Br⁻) is a good leaving group, making the C-Br bond sufficiently labile for displacement.
Solvent Polar aprotic solvents (e.g., DMSO, acetone (B3395972), DMF) are ideal.[6][7] They solvate the counter-ion but leave the nucleophile "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) solvate and stabilize the nucleophile via hydrogen bonding, reducing its reactivity.[6]Reactions are typically performed in polar aprotic solvents to maximize the rate. For example, the reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone than in methanol.[6]

Quantitative Kinetic Data

While extensive kinetic data for this compound with a wide range of nucleophiles is not consolidated in a single source, its reactivity can be inferred from studies on analogous haloacetates. The reactivity is highly dependent on the leaving group.

Table 2: Relative Reactivity of Haloacetic Acids with Thiols

Haloacetic AcidLeaving GroupRelative Reaction Rate with Glutathione[8]Leaving Group Ability
Iodoacetic AcidIodide (I⁻)100Excellent
Bromoacetic Acid Bromide (Br⁻) 60 Good
Chloroacetic AcidChloride (Cl⁻)1Moderate

This data clearly illustrates that bromide is an effective leaving group, rendering this compound a potent alkylating agent, second only to its iodo-analogue in this series.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for a synthetic application and a kinetic analysis involving this compound or similar haloacetates.

Synthesis of 2-(Carbazol-9-yl)acetic Acid

This protocol describes the N-alkylation of carbazole (B46965) with this compound, a classic example of an SN2 reaction.[9]

Methodology:

  • Reactant Preparation: Combine carbazole (73.6 mmol) and crushed sodium hydroxide (B78521) (3 eq.) in dimethyl sulfoxide (B87167) (DMSO, 50 mL).

  • Initial Heating: Heat the mixture to 85°C for 30 minutes to deprotonate the carbazole, forming the nucleophilic carbazolide anion.

  • Substrate Addition: Carefully add this compound (1.2 eq.) in small portions to the heated mixture.

  • Reaction: Stir the reaction mixture at 85°C overnight.

  • Workup & Precipitation: Cool the reaction and add water (200 mL) to precipitate the unreacted carbazole and other non-polar impurities.

  • Separation: Separate the fine precipitate via centrifugation, followed by filtration of the remaining solids.

  • Product Isolation: Add concentrated hydrochloric acid to the filtrate to protonate the carboxylate product, causing the desired 2-(carbazol-9-yl)acetic acid to precipitate.

  • Purification: Stir the precipitate for 1 hour, then filter, wash thoroughly with water, and dry to afford the final product.[9]

G A Combine Carbazole, NaOH, and DMSO B Heat at 85°C for 30 min A->B C Add Bromoacetic Acid Portions B->C D Stir Overnight at 85°C C->D E Quench with H₂O D->E F Centrifuge & Filter Solids E->F G Acidify Filtrate with HCl F->G H Filter, Wash, & Dry Product G->H

Workflow for the synthesis of 2-(carbazol-9-yl)acetic acid.
Kinetic Analysis of Thiol Alkylation using Ellman's Reagent

For drug development professionals studying the interaction of this compound with proteins, quantifying the rate of cysteine thiol alkylation is essential. A common indirect method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent.[10][11] This protocol measures the disappearance of free thiols over time.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[11]

    • Prepare a stock solution of the thiol to be tested (e.g., cysteine or a cysteine-containing peptide) in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a stock solution of DTNB (4 mg/mL) in the reaction buffer.[11]

  • Reaction Initiation: In a cuvette or microplate well, mix the thiol solution and the this compound solution to initiate the alkylation reaction. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., every 60 seconds), withdraw an aliquot of the reaction mixture.

  • Quenching and Detection: Immediately add the aliquot to a solution containing DTNB. The DTNB reacts instantly with any remaining free thiols to produce the colored product TNB²⁻, which absorbs strongly at 412 nm.[11]

  • Spectrophotometry: Measure the absorbance of the TNB²⁻ at 412 nm. The molar extinction coefficient is ~14,150 M⁻¹cm⁻¹.[11]

  • Data Analysis: Plot the concentration of free thiols versus time. The initial slope of this curve is used to determine the initial reaction rate. By varying the concentrations of the thiol and this compound, the second-order rate constant (k) can be calculated using the rate law.

G A Prepare Thiol, Bromoacetic Acid, & DTNB Solutions B Mix Thiol and Bromoacetic Acid to Start Reaction A->B C At Timed Intervals, Withdraw Aliquot B->C D Quench Aliquot with DTNB C->D E Measure Absorbance at 412 nm D->E F Plot [Thiol] vs. Time & Calculate Rate Constant E->F

Workflow for determining the rate of cysteine alkylation.

Applications in Drug Development and Research

The predictable reactivity of this compound makes it a valuable tool. Its primary application in a biological context is the covalent modification of proteins and peptides.

  • Cysteine Alkylation: The thiol side chain of cysteine is a strong nucleophile. This compound is frequently used to irreversibly alkylate cysteine residues, a technique used for:

    • Enzyme Inhibition: Modifying active-site cysteines to inhibit enzyme function.

    • Protein Labeling: Attaching tags or probes for structural or functional studies.

    • Disulfide Bond Mapping: Blocking free thiols before reduction and analysis of disulfide bonds.

cluster_reactants Reactants cluster_product Product Cys Cysteine Residue (Protein-SH) Alkylated Alkylated Cysteine (Protein-S-CH₂COOH) Cys->Alkylated SN2 Alkylation BAA This compound (BrCH₂COOH)

Signaling pathway of cysteine alkylation by this compound.

Conclusion

The SN2 reaction of this compound is a robust and predictable chemical transformation. Its adherence to second-order kinetics, dependence on strong nucleophiles and polar aprotic solvents, and its suitability as a primary alkyl halide make it a powerful tool for synthetic and medicinal chemists. For professionals in drug development, a thorough understanding of this mechanism is fundamental for designing covalent inhibitors, developing protein modification strategies, and utilizing it as a key intermediate in the synthesis of complex active pharmaceutical ingredients.

References

Solubility and Stability of 2-Bromoacetic Acid in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid (BrCH₂COOH) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of a carboxymethyl group.[1][2] Its utility as an alkylating agent stems from the presence of both a reactive carbon-bromine bond and a carboxylic acid functionality.[3] A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective and safe use in chemical reactions, formulation development, and analytical method design. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound in a range of common laboratory solvents, supported by quantitative data, detailed experimental protocols, and a visual representation of the key influencing factors.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid at room temperature.[3][4] It is hygroscopic and possesses a pungent odor.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₂H₃BrO₂[2]
Molecular Weight138.95 g/mol [2]
Melting Point49-51 °C[5]
Boiling Point208 °C[3]
Density1.934 g/cm³[3]
pKa2.89[3]

Solubility of this compound

The solubility of this compound is governed by its polar nature, stemming from the carboxylic acid group and the polar carbon-bromine bond.[4] This allows for favorable interactions with a variety of protic and aprotic polar solvents.

Aqueous Solubility

This compound is highly soluble in water due to its ability to form hydrogen bonds with water molecules.[4]

Temperature (°C)Solubility ( g/100 mL)
25175

[Data from Sciencemadness Wiki][3]

Solubility in Organic Solvents
SolventSolvent TypeQualitative SolubilityQuantitative SolubilityReference(s)
Alcohols
MethanolPolar ProticSolubleMiscible[6]
EthanolPolar ProticVery SolubleMiscible[6]
IsopropanolPolar ProticSoluble-[3]
Ketones
AcetonePolar AproticSoluble-[3]
Ethers
Diethyl EtherPolar AproticSolubleMiscible[6]
Halogenated Solvents
DichloromethanePolar Aprotic--
ChloroformPolar AproticSlightly Soluble10% (w/v)[3]
Aromatic Hydrocarbons
BenzeneNonpolarSoluble-[3]
TolueneNonpolar--
Aliphatic Hydrocarbons
HexaneNonpolar--

Stability of this compound

While stable under recommended storage conditions (cool, dry, and protected from light), this compound can undergo degradation through several pathways, particularly in solution.[7] Its stability is influenced by factors such as the solvent, pH, temperature, and exposure to light.

Hydrolysis

The primary degradation pathway for this compound in aqueous solutions is hydrolysis, yielding glycolic acid and hydrobromic acid.[1][7] This reaction is significantly accelerated by basic conditions (high pH) and elevated temperatures.[3][7]

Quantitative Stability Data:

  • In a neutral aqueous solution at 15°C, this compound has an extrapolated half-life of approximately 2 years, indicating reasonable stability for short-term experiments.[7]

Photodegradation

This compound is sensitive to light and can undergo photodegradation.[1]

Quantitative Stability Data:

  • In the presence of a titanium dioxide photocatalyst at 15°C, the half-life for the photodegradation of monobromoacetic acid is 83 days.[8]

Reactivity with Solvents and Other Reagents

This compound can react with certain solvents and is incompatible with a range of common laboratory reagents.

  • Alcohols: In the presence of an acid catalyst, this compound can undergo Fischer esterification with alcohols to form the corresponding bromoacetate (B1195939) ester.[9] This is a significant stability concern when using alcohol-based solvents, especially at elevated temperatures or in acidic conditions.

  • Strong Bases: As a carboxylic acid, it will react exothermically with strong bases. In basic solutions, the hydrolysis rate is significantly increased.[3]

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents.

  • Metals: It can be corrosive to metals.[10]

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of this compound in common laboratory solvents.

Protocol for Determining the Solubility of this compound

This protocol describes the isothermal equilibrium method for determining the solubility of this compound in a given solvent at a specific temperature.

1. Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Constant temperature bath (e.g., water bath, oil bath, or heating block)

  • Stirring device (e.g., magnetic stirrer and stir bars)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis or RI) or a titration setup.

2. Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

  • Place the container in the constant temperature bath and stir the mixture vigorously for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours, while maintaining the constant temperature.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature.

  • Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.

  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC or titration).

  • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility at the tested temperature.

  • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Protocol for Assessing the Stability of this compound

This protocol outlines a method for evaluating the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).

1. Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Constant temperature chamber or bath

  • Light source (if investigating photodegradation)

  • Amber vials or vials wrapped in aluminum foil for light-sensitive studies

  • HPLC system with a UV-Vis detector

  • Validated HPLC method for the quantification of this compound and its potential degradation products (e.g., glycolic acid).

2. Procedure:

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several vials. Some vials should be protected from light (amber or wrapped) to serve as dark controls.

  • Place the vials in a constant temperature chamber set to the desired temperature. If investigating photodegradation, place a set of vials under a calibrated light source.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw a vial from each condition (e.g., light-exposed and dark control).

  • Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

  • If possible, also monitor for the appearance and increase in the concentration of known degradation products.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate and, if applicable, the half-life (t₁/₂) of this compound under the tested conditions.

Mandatory Visualization

Factors influencing this compound's solubility and stability.

Conclusion

This compound is a highly soluble compound in water and a wide range of polar organic solvents, a characteristic that underpins its broad utility in synthesis. However, its stability in solution is a critical consideration for its successful application. The primary degradation pathways, hydrolysis and photodegradation, are significantly influenced by environmental factors such as pH, temperature, and light. Furthermore, the potential for reactivity with certain solvents, particularly alcohols, necessitates careful solvent selection and reaction condition optimization. The experimental protocols provided in this guide offer a framework for researchers to generate specific solubility and stability data tailored to their unique systems, ensuring the reliable and safe use of this important chemical intermediate.

References

spectroscopic properties of 2-bromoacetic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromoacetic acid, a key building block in organic synthesis and pharmaceutical development. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound (BrCH₂COOH), both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two distinct signals corresponding to the carboxylic acid proton and the methylene (B1212753) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.3-12.0Singlet (broad)1H-COOH
~3.90Singlet2H-CH₂-

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two signals, one for the carbonyl carbon of the carboxylic acid and another for the α-carbon attached to the bromine atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~171C=O
~25-CH₂-Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, very broadO-H stretch (carboxylic acid dimer)
~1710Strong, sharpC=O stretch (carboxylic acid dimer)
~1290MediumC-O stretch
~930Medium, broadO-H bend (out-of-plane)
~680MediumC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum of this compound exhibits a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityAssignment
140High[M+2]⁺ (molecular ion with ⁸¹Br)
138High[M]⁺ (molecular ion with ⁷⁹Br)
96Moderate[M+2 - COOH]⁺ or [CH₂⁸¹Br]⁺
94Moderate[M - COOH]⁺ or [CH₂⁷⁹Br]⁺
45High[COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 128-1024 scans, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or solvent signal.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - GC/MS):

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • Inject an appropriate volume of the solution into the gas chromatograph coupled to a mass spectrometer (GC/MS).

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-200.

  • Scan Speed: 1 scan/second.

  • Source Temperature: 200-250 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR for NMR Prep_IR KBr Pellet Preparation or Thin Film Sample->Prep_IR for IR Prep_MS Dissolution in Volatile Solvent Sample->Prep_MS for MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR NMR Spectrum (¹H, ¹³C) Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation & Compound Identification Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Hazards and Safe Handling of 2-Bromoacetic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards associated with 2-bromoacetic acid and detailed protocols for its safe handling in a research environment. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory setting.

Chemical and Physical Properties

This compound is a colorless, crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5]

PropertyValue
Chemical Formula C₂H₃BrO₂[2][6]
Molecular Weight 138.95 g/mol [2]
Melting Point 49-51 °C[6]
Boiling Point 208 °C[3][7]
Density 1.93 g/cm³[2]
Flash Point > 110 °C[3]
Solubility Soluble in water and polar organic solvents.[6]

Hazard Identification and Toxicity

This compound is a highly hazardous substance, classified as corrosive, acutely toxic, and an environmental hazard.[2]

Emergency Overview: This substance is toxic by inhalation, in contact with skin, and if swallowed. It causes severe burns and is very toxic to aquatic life.[3]

Health Hazards
  • Acute Toxicity: Can be fatal if absorbed through the skin and is harmful if swallowed or inhaled.[3][8] It can cause chemical burns to the respiratory tract.[3]

  • Corrosivity: Causes severe burns to the eyes, skin, and gastrointestinal tract.[3][8][9] It is a lachrymator, a substance that causes tearing.[3][10]

  • Chronic Effects: Prolonged or repeated exposure may lead to damage to the liver and kidneys.[3]

Quantitative Toxicity Data
RouteSpeciesLD50/LC50 Value
OralRat50 mg/kg[3][11]
DermalRabbit59.9 mg/kg[12]
DermalRat100 mg/kg[11]
OralMouse100 mg/kg[3]

No established OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) has been set for this compound. This does not imply that the substance is not harmful, and safe work practices should always be followed.[1]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls
  • Ventilation: All work with this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood.[9][11][12][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5][12][14]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected for any signs of degradation or punctures before use.[9][13]

    • Lab Coat: A lab coat or chemical-resistant apron must be worn.[9][13]

  • Footwear: Closed-toe shoes are mandatory. Open-toed footwear is strictly prohibited in the laboratory.[13]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator should be worn.[1][3]

Safe Handling and Storage

Handling
  • Always review the Safety Data Sheet (SDS) before using this compound.[9]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Minimize dust generation and accumulation.[3]

  • Keep containers tightly closed when not in use.[3]

  • Never add water to acid; always add acid slowly to water.[16]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][3]

  • Store below eye level.[9]

  • Segregate from incompatible materials.[13]

Experimental Protocols

General Safe Handling Workflow

This workflow outlines the lifecycle of this compound within a research laboratory, from procurement to disposal.

A Procurement & Receiving B Inventory & Storage A->B Verify container integrity C Pre-Experiment Preparation B->C Transport to fume hood D Experiment Execution C->D Don appropriate PPE E Post-Experiment Decontamination D->E Perform reaction in fume hood F Waste Collection & Labeling E->F Clean glassware & work area G Waste Disposal F->G Segregate waste streams

Safe Handling Workflow for this compound
Protocol for a Small-Scale Alkylation Reaction

This protocol is a general guideline and should be adapted based on the specific reaction being performed.

Materials:

  • This compound

  • Substrate for alkylation

  • Base (e.g., sodium carbonate)

  • Solvent

  • Reaction flask, condenser, and other necessary glassware

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Appropriate workup and purification equipment

Procedure:

  • Preparation:

    • Ensure the fume hood is clean and free of clutter.

    • Assemble all necessary glassware and equipment.

    • Don all required PPE (goggles, face shield, gloves, lab coat).

  • Reaction Setup:

    • In the fume hood, add the substrate, base, and solvent to the reaction flask.

    • Slowly add the this compound to the reaction mixture while stirring.

  • Reaction:

    • Heat the reaction mixture to the desired temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a suitable quenching agent.

    • Perform an extractive workup to isolate the product.

  • Purification:

    • Purify the crude product using an appropriate method (e.g., chromatography, recrystallization).

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware by rinsing with an appropriate solvent.

    • Dispose of all waste (solid and liquid) in properly labeled hazardous waste containers.

Emergency Procedures

Spills

In the event of a spill, follow these procedures immediately.

A Spill Occurs B Evacuate immediate area A->B C Alert others and supervisor B->C D Assess the spill C->D E Small Spill (<100 mL) D->E Minor F Large Spill (>100 mL) or Unknown D->F Major G Don appropriate PPE E->G M Call Emergency Services F->M H Contain the spill with absorbent material G->H I Neutralize with sodium bicarbonate (for acid spills) H->I J Collect residue into a sealed container I->J K Decontaminate the area J->K L Label as hazardous waste K->L N Provide details of the spill M->N

Emergency Spill Response for this compound

Spill Cleanup Protocol:

  • Evacuate all personnel from the immediate area.[1]

  • If the spill is large or you are unsure how to handle it, call for emergency assistance.

  • For small spills, don the appropriate PPE.[17]

  • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[1][17]

  • Slowly neutralize the spill with a weak base such as sodium bicarbonate.[17]

  • Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste.[1]

  • Decontaminate the spill area with soap and water.[17]

Exposure

First Aid Workflow for Exposure:

A Exposure Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Immediately flush with water for at least 15 minutes B->F H Immediately flush eyes with water for at least 15 minutes C->H I Remove to fresh air D->I J Do NOT induce vomiting E->J G Remove contaminated clothing F->G K Seek immediate medical attention G->K H->K I->K J->K

First Aid Procedures for this compound Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][18] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[3][18] If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, give them a cup of water.[3] Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow:

A Generate Waste B Segregate Waste Streams A->B C Solid Waste B->C D Liquid Waste B->D E Place in a labeled, sealed container C->E F Place in a labeled, sealed, and compatible container D->F G Store in a designated hazardous waste area E->G F->G H Arrange for pickup by Environmental Health & Safety G->H

Hazardous Waste Disposal for this compound
  • Collect all waste in designated, properly labeled, and sealed containers.[1]

  • Aqueous solutions with a pH between 6.0 and 10.0 may be eligible for sink disposal in some jurisdictions, but due to the toxicity of this compound, this is generally not recommended.[9] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Never mix this compound waste with incompatible chemicals.

  • Contaminated materials such as gloves and absorbent pads must also be disposed of as hazardous waste.

By following these guidelines, researchers can safely handle this compound and minimize the risk of exposure and environmental contamination. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacetic acid (2-BAA), a halogenated organic compound, is of significant interest due to its prevalence as a disinfection byproduct in drinking water and its use as a reagent in chemical synthesis. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and developing remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound, detailing the underlying chemical and biological mechanisms. It includes a summary of its physicochemical properties, quantitative data on degradation rates, detailed experimental protocols for studying its environmental persistence, and visualizations of key degradation pathways and experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior and persistence in the environment. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
Chemical Formula C₂H₃BrO₂[1]
Molecular Weight 138.95 g/mol [1]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 49-51 °C[1]
Boiling Point 208 °C[1]
Water Solubility Highly soluble
Vapor Pressure 0.119 mmHg at 25 °C[2]
pKa 2.89[2]
Log Kow (Octanol-Water Partition Coefficient) 0.41[2]

Note: The low pKa indicates that this compound will exist predominantly in its anionic form (bromoacetate) in most natural water and soil environments.[2] Its high water solubility and low log Kow suggest it will be mobile in aquatic systems and have a low potential for bioaccumulation.[2]

Abiotic Degradation

Abiotic degradation processes, which do not involve biological organisms, play a role in the environmental fate of this compound. The primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, this involves the nucleophilic substitution of the bromine atom by a hydroxyl group, yielding glycolic acid and a bromide ion.

Reaction: BrCH₂COOH + H₂O → HOCH₂COOH + HBr

The rate of hydrolysis is influenced by pH and temperature.

Quantitative Data for Hydrolysis

ParameterConditionValueReference
Half-life (t½) pH 7, 25 °C~2 years (extrapolated)
Rate Constant (k) Varies with pH and temperatureNot explicitly found in searches
Photolysis

Photolysis is the degradation of a compound by light. This compound does not significantly absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[2] Therefore, direct photolysis is not a major degradation pathway.[2] However, indirect photolysis can occur in the presence of photosensitizers.

Quantitative Data for Photolysis

ParameterConditionValueReference
Quantum Yield (Φ) Not specifiedNot explicitly found in searches
Half-life (t½) Not specifiedNot explicitly found in searches

Biotic Degradation

The primary mechanism for the environmental breakdown of this compound is biotic degradation by microorganisms.[2] A variety of bacteria, particularly from the genera Pseudomonas and Moraxella, have been shown to utilize this compound as a carbon and energy source.

Microbial Degradation Pathway

The key enzymatic step in the biodegradation of this compound is the cleavage of the carbon-bromine bond, a reaction catalyzed by a class of enzymes known as 2-haloacid dehalogenases .[3][4][5] These enzymes hydrolytically remove the bromide ion, converting this compound into glycolic acid.[3][4][5] Glycolic acid is a common metabolic intermediate that can then enter central metabolic pathways, such as the glyoxylate (B1226380) cycle and the tricarboxylic acid (TCA) cycle, to be further mineralized to carbon dioxide and water.

Biotic_Degradation_Pathway cluster_products Products BAA This compound (BrCH₂COOH) GA Glycolic Acid (HOCH₂COOH) BAA->GA 2-Haloacid dehalogenase Br Bromide Ion (Br⁻) BAA->Br Metabolism Central Metabolism (e.g., TCA Cycle) GA->Metabolism CO2 CO₂ + H₂O Metabolism->CO2

Figure 1: Microbial degradation pathway of this compound.
Enzymology of Degradation

2-Haloacid Dehalogenases (EC 3.8.1.2)

These enzymes are the primary drivers of this compound biodegradation.[3][4][5] They catalyze the hydrolytic cleavage of the C-Br bond. The reaction mechanism typically involves a nucleophilic attack on the α-carbon, leading to the displacement of the bromide ion.[6]

Genetic Regulation of Degradation

The expression of 2-haloacid dehalogenase genes is often inducible, meaning that the presence of the haloacid substrate triggers the production of the enzyme.[7] This regulation allows microorganisms to efficiently utilize these compounds as a carbon source when they are available in the environment. The regulatory mechanisms can involve transcriptional activators or repressors that bind to the promoter regions of the dehalogenase genes.[8][9][10][11]

Signaling_Pathway BAA This compound Regulator Regulatory Protein (e.g., Transcriptional Activator) BAA->Regulator Binds to and activates Gene Dehalogenase Gene (DNA) Regulator->Gene Promotes transcription Enzyme 2-Haloacid Dehalogenase (Enzyme) Gene->Enzyme Translation

Figure 2: Simplified signaling pathway for the induction of 2-haloacid dehalogenase.

Quantitative Data for Biotic Degradation

ParameterOrganism/SystemConditionValueReference
Degradation Rate Pseudomonas sp.Not specifiedNot explicitly found in searches
Half-life (t½) SoilVaries with soil type, temperature, and microbial populationNot explicitly found in searches
Mineralization Activated SludgeOECD 301FNot explicitly found in searches

Experimental Protocols

This section provides an overview of standardized methods for assessing the degradation of this compound. For detailed, step-by-step procedures, it is essential to consult the official OECD guidelines.

Abiotic Degradation Protocols

Hydrolysis (Following OECD Guideline 111)

This test determines the rate of hydrolysis as a function of pH.

  • Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are spiked with this compound and incubated in the dark at a constant temperature.[12]

  • Procedure:

    • Prepare sterile buffer solutions.

    • Add a known concentration of this compound to each buffer.

    • Incubate samples in the dark at a controlled temperature (e.g., 25 °C or 50 °C).

    • At various time intervals, withdraw aliquots and analyze for the remaining concentration of this compound and the formation of glycolic acid and bromide ions.

  • Analysis: The concentration of this compound can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by Ion Chromatography (IC).[13] Glycolic acid can be quantified using HPLC or colorimetric methods, and bromide ions can be measured by IC.[14][15][16][17][18]

  • Data Interpretation: The rate constant (k) and half-life (t½) are calculated for each pH.

Hydrolysis_Workflow start Start prep Prepare Sterile Buffers (pH 4, 7, 9) start->prep spike Spike with This compound prep->spike incubate Incubate in Dark (Constant Temperature) spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze for: - this compound - Glycolic Acid - Bromide Ion sample->analyze calculate Calculate Rate Constant (k) and Half-life (t½) analyze->calculate end End calculate->end

Figure 3: Experimental workflow for hydrolysis testing.

Photolysis (Following OECD Guideline 316)

This test determines the direct photodegradation of a chemical in water.

  • Principle: An aqueous solution of this compound is irradiated with a light source that simulates natural sunlight.

  • Procedure:

    • Prepare an aqueous solution of this compound.

    • Irradiate the solution with a suitable light source (e.g., xenon arc lamp) at a constant temperature.

    • Run a dark control in parallel.

    • At various time intervals, measure the concentration of this compound.

  • Analysis: HPLC with UV detection is a common analytical method.

  • Data Interpretation: The quantum yield (Φ) and the environmental half-life are calculated.

Biotic Degradation Protocols

Ready Biodegradability - Manometric Respirometry Test (Following OECD Guideline 301F)

This test screens for ready biodegradability in an aerobic aqueous medium.

  • Principle: A known volume of inoculated mineral medium containing this compound as the sole carbon source is incubated in a closed flask. The consumption of oxygen is measured over time.[19][20][21]

  • Procedure:

    • Prepare a mineral medium and inoculate it with activated sludge or another suitable microbial source.

    • Add this compound at a concentration of 10-20 mg/L.

    • Incubate in a respirometer at a constant temperature (e.g., 20-25 °C) in the dark for 28 days.

    • Continuously measure the oxygen consumption.

  • Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Data Interpretation: If the biodegradation percentage reaches a certain level (e.g., >60% ThOD) within a 10-day window during the 28-day test period, the substance is considered readily biodegradable.[22][23]

Activated Sludge Respiration Inhibition Test (Following OECD Guideline 209)

This test assesses the potential inhibitory effect of a substance on the microorganisms in activated sludge.[6][16][18][24][25]

  • Principle: The respiration rate of activated sludge is measured in the presence of various concentrations of this compound.[16][18]

  • Procedure:

    • Prepare different concentrations of this compound in a synthetic sewage medium.

    • Add activated sludge to each concentration and to a control without the test substance.

    • Aerate the mixtures for a defined period (e.g., 3 hours).

    • Measure the oxygen consumption rate in each vessel.

  • Analysis: The inhibition of the respiration rate is calculated for each concentration relative to the control.

  • Data Interpretation: The EC₅₀ (the concentration causing 50% inhibition) is determined. This information is useful for selecting appropriate concentrations for biodegradation studies to avoid toxicity to the microorganisms.[16]

Biodegradation_Workflow start Start prep_media Prepare Mineral Medium and Inoculum start->prep_media add_baa Add this compound (Test Substance) prep_media->add_baa incubate Incubate in Respirometer (28 days, dark) add_baa->incubate measure_o2 Measure Oxygen Consumption incubate->measure_o2 calculate_biodeg Calculate % Biodegradation (vs. ThOD) measure_o2->calculate_biodeg end End calculate_biodeg->end

Figure 4: Experimental workflow for the OECD 301F ready biodegradability test.

Conclusion

The environmental fate of this compound is primarily governed by microbial degradation. The key to this process is the enzymatic cleavage of the carbon-bromine bond by 2-haloacid dehalogenases, leading to the formation of the readily metabolizable compound, glycolic acid. Abiotic processes such as hydrolysis and photolysis are generally slow under typical environmental conditions and are considered minor degradation pathways. A comprehensive understanding of these degradation mechanisms, supported by robust experimental data, is essential for accurately assessing the environmental risks associated with this compound and for the development of effective remediation strategies. This guide provides a foundational framework for researchers and professionals working in the fields of environmental science, drug development, and chemical safety.

References

An In-depth Technical Guide to 2-Bromoacetic Acid and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid and its derivatives represent a versatile class of compounds with significant applications in medicinal chemistry. The presence of a reactive bromine atom and a carboxylic acid functional group makes this compound a valuable building block for the synthesis of a diverse array of bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate further research and drug development in this area.

Synthesis of this compound and Its Derivatives

The synthetic utility of this compound lies in its ability to readily undergo nucleophilic substitution reactions at the α-carbon and esterification or amidation at the carboxyl group. This allows for the introduction of various pharmacophores and the construction of complex molecular architectures.

General Synthetic Strategies

A common approach to synthesizing derivatives involves the reaction of 2-bromoacetyl bromide or this compound itself with a wide range of nucleophiles, including amines, phenols, and thiols, to form the corresponding amides, esters, and thioesters.

A general workflow for the synthesis of N-aryl-2-phenylacetamides, a class of compounds with potential biological activity, is depicted below.

Synthesis_Workflow start Start: Starting Materials reagents Acylating Agent (e.g., 2-Bromoacetyl chloride) + Amine (e.g., Substituted Aniline) start->reagents reaction Acylation Reaction (Base, Solvent) reagents->reaction workup Reaction Quenching & Work-up reaction->workup extraction Extraction & Washing workup->extraction drying Drying & Concentration extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: N-Aryl-2-bromoacetamide Derivative characterization->final_product

A generalized workflow for the synthesis of N-aryl acetamide (B32628) derivatives.
Experimental Protocols

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive molecules.[4]

Materials:

Procedure:

  • Cool a solution of aniline (0.016 mol) in 40 mL of dichloromethane on an ice bath.

  • Add bromoacetyl bromide (1.0 equivalent) in 3 mL of dichloromethane dropwise to the cooled solution.

  • Add triethylamine (0.019 mol) to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for 3 hours. A precipitate will form as the reaction progresses.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash three times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting residue by crystallization from ethyl acetate to yield 2-bromo-N-phenylacetamide.

This protocol outlines the synthesis of a coumarin (B35378) derivative that serves as a precursor for various heterocyclic compounds.[1]

Materials:

Procedure:

  • Dissolve 3-acetylcoumarin (4.7 g, 0.025 mole) in chloroform.

  • Add a solution of bromine (4 g, 13 ml) in chloroform dropwise with shaking.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the precipitate and recrystallize from a suitable solvent to obtain pure 3-(2-bromoacetyl)coumarin.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the alkylation of biological macromolecules, leading to cell cycle arrest and apoptosis.

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected this compound derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-(4-chlorophenyl)-2-(3-sulfamoyl)phenyl)acetamideA549 (Lung)1.81 ± 0.13[5][6]
N-(4-chlorophenyl)-2-(3-sulfamoyl)phenyl)acetamideHeLa (Cervical)1.92 ± 0.08[5][6]
N-(4-chlorophenyl)-2-(3-sulfamoyl)phenyl)acetamideMCF-7 (Breast)2.32 ± 0.22[5][6]
Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08[7]
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[7]
Phenylacetamide derivative 3cMCF-7 (Breast)0.7 ± 0.08[7]
Benzodioxole-based thiosemicarbazone derivative 5A549 (Lung)10.67 ± 1.53[2]
Benzodioxole-based thiosemicarbazone derivative 5C6 (Glioma)4.33 ± 1.04[2]

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy.[1][2][8][9][10] Small molecule inhibitors can target various components of this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation/Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor This compound Derivatives Inhibitor->Akt Inhibition

Simplified PI3K/Akt signaling pathway and a potential point of inhibition.
Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The electrophilic nature of the α-carbon allows these compounds to alkylate essential biomolecules in microorganisms, leading to growth inhibition.

The following table presents the minimum inhibitory concentration (MIC) values for selected organic acids and their derivatives, illustrating the potential of such compounds as antimicrobial agents.

Compound/DerivativeBacterial StrainMIC (mg/L)Reference
Butyric AcidEscherichia coli2300-2500[11]
Butyric AcidCampylobacter jejuni500-800[11]
Valeric AcidEnterococcus faecalis2000[11]
Valeric AcidStreptococcus pneumoniae1000[11]
MonolaurinStreptococcus pneumoniae10[11]

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow start Start: Prepare Materials prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells with Bacterial Suspension prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C for 24h) inoculate_plate->incubate read_results Read Results: Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End: MIC Value Obtained read_results->end

A simplified workflow for the broth microdilution assay.
Neuroprotective Effects

Emerging research suggests that certain derivatives of this compound may possess neuroprotective properties. These compounds have been shown to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity.

The neuroprotective potential of these compounds is often assessed using in vitro models of neuronal cell death. For instance, the MTT assay can be used to measure cell viability after exposure to a neurotoxin in the presence or absence of the test compound.

Some studies have shown that bromo-substituted benzofuran (B130515) and indole (B1671886) derivatives exhibit neuroprotective effects.[3][10][12][13][14][15][16][17] For example, certain benzofuran-2-carboxamide (B1298429) derivatives have demonstrated protection against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells.[10][15]

This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., glutamate, H₂O₂)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified pre-incubation period.

  • Induce neurotoxicity by adding a neurotoxin to the wells (except for the control wells).

  • Incubate the plate for a duration appropriate for the neurotoxin being used.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

Enzyme Inhibition

The electrophilic nature of this compound derivatives makes them potential inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites.

Mechanism of Enzyme Inhibition

Inhibition can occur through the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. Alternatively, the inhibitor may bind non-covalently to the active site or an allosteric site, resulting in reversible inhibition.

Enzyme_Inhibition cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E +P P Product (P) E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc +P ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P)

Models of reversible enzyme inhibition.
Glutathione (B108866) S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotics. Some this compound derivatives have been shown to inhibit GSTs, which can have implications for drug metabolism and toxicity.[5][18][19][20][21][22]

Caspase Inhibition

Caspases are a family of proteases that play a crucial role in apoptosis. Inhibition of specific caspases, such as caspase-3, is a potential therapeutic strategy for diseases characterized by excessive cell death.[23][24][25][26][27] The reactive nature of this compound derivatives makes them candidates for the development of caspase inhibitors.

Conclusion

This compound and its derivatives are a promising class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of biological activities they exhibit make them attractive scaffolds for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, anticancer, antimicrobial, and neuroprotective properties, and potential mechanisms of action. The provided data, protocols, and diagrams are intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the therapeutic potential of this versatile class of molecules.

References

Computational Modeling of 2-Bromoacetic Acid Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid (BrCH₂COOH), a haloacetic acid of significant interest, is not only a versatile reagent in organic synthesis but also a regulated disinfection byproduct in drinking water.[1][2][3] Its reactivity, driven by the presence of both a carboxylic acid group and a labile carbon-bromine bond, makes it a key substrate in various chemical transformations, including nucleophilic substitution and degradation processes.[4][5][6] Understanding the intricate mechanisms and kinetics of these reactions is paramount for applications ranging from pharmaceutical synthesis to environmental remediation.

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate reaction pathways, predict kinetic and thermodynamic parameters, and complement experimental findings. This technical guide provides an in-depth overview of the computational modeling of this compound reactions, supported by experimental data and detailed protocols.

Reaction Classes of this compound

The reactivity of this compound is primarily centered around the electrophilic α-carbon and the acidic carboxylic proton. The main classes of reactions it undergoes include:

  • Nucleophilic Substitution (SN2): The electron-withdrawing bromine atom makes the adjacent carbon atom susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This is a cornerstone reaction for introducing the carboxymethyl group in organic synthesis.

  • Degradation Reactions: In environmental contexts, this compound can be degraded through various pathways, including hydrolysis, reaction with reducing agents (like zero-valent iron), and advanced oxidation processes (AOPs).[4][7][8]

  • Esterification: The carboxylic acid group can react with alcohols to form the corresponding esters, such as ethyl bromoacetate (B1195939), which is also a valuable alkylating agent.[5]

Computational Modeling of this compound Reactions

While specific computational studies exclusively focused on this compound are not extensively reported in the reviewed literature, the principles and methodologies are well-established from studies on similar haloalkanes and carboxylic acids.[9][10][11][12][13][14] A typical computational workflow to model the reactions of this compound is outlined below.

Theoretical Methodology

A robust computational protocol for studying the reactions of this compound would involve the following steps:

  • Selection of Computational Method: Density Functional Theory (DFT) is a widely used and reliable method for studying organic reaction mechanisms.[10][13][15] The choice of functional is crucial; hybrid functionals like B3LYP are popular for their balance of accuracy and computational cost.[9][10]

  • Choice of Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-31+G(d,p), is generally adequate for optimizing the geometries of reactants, transition states, and products containing first- and second-row elements, as well as halogens.[9]

  • Solvent Effects: Reactions of this compound often occur in solution. The Polarizable Continuum Model (PCM) is a common and effective method to account for the bulk solvent effects on the electronic structure and energies of the species involved.[9]

  • Geometry Optimization: The geometries of all reactants, products, and transition states are fully optimized to find the stationary points on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimizations. These calculations serve two purposes: to confirm that the optimized geometries correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Search: Locating the transition state is a critical step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or a relaxed potential energy surface scan can be employed to find an initial guess for the transition state geometry, which is then fully optimized.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the desired reactants and products on the potential energy surface.

Logical Workflow for a Computational Study

The logical progression of a computational investigation into a reaction of this compound, for instance, a nucleophilic substitution with a generic nucleophile (Nu⁻), is depicted in the following diagram.

computational_workflow cluster_start Initial Steps cluster_calculations Core Calculations cluster_analysis Analysis and Interpretation start Define Reaction: This compound + Nu⁻ method Select Computational Method (e.g., DFT/B3LYP/6-31+G(d,p)) start->method solvent Choose Solvent Model (e.g., PCM) method->solvent geom_opt Optimize Geometries (Reactants, Products) solvent->geom_opt ts_search Search for Transition State (TS) geom_opt->ts_search freq_calc Frequency Calculations (Confirm Minima/TS, Obtain ZPVE) ts_search->freq_calc irc_calc IRC Calculations (Verify TS Connectivity) freq_calc->irc_calc energy_profile Construct Reaction Energy Profile (Calculate ΔE, ΔG, Ea) irc_calc->energy_profile orbital_analysis Analyze Frontier Molecular Orbitals (HOMO-LUMO Interactions) energy_profile->orbital_analysis charge_analysis Perform Charge Analysis (e.g., NBO, Mulliken) orbital_analysis->charge_analysis

Caption: Computational workflow for studying a this compound reaction.

Experimental Data on this compound Reactions

Experimental studies provide crucial quantitative data for validating computational models and understanding the real-world behavior of this compound.

Kinetic Data for Reactions with Zero-Valent Iron

The degradation of this compound (BAA) by zero-valent iron (Fe(0)) is a reaction-limited process.[4] The table below summarizes the lumped kinetic and adsorption parameters for this reaction, modeled using a Langmuir-Hinshelwood-Hougen-Watson kinetic model.[4]

Haloacetic AcidLumped Kinetic Parameter (k) (μM min⁻¹)Adsorption Parameter (K) (μM⁻¹)
Bromoacetic Acid (BAA)> TCAA0.0007 - 0.0065

Note: A specific value for the lumped kinetic parameter for BAA was not provided in the abstract, but its position in the trend was indicated.[4]

Thermal Degradation in Water

The thermal degradation of this compound occurs via hydrolysis. The extrapolated half-life at 15°C provides an indication of its persistence in the absence of other degradation pathways.[8]

CompoundDegradation PathwayHalf-life at 15°C (years)
Monobromoacetic Acid (MBAA)Hydrolysis2
Reaction with Phenoxyacetate (B1228835) Ions

The reaction of ethyl bromoacetate with substituted phenoxyacetate ions follows second-order kinetics. While this is for the ethyl ester, it provides insight into the nucleophilic substitution at the α-carbon. The reaction is accelerated by electron-releasing substituents on the phenoxyacetate ion.[5]

Temperature (°C)Hammett Reaction Constant (ρ)
40-0.242
35-0.265
30-0.296

A negative ρ value indicates that the reaction is favored by electron-donating groups on the nucleophile.[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below is a generalized protocol for studying the kinetics of a this compound reaction in an aqueous solution.

General Protocol for Kinetic Studies

This protocol outlines the steps for determining the reaction rate of this compound with a given reactant.

experimental_protocol cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis_exp Analysis prep_reagents Prepare Stock Solutions (this compound, Reactant, Buffer) setup_reactor Set up Reaction Vessel (e.g., Jacketed Beaker with Stirring) prep_reagents->setup_reactor equilibrate Equilibrate Reactor to Desired Temperature setup_reactor->equilibrate initiate Initiate Reaction by Adding Reactants equilibrate->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction in Aliquots (e.g., by pH change or adding a scavenger) sample->quench analyze Analyze Samples for Concentration of Reactants/Products (e.g., HPLC, IC, GC-MS) quench->analyze plot_data Plot Concentration vs. Time analyze->plot_data determine_rate Determine Reaction Rate and Rate Constant from Plot plot_data->determine_rate

Caption: Generalized experimental workflow for kinetic studies.

Detailed Steps:

  • Reagent Preparation: Prepare stock solutions of this compound, the co-reactant, and a buffer to maintain a constant pH. The purity of the reagents should be verified.

  • Reactor Setup: Use a temperature-controlled reaction vessel, such as a jacketed beaker connected to a water bath. Ensure constant and reproducible stirring.

  • Reaction Initiation: Equilibrate the buffer solution in the reactor to the desired temperature. Initiate the reaction by adding the stock solutions of this compound and the co-reactant to achieve the desired initial concentrations.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots to stop any further transformation. This can be achieved by rapid cooling, pH adjustment, or the addition of a chemical that reacts quickly with one of the reactants.

  • Analysis: Analyze the quenched samples to determine the concentration of this compound and/or the reaction products. Common analytical techniques include High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[16]

  • Data Analysis: Plot the concentration of this compound versus time. From this data, determine the initial reaction rate and the rate constant by fitting the data to the appropriate integrated rate law.

  • Parameter Dependence: Repeat the experiment under different conditions (e.g., temperature, pH, initial concentrations) to determine the reaction order, activation energy (from an Arrhenius plot), and other kinetic parameters.[17][18]

Reaction Pathways and Mechanisms

Nucleophilic Substitution (SN2) Pathway

The reaction of this compound with a nucleophile (Nu⁻) typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

sn2_pathway reactants Br-CH₂(COOH) + Nu⁻ ts [Nu···CH₂(COOH)···Br]⁻‡ (Transition State) reactants->ts Nucleophilic Attack products Nu-CH₂(COOH) + Br⁻ ts->products Bromide Departure aop_pathway start This compound (BrCH₂COOH) h_abstraction Hydrogen Abstraction (by •OH) radical_intermediate •BrCH(COOH) (Bromoacetyl Radical) start->radical_intermediate •OH Attack decarboxylation Decarboxylation radical_intermediate->decarboxylation bromomethyl_radical •CH₂Br (Bromomethyl Radical) decarboxylation->bromomethyl_radical further_oxidation Further Oxidation (by •OH, O₂) bromomethyl_radical->further_oxidation end_products Mineralization Products (CO₂, H₂O, Br⁻) further_oxidation->end_products

References

Methodological & Application

Application Notes and Protocols for Protein Alkylation with 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a fundamental technique in proteomics and drug development, primarily aimed at the covalent modification of amino acid residues. 2-Bromoacetic acid is a reactive alkylating agent that irreversibly modifies nucleophilic residues within a protein, with a strong preference for the thiol group of cysteine.[1] This process, known as carboxymethylation, is crucial for preventing the formation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry.[2] Furthermore, the specific modification of cysteine residues can be leveraged to investigate protein structure, function, and involvement in cellular signaling pathways.[3][4] These application notes provide a detailed protocol for the alkylation of proteins using this compound, along with data tables and workflow diagrams to guide researchers.

Mechanism of Action: SN2 Alkylation

The primary mechanism of protein alkylation by this compound is a bimolecular nucleophilic substitution (SN2) reaction.[1] The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of this compound. This concerted step results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion, a good leaving group.[1][5] This covalent modification effectively "caps" the cysteine residue, preventing its participation in disulfide bond formation.[2]

Experimental Protocols

Two common protocols for protein alkylation are provided below: an in-solution method for purified proteins or complex protein mixtures, and an in-gel method for proteins separated by gel electrophoresis.

In-Solution Alkylation Protocol

This protocol is suitable for the alkylation of proteins in a soluble form prior to enzymatic digestion and mass spectrometry analysis.[6]

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0)

  • Reducing agent (e.g., 1 M Dithiothreitol, DTT)

  • Alkylation reagent (freshly prepared 500 mM this compound in a suitable buffer)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

  • Buffer for enzymatic digestion (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Proteolytic enzyme (e.g., trypsin)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL. The denaturant helps to unfold the protein, making the cysteine residues accessible.[6]

  • Reduction: Add the reducing agent (DTT) to a final concentration of 10 mM. Incubate the mixture for 1 hour at 37°C to reduce all disulfide bonds.[1][6] It is crucial to perform reduction prior to alkylation to ensure all cysteine residues, including those in disulfide bonds, are available for modification.[7]

  • Alkylation: Cool the sample to room temperature. Add freshly prepared this compound solution to a final concentration of 20-50 mM.[1][6] A 2-3 fold molar excess over the reducing agent is generally recommended.[6] Incubate the reaction in the dark at room temperature for 30-60 minutes.[6] Performing the reaction in the dark is important as haloacetyl reagents can be light-sensitive.[6]

  • Quenching: Quench the alkylation reaction by adding a quenching solution (e.g., DTT) to consume any excess this compound.[6]

  • Sample Cleanup for Digestion: The sample must be diluted to reduce the concentration of the denaturant (e.g., urea to < 1 M) to ensure the activity of the proteolytic enzyme.[5] This can be achieved by dilution with the digestion buffer or through buffer exchange/dialysis.[6]

  • Enzymatic Digestion: Add the desired proteolytic enzyme (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Sample Desalting: Desalt the resulting peptide mixture using a C18 desalting spin column or equivalent before analysis by mass spectrometry.[1]

In-Gel Alkylation Protocol

This protocol is designed for the alkylation of proteins that have been separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

Materials:

  • Polyacrylamide gel with protein bands of interest

  • Destaining solution (e.g., 50% acetonitrile (B52724), 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)

  • Washing solution (100 mM ammonium bicarbonate)

  • Dehydration solution (acetonitrile)

  • In-gel digestion solution (e.g., trypsin in 50 mM ammonium bicarbonate)

  • Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision and Destaining: Excise the protein band(s) of interest from the gel using a clean scalpel. Cut the gel piece into small cubes (approximately 1 mm³). Destain the gel pieces with the destaining solution until the Coomassie or silver stain is no longer visible.[1]

  • Reduction: Dehydrate the gel pieces with acetonitrile and then rehydrate them in the reduction solution. Incubate at 56°C for 1 hour.[1]

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.[1]

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the washing solution, followed by dehydration with acetonitrile.[1]

  • In-Gel Digestion: Rehydrate the gel pieces in the in-gel digestion solution on ice. After the solution is absorbed, add enough digestion buffer to cover the gel pieces and incubate overnight at 37°C.[1]

  • Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution. This step may need to be repeated to maximize peptide recovery.[1]

  • Sample Preparation for Mass Spectrometry: Pool the peptide extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable buffer for mass spectrometry analysis.

Data Presentation

The efficiency of protein alkylation with this compound is influenced by several parameters. The following tables summarize the recommended reaction conditions and potential side reactions.

Table 1: Recommended Reaction Conditions for Protein Alkylation with Haloacetyl Reagents [8]

ParameterRecommended RangeOptimal Starting Point
Molar Excess (Reagent:Protein)5- to 300-fold10:1 to 40:1
pH7.0 - 9.08.5
TemperatureRoom Temperature (18-25°C)Room Temperature
Incubation Time20 minutes - 4 hours30-60 minutes
Protein Concentration0.1 - 1.0 mg/mL1.0 mg/mL

Table 2: Potential Side Reactions of this compound with Amino Acid Residues [6][8]

Amino Acid ResiduePotential for ReactionpH Dependence
CysteinePrimary TargetOptimal at pH > 8
HistidineYesCan react at pH > 5
LysineLess commonCan react at pH > 7
MethionineYesReaction is fast and pH-independent
TyrosineInfrequentObserved infrequently
Peptide N-terminusYes-

Mandatory Visualization

G cluster_workflow In-Solution Protein Alkylation Workflow A 1. Protein Solubilization & Denaturation (e.g., 8M Urea) B 2. Reduction of Disulfide Bonds (e.g., 10mM DTT, 37°C, 1h) A->B C 3. Alkylation (e.g., 20-50mM this compound, RT, 30-60 min, in dark) B->C D 4. Quenching (e.g., excess DTT) C->D E 5. Sample Cleanup (Dilution / Buffer Exchange) D->E F 6. Enzymatic Digestion (e.g., Trypsin, 37°C, overnight) E->F G 7. Desalting (e.g., C18 column) F->G H Mass Spectrometry Analysis G->H

Caption: A generalized workflow for in-solution protein alkylation with this compound.

G cluster_reaction SN2 Reaction of Cysteine with this compound Cys_SH Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys_SH->Thiolate Deprotonation (pH > pKa) Transition SN2 Transition State Thiolate->Transition Nucleophilic Attack BAA This compound (Br-CH₂-COOH) BAA->Transition Product S-Carboxymethyl Cysteine (Protein-S-CH₂-COOH) Transition->Product Br_ion Bromide Ion (Br⁻) Transition->Br_ion

Caption: The SN2 reaction mechanism for the alkylation of a cysteine residue by this compound.

Troubleshooting

Problem 1: Incomplete Alkylation

  • Observation: Presence of both alkylated and non-alkylated cysteine-containing peptides in mass spectrometry data.[6]

  • Potential Causes & Solutions:

    • Insufficient Reagent: Increase the concentration of this compound. A molar excess over the total cysteine concentration is necessary.[6]

    • Short Reaction Time: Extend the incubation time to allow the reaction to proceed to completion (e.g., up to 60 minutes).[6]

    • Inefficient Reduction: Ensure complete reduction of disulfide bonds by using a sufficient concentration of reducing agent and adequate incubation time.[7]

Problem 2: Non-specific Side Reactions

  • Observation: Modification of amino acid residues other than cysteine (e.g., methionine, lysine, histidine).[6]

  • Potential Causes & Solutions:

    • High Reagent Concentration: Optimize the concentration of this compound to maximize cysteine alkylation while minimizing off-target effects.[6]

    • Extreme pH or High Temperature: Perform the alkylation at room temperature and maintain the pH within the recommended range (7.0-8.5) to reduce the rate of side reactions.[6][8]

    • Prolonged Reaction Time: Optimize the incubation time; excessively long times can promote side reactions.[6]

Conclusion

Alkylation of proteins with this compound is a robust and widely used method in proteomics and related fields. Careful attention to the experimental parameters outlined in this protocol, including reagent concentrations, pH, and reaction time, is critical for achieving complete and specific alkylation of cysteine residues. By understanding the underlying chemical mechanism and potential pitfalls, researchers can effectively utilize this technique for a variety of applications in protein characterization and drug development.

References

In-Solution vs. In-Gel Protein Alkylation with 2-Bromoacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of proteomics and drug development, the precise characterization of proteins is paramount. A critical step in sample preparation for mass spectrometry and other analytical techniques is the reduction and alkylation of cysteine residues. This process prevents the re-formation of disulfide bonds, ensuring accurate protein identification, quantification, and structural analysis. 2-Bromoacetic acid is a reactive haloacetic acid that serves as an effective alkylating agent, covalently modifying the thiol groups of cysteine residues.

The choice between performing this alkylation step on proteins in-solution or within a polyacrylamide gel matrix (in-gel) can significantly impact experimental outcomes. This document provides a detailed comparison of these two methodologies, complete with experimental protocols and a summary of quantitative considerations.

Comparative Analysis: In-Solution vs. In-Gel Alkylation

The selection of an appropriate alkylation method is crucial for optimizing protein and peptide identification in mass spectrometry-based proteomics.[1] Both in-solution and in-gel techniques offer distinct advantages and disadvantages that should be considered based on the specific experimental goals and sample complexity.

FeatureIn-Solution AlkylationIn-Gel Alkylation
Workflow Simplicity Generally simpler and faster, with fewer steps.[2][3]More laborious and time-consuming, involving gel electrophoresis, staining, destaining, and extraction steps.[4]
Sample Loss Can be minimized, making it suitable for small sample amounts.[5]Potential for significant peptide loss during extraction from the gel matrix.[5]
Contaminant Removal Requires a dedicated cleanup step (e.g., desalting) to remove detergents and salts.[2]Gel electrophoresis itself provides an effective cleanup, separating proteins from many contaminants.[3]
Protein Separation No inherent protein separation; relies on subsequent techniques like liquid chromatography.Combines protein separation by molecular weight with the alkylation process.[5]
Reaction Efficiency Potentially more complete and uniform access of the alkylating agent to the protein.Reaction efficiency can be limited by the diffusion of reagents into the gel matrix and the accessibility of the protein within the gel.[6]
Throughput More amenable to high-throughput applications and automation.Lower throughput due to the manual and time-intensive nature of the workflow.
Sample Complexity Well-suited for samples of low to moderate complexity.[5]Advantageous for highly complex samples as it provides an initial dimension of protein separation.

Mechanism of Alkylation by this compound

This compound alkylates cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of this compound. This results in the formation of a stable thioether bond and the displacement of the bromide ion. This irreversible modification, known as carboxymethylation, effectively "caps" the cysteine residue.[7]

Signaling Pathways Involving Cysteine Alkylation

The study of cysteine alkylation is crucial for understanding redox signaling pathways, where the modification of specific cysteine residues can act as a molecular switch, altering protein function. Alkylating agents like this compound can be used to probe these pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation.[8] Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.[9][10][11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Keap1 Keap1 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Nrf2_stable Stabilized Nrf2 Cul3->Nrf2 Ubiquitination Electrophiles Electrophiles / Oxidative Stress Electrophiles->Keap1 Alkylation of Cysteine Residues Nrf2_nuc Nrf2 Nrf2_stable->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Keap1-Nrf2 signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades.[1][12] Reactive oxygen species generated during EGFR signaling can oxidize a specific cysteine residue (Cys797) in the EGFR active site, which can modulate its kinase activity.[13] Studying the accessibility of this cysteine residue through alkylation can provide insights into the redox regulation of EGFR signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation H2O2 H2O2 H2O2->EGFR Oxidation of Cys797

EGFR signaling pathway.

Experimental Protocols

The following protocols provide a general framework for in-solution and in-gel alkylation of proteins using this compound. Optimization may be required depending on the specific protein sample and downstream application.

Protocol 1: In-Solution Alkylation of Proteins

This protocol is suitable for purified proteins or protein mixtures in solution.

Materials:

  • Protein sample in a suitable buffer

  • Denaturation buffer: 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylation reagent: 0.5 M this compound in 100 mM ammonium bicarbonate, pH ~8.0 (prepare fresh)

  • Quenching reagent: 1 M DTT stock solution

  • Digestion buffer: 50 mM ammonium bicarbonate, pH ~8.0

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in denaturation buffer to a final concentration of 1-2 mg/mL.

    • Ensure the final urea concentration is at least 6 M to achieve complete denaturation.

  • Reduction:

    • Add 1 M DTT to the protein solution to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add freshly prepared 0.5 M this compound to a final concentration of 20-50 mM. A molar excess over the reducing agent is required.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching:

    • Add 1 M DTT to a final concentration of 20 mM to quench any excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. This is critical for trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using a C18 spin column or similar solid-phase extraction method prior to mass spectrometry analysis.

In_Solution_Workflow Start Protein Sample in Solution Denature Denaturation (e.g., 8M Urea) Start->Denature Reduce Reduction (e.g., DTT) Denature->Reduce Alkylat Alkylation (this compound) Reduce->Alkylat Quench Quench Excess Alkylating Agent Alkylat->Quench Dilute Dilute Denaturant Quench->Dilute Digest Enzymatic Digestion (e.g., Trypsin) Dilute->Digest Cleanup Sample Cleanup (e.g., C18 Desalting) Digest->Cleanup End Mass Spectrometry Analysis Cleanup->End

In-solution alkylation workflow.
Protocol 2: In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by 1D or 2D SDS-PAGE.

Materials:

  • Coomassie-stained gel band containing the protein of interest

  • Destaining solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium bicarbonate

  • Dehydration solution: 100% ACN

  • Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh)

  • Wash solution: 100 mM ammonium bicarbonate

  • Digestion buffer: 50 mM ammonium bicarbonate, pH ~8.0

  • Trypsin (mass spectrometry grade)

  • Peptide extraction solution: 50% ACN with 5% formic acid

Procedure:

  • Gel Excision and Destaining:

    • Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.

    • Cut the gel band into small pieces (~1 mm³).

    • Destain the gel pieces by washing with destaining solution until the blue color is removed.

  • Dehydration:

    • Dehydrate the gel pieces by incubating in 100% ACN for 10-15 minutes until they turn white and shrink.

    • Remove the ACN and dry the gel pieces in a vacuum centrifuge.

  • Reduction:

    • Rehydrate the gel pieces in reducing solution (enough to cover the gel pieces).

    • Incubate for 1 hour at 56°C.

    • Cool to room temperature and remove the reducing solution.

  • Alkylation:

    • Add the alkylation solution to the gel pieces (enough to cover them).

    • Incubate for 45 minutes at room temperature in the dark.

    • Remove the alkylation solution.

  • Washing and Dehydration:

    • Wash the gel pieces with wash solution for 15 minutes.

    • Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 10-20 ng/µL in digestion buffer).

    • Once the solution is absorbed, add more digestion buffer to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Add peptide extraction solution to the gel pieces and vortex for 15-30 minutes.

    • Collect the supernatant.

    • Repeat the extraction step once or twice.

    • Pool the supernatants and dry in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.

In_Gel_Workflow Start Protein Separation by SDS-PAGE Excise Excise & Destain Gel Band Start->Excise Dehydrate1 Dehydrate Gel Pieces (ACN) Excise->Dehydrate1 Reduce Reduction (DTT) Dehydrate1->Reduce Alkylat Alkylation (this compound) Reduce->Alkylat Wash Wash & Dehydrate Alkylat->Wash Digest In-Gel Digestion (Trypsin) Wash->Digest Extract Peptide Extraction Digest->Extract End Mass Spectrometry Analysis Extract->End

In-gel alkylation workflow.

Conclusion

The choice between in-solution and in-gel alkylation with this compound depends on the specific requirements of the experiment. In-solution alkylation offers a faster, more straightforward workflow with potentially higher recovery, making it ideal for less complex samples and high-throughput applications. In-gel alkylation, while more laborious, provides an integrated protein separation and cleanup step, which is advantageous for complex biological samples. By understanding the principles and protocols of each method, researchers can make an informed decision to optimize their proteomics workflows and achieve high-quality, reproducible results.

References

Application Notes and Protocols for the Synthesis of Peptides with an N-Terminal 2-Bromoacetyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis, purification, and characterization of peptides featuring an N-terminal 2-bromoacetyl group. This modification introduces a reactive electrophilic handle, enabling a variety of subsequent conjugation and cyclization strategies crucial in drug development, proteomics, and biomaterial science.

The N-terminal 2-bromoacetyl group is a highly reactive moiety that readily and selectively reacts with nucleophiles, most notably the sulfhydryl group of cysteine residues, to form a stable thioether bond.[1] This specific reactivity makes bromoacetylated peptides valuable tools for creating well-defined peptide-protein conjugates, cyclic peptides, and peptide polymers.[2][3] N-terminal modification can also enhance the stability and bioavailability of therapeutic peptides.

Quantitative Data Summary

The efficiency of N-terminal bromoacetylation can vary depending on the peptide sequence, the chosen reagents, and the reaction conditions. The following table summarizes typical yields and purities reported for the synthesis of N-terminally bromoacetylated peptides.

Modification StrategyReagentsTypical Crude YieldTypical Crude PurityAnalytical Method
On-Resin BromoacetylationBromoacetic anhydride (B1165640), DIPEANot specified30-95%RP-HPLC
On-Resin BromoacetylationBromoacetic acid, DCC70-90%30-95%RP-HPLC

Experimental Protocols

Protocol 1: On-Resin N-Terminal Bromoacetylation of Peptides

This protocol describes the N-terminal bromoacetylation of a peptide synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus

  • Bromoacetic anhydride or Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC) (if using bromoacetic acid)

  • N,N-Diisopropylethylamine (DIPEA) (if using bromoacetic anhydride)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (B129727) (MeOH)

  • Peptide synthesis vessel

  • Shaker or vortex mixer

Procedure using Bromoacetic Anhydride:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Bromoacetylation Reaction:

    • Prepare the bromoacetylation solution: Dissolve a 10-fold molar excess of bromoacetic anhydride and a 20-fold molar excess of DIPEA in DMF.

    • Add the solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally with methanol (2 x 1 min).

  • Drying: Dry the resin under vacuum.

Procedure using Bromoacetic Acid and DIC:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the bromoacetic anhydride protocol.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Bromoacetylation Reaction:

    • In a separate vessel, dissolve bromoacetic acid (10 equivalents) in DMF.

    • Add DIC (10 equivalents) to the bromoacetic acid solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated bromoacetic acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing and Drying: Follow steps 5 and 6 from the bromoacetic anhydride protocol.

Protocol 2: Cleavage, Deprotection, and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the dried, bromoacetylated peptide-resin.

    • Incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Pellet the peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1] It is crucial to maintain acidic conditions to prevent premature reaction of the bromoacetyl group.

  • Characterization:

    • Confirm the identity and purity of the N-bromoacetylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak, aiding in the identification of the modified peptide.[1]

    • Assess the purity of the final product using analytical RP-HPLC.

Diagrams

experimental_workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis A Peptide-Resin (Free N-terminus) B Bromoacetylation (Bromoacetic Anhydride/DIPEA or Bromoacetic Acid/DIC) A->B C Cleavage from Resin (TFA Cocktail) B->C D Precipitation (Cold Diethyl Ether) C->D E Purification (RP-HPLC) D->E F Characterization (Mass Spectrometry, Analytical HPLC) E->F G Lyophilization E->G H Pure N-Bromoacetylated Peptide G->H

Caption: Workflow for the synthesis of N-terminal 2-bromoacetylated peptides.

References

Applications of Deuterated 2-Bromoacetic Acid in Quantitative Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, the accurate determination of protein abundance is crucial for understanding complex biological processes and for the discovery of potential therapeutic targets. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful technique for relative and absolute protein quantification. Deuterated 2-bromoacetic acid (d-2-BAA) is a valuable reagent in this context, enabling the differential labeling of cysteine-containing proteins and peptides. This document provides detailed application notes and protocols for the use of deuterated this compound in quantitative proteomics workflows.

The primary application of deuterated this compound in proteomics is the alkylation of cysteine residues. This process serves two main purposes: it prevents the re-formation of disulfide bonds after protein reduction, ensuring efficient enzymatic digestion, and it introduces a stable isotope label for mass spectrometric quantification. By using a "light" (non-deuterated) and a "heavy" (deuterated) version of this compound to label two different protein samples (e.g., control vs. treated), the relative abundance of cysteine-containing peptides, and by extension their parent proteins, can be accurately determined by comparing the signal intensities of the isotopic pairs in the mass spectrometer.[1]

Principle of the Method

The core of this quantitative strategy lies in the differential labeling of cysteine residues. The thiol group of cysteine is a strong nucleophile that readily reacts with the electrophilic carbon of this compound in an SN2 reaction, forming a stable carboxymethyl-cysteine adduct.

  • Light Labeling: The control sample is treated with non-deuterated this compound.

  • Heavy Labeling: The experimental sample is treated with deuterated this compound (e.g., 2-bromoacetic-d3 acid).

The deuterium (B1214612) atoms in the heavy reagent introduce a specific mass shift in the labeled peptides without significantly altering their chemical properties. This allows the "light" and "heavy" labeled peptides to co-elute during liquid chromatography and be detected simultaneously by the mass spectrometer. The ratio of the peak intensities of the heavy to light peptide pair directly corresponds to the relative abundance of that peptide in the two samples.

Data Presentation

Quantitative proteomics data generated using deuterated this compound should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table is a template for summarizing quantitative results. While specific quantitative data for deuterated this compound is not widely available in the literature, this format is recommended for presenting such findings.[1]

Protein IDGene SymbolPeptide SequenceLight Intensity (cps)Heavy Intensity (cps)Ratio (Heavy/Light)p-valueRegulation
P12345GENE1ACD EGFHIJK1.5 x 1063.0 x 1062.000.01Up
Q67890GENE2LMND PQRSTV2.0 x 1071.0 x 1070.500.005Down
A1B2C3GENE3WXYD ZABCDE8.0 x 1058.2 x 1051.030.85Unchanged

Table 1: Template for Quantitative Proteomics Data using Deuterated this compound. The table should include unique protein and gene identifiers, the identified peptide sequence with the modified cysteine highlighted, the measured intensities for both the light and heavy labeled peptides, the calculated heavy-to-light ratio, and a statistical measure of significance (e.g., p-value) to determine if the change in protein abundance is significant. The "Regulation" column provides a quick visual cue to the direction of change.

Experimental Protocols

The following are detailed protocols for a typical quantitative proteomics experiment using deuterated this compound for differential cysteine alkylation.

Protocol 1: In-Solution Protein Digestion and Differential Labeling

This protocol outlines the steps for protein extraction, reduction, differential alkylation, and digestion of two samples for comparative quantitative analysis.

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • "Light" alkylating agent: this compound

  • "Heavy" alkylating agent: Deuterated this compound (e.g., 2-bromoacetic-d3 acid)

  • Quenching reagent: DTT

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer.

    • Quantify the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Reduction:

    • Take equal amounts of protein from the control ("light") and experimental ("heavy") samples.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the samples to room temperature.

  • Differential Alkylation:

    • To the "light" sample, add non-deuterated this compound to a final concentration of 20 mM.

    • To the "heavy" sample, add deuterated this compound to a final concentration of 20 mM.

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add DTT to a final concentration of 40 mM to both samples to quench the alkylation reaction.

    • Incubate for 15 minutes at room temperature.

  • Sample Pooling and Digestion:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

    • Dilute the pooled sample with digestion buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digested sample with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to acquire data in a data-dependent mode, selecting both the light and heavy peptide pairs for fragmentation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a quantitative proteomics experiment using deuterated this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Isotopic Labeling cluster_analysis Mass Spectrometry Analysis Sample_Control Control Sample Protein_Extraction_Control Protein Extraction Sample_Control->Protein_Extraction_Control Sample_Treated Treated Sample Protein_Extraction_Treated Protein Extraction Sample_Treated->Protein_Extraction_Treated Reduction_Control Reduction (DTT) Protein_Extraction_Control->Reduction_Control Reduction_Treated Reduction (DTT) Protein_Extraction_Treated->Reduction_Treated Alkylation_Light Alkylation (Light this compound) Reduction_Control->Alkylation_Light Alkylation_Heavy Alkylation (Deuterated this compound) Reduction_Treated->Alkylation_Heavy Pooling Sample Pooling (1:1) Alkylation_Light->Pooling Alkylation_Heavy->Pooling Digestion Trypsin Digestion Pooling->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 1: Workflow for quantitative proteomics using deuterated this compound.

Signaling Pathway Investigation

While no specific signaling pathways have been exclusively studied using deuterated this compound in the available literature, this quantitative proteomics approach is well-suited for investigating changes in protein expression within signaling cascades. For instance, the mTOR signaling pathway, which is a central regulator of cell growth and metabolism, is often studied using quantitative proteomics. The diagram below illustrates a simplified representation of the mTOR pathway, where the abundance of key proteins could be quantified using the described method.[1]

mtor_pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy Inhibition mTORC1->Autophagy Cytoskeletal_Organization Cytoskeletal Organization mTORC2->Cytoskeletal_Organization

References

Application Notes and Protocols for Cysteine Residue Modification Using 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a cornerstone technique in chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting with electrophilic reagents. 2-Bromoacetic acid is a valuable tool for the irreversible alkylation of cysteine residues, forming a stable thioether bond. This modification, known as S-carboxymethylation, is instrumental in various applications, including:

  • Proteomics: Preventing the re-formation of disulfide bonds after reduction, which is crucial for accurate protein digestion and mass spectrometry analysis.

  • Enzyme Inhibition: Irreversibly modifying active site cysteines to elucidate enzyme mechanisms or to develop covalent inhibitors.

  • Structural Biology: Introducing a charged group to probe the local environment of a cysteine residue.

  • Drug Development: Investigating the role of reactive cysteines in drug-target interactions and for the development of targeted covalent inhibitors.[1][2]

These application notes provide a comprehensive overview of the use of this compound for cysteine modification, including detailed protocols, quantitative data, and illustrations of relevant biological pathways.

Reaction Mechanism and Specificity

The modification of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of the cysteine residue acts as a nucleophile, attacking the α-carbon of this compound and displacing the bromide ion, which is a good leaving group. This results in the formation of a stable S-carboxymethylcysteine.

The reactivity of the cysteine thiol is highly pH-dependent. The thiol group has a pKₐ of approximately 8.5, and the thiolate anion is the more reactive nucleophile.[2] Therefore, the rate of the alkylation reaction increases with pH.

While this compound is highly reactive towards cysteine, potential side reactions can occur with other nucleophilic amino acid residues, particularly at higher pH and with a large excess of the reagent. The primary off-target residues include:

  • Histidine: The imidazole (B134444) ring can be alkylated.

  • Methionine: The thioether side chain can be modified.

  • Lysine: The ε-amino group can react at pH values above 7.

  • Tyrosine: The hydroxyl group can be modified, although this is less common.

Careful control of reaction conditions, particularly pH and the molar ratio of this compound to protein, is essential to maximize specificity for cysteine residues.[3]

Quantitative Data

The efficiency of cysteine alkylation is influenced by several factors, including pH, temperature, molar excess of the alkylating agent, and reaction time. Due to the limited availability of specific kinetic data for this compound, the following tables provide data for the closely related and commonly used haloacetate, iodoacetamide (B48618), to illustrate the expected trends. The reaction mechanism for both reagents is the same, with iodoacetamide generally being slightly more reactive.

Table 1: Influence of pH on the Second-Order Rate Constant of Cysteine Alkylation by Iodoacetamide

pHSecond-Order Rate Constant (M⁻¹min⁻¹)
6.0~5
7.0~36
8.0~150
9.0~400

Data is illustrative and based on trends observed for iodoacetamide. The rate of reaction increases significantly with pH due to the increased concentration of the more nucleophilic thiolate anion.

Table 2: Recommended Reaction Conditions for Cysteine Alkylation

ParameterRecommended RangeOptimal Starting Point
Molar Excess (Reagent:Protein)10-fold to 100-fold20-fold
pH7.5 - 8.58.0
Temperature4°C to 37°CRoom Temperature (~22°C)
Incubation Time30 minutes to 2 hours1 hour

These are general guidelines and may require optimization for specific proteins.

Table 3: Potential Side Reactions with Other Amino Acid Residues

Amino Acid ResiduePotential for ReactionpH Dependence
Cysteine Primary Target Optimal at pH > 7.5
HistidineYesCan react at pH > 6
MethionineYesRelatively pH-independent
LysineLess commonCan react at pH > 8.5
TyrosineInfrequentCan react at higher pH

Experimental Protocols

Protocol 1: In-Solution Alkylation of Cysteine Residues for Mass Spectrometry

This protocol is designed for the complete reduction and alkylation of cysteine residues in a protein sample prior to enzymatic digestion for bottom-up proteomics analysis.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea (B33335) or 6 M Guanidinium (B1211019) HCl in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 0.5 M this compound in 100 mM Tris-HCl, pH 8.0 (prepare fresh)

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (DTT to a final concentration of 10 mM, or TCEP to a final concentration of 20 mM).

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add freshly prepared this compound solution to a final concentration of 20-40 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 5-fold with Digestion Buffer to reduce the concentration of urea or guanidinium HCl to below 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Differential Alkylation to Identify Reversibly Oxidized Cysteines

This protocol allows for the specific labeling and identification of cysteine residues that are reversibly oxidized in their native state.

Materials:

  • Protein sample in a suitable non-reducing buffer

  • Blocking Reagent: 50 mM N-ethylmaleimide (NEM) in a compatible buffer

  • Reducing Agent: 10 mM DTT or 20 mM TCEP

  • Labeling Reagent: 20 mM this compound

  • Standard materials for protein precipitation (e.g., trichloroacetic acid or acetone) and subsequent proteomic analysis as in Protocol 1.

Procedure:

  • Blocking of Free Thiols:

    • Treat the native protein sample with 50 mM NEM at room temperature for 1 hour to block all reduced cysteine residues.

  • Removal of Excess Blocking Reagent:

    • Precipitate the protein using a suitable method (e.g., TCA precipitation) to remove excess NEM.

    • Wash the protein pellet with cold acetone.

  • Reduction of Reversibly Oxidized Cysteines:

    • Resuspend the protein pellet in a buffer containing a reducing agent (10 mM DTT or 20 mM TCEP).

    • Incubate at 37°C for 1 hour to reduce disulfide bonds and other reversible modifications.

  • Labeling of Newly Exposed Thiols:

    • Add 20 mM this compound to the reduced protein sample.

    • Incubate in the dark at room temperature for 1 hour.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with quenching, digestion, and sample cleanup as described in Protocol 1 (steps 4-6). Peptides containing a carboxymethylated cysteine will correspond to residues that were reversibly oxidized in the initial sample.

Analytical Characterization of Modified Proteins

The successful modification of cysteine residues can be confirmed and characterized using several analytical techniques:

  • Mass Spectrometry (MS): This is the most powerful technique for confirming cysteine modification. Alkylation with this compound results in a mass increase of 58.005 Da for each modified cysteine residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the protein sequence.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the modified protein from the unmodified protein. The introduction of a negatively charged carboxyl group will typically result in a shift in the retention time.[5][6]

  • Ellman's Assay: This colorimetric assay can be used to quantify the number of free thiol groups remaining after the alkylation reaction, thereby providing an indirect measure of the labeling efficiency.

Applications in Studying Signaling Pathways

The modification of cysteine residues is a critical tool for studying signaling pathways where redox regulation plays a key role.

NF-κB Signaling Pathway

The activity of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is regulated by the IκB kinase (IKK) complex. Specific cysteine residues in IKKβ (Cys-179) and the p65 subunit of NF-κB (Cys-38) are susceptible to modification by electrophilic agents.[4][7][8] Alkylation of these cysteines can inhibit the kinase activity of IKK and the DNA binding of p65, respectively, thereby suppressing the NF-κB signaling pathway. This pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that can be modulated by cysteine modification. The activity of some kinases in this pathway, such as Extracellular signal-Regulated Kinase (ERK), is dependent on specific cysteine residues in or near the ATP-binding pocket.[9][10] Covalent modification of these cysteines by electrophilic compounds can lead to irreversible inhibition of the kinase, making this a valuable strategy for developing targeted cancer therapies.

Visualizations

Caption: Reaction mechanism of cysteine modification by this compound.

ExperimentalWorkflow Start Protein Sample Denature Denaturation (e.g., 8M Urea) Start->Denature Reduce Reduction of Disulfides (e.g., DTT) Denature->Reduce Alkylate Alkylation with This compound Reduce->Alkylate Quench Quench Excess Reagent (e.g., DTT) Alkylate->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest Cleanup Sample Cleanup (e.g., C18 Desalting) Digest->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Experimental workflow for in-solution protein alkylation.

NFkB_Pathway cluster_stimulus Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation BromoaceticAcid 2-Bromoacetic Acid BromoaceticAcid->IKK Inhibits Cys-179 BromoaceticAcid->NFkB Inhibits Cys-38 DNA Binding IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Gene Gene Expression (Inflammation, Survival) DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Reaction of 2-Bromoacetic Acid with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 2-bromoacetic acid with thiols. This alkylation reaction is a fundamental tool in various scientific disciplines, including proteomics, drug development, and synthetic chemistry, for the formation of stable thioether bonds.

Introduction

The reaction between a thiol (R-SH) and this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur of the thiol attacks the electrophilic carbon atom bearing the bromine, resulting in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion.[1] This reaction is widely employed for the alkylation of cysteine residues in proteins and peptides, the synthesis of thioether-containing small molecules, and the development of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]

The efficiency of this alkylation is highly dependent on the reaction conditions, particularly pH, as the thiol group needs to be in its deprotonated thiolate form (R-S-) to act as a potent nucleophile.[1] Understanding and optimizing these conditions is critical to ensure high yields, specificity, and minimal side reactions.

Reaction Mechanism and Workflow

The S-alkylation of a thiol with this compound proceeds via an SN2 mechanism. The general workflow for the alkylation of thiols, particularly in the context of proteins and peptides, involves several key steps as illustrated below.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Deprotonation cluster_product Products Thiol R-S-H Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base BromoaceticAcid Br-CH₂-COOH Thioether R-S-CH₂-COOH Thiolate->Thioether SN2 Attack Bromide Br⁻

Figure 1: SN2 reaction mechanism for thiol alkylation.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_quenching Reaction Termination cluster_cleanup Purification Reduce 1. Reduction of Disulfides (if applicable) e.g., with DTT or TCEP Alkylate 2. Alkylation Add this compound Reduce->Alkylate Incubate at optimal pH and temperature Quench 3. Quenching Add excess thiol (e.g., L-cysteine) Alkylate->Quench Allow reaction to proceed to completion Cleanup 4. Sample Cleanup e.g., Dialysis, Desalting Column Quench->Cleanup Remove excess reagents

Figure 2: General experimental workflow for protein thiol alkylation.

Experimental Protocols

Here we provide detailed protocols for the alkylation of thiols in both a general organic synthesis context and for the specific case of cysteine residues in proteins.

Protocol 1: General Synthesis of Thioethers in an Aqueous Medium

This protocol is adapted for the synthesis of simple thioethers from thiols and this compound in water, a green and efficient solvent.[3]

Materials:

  • Thiol (e.g., thiophenol, benzyl (B1604629) thiol)

  • This compound

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)[3]

  • Deionized water

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a reaction vessel, add the thiol (3 mmol) and this compound (3 mmol) in deionized water (10 mL).

  • Add the base, either K₂CO₃ (3.5 mmol) or Et₃N (3.2 mmol), to the mixture.[3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times are typically short.[3]

  • Upon completion, the product can be isolated. If the thioether product is a solid, it can often be isolated by simple filtration.[3] For liquid products, standard extraction procedures with an organic solvent may be required.

  • Purify the product as needed, for example, by recrystallization or column chromatography.

Protocol 2: Alkylation of Cysteine Residues in Proteins for Proteomics

This protocol details the steps for reducing and alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.[1]

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, Ammonium Bicarbonate)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: this compound

  • Quenching reagent: L-cysteine or DTT

  • Reaction buffer (pH 7.5-8.5)

  • Incubator or water bath

Procedure:

  • Reduction: To the protein solution, add the reducing agent (e.g., DTT to a final concentration of 10 mM). Incubate for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.[1]

  • Alkylation: Add a molar excess of this compound to the reduced protein solution. A common starting point is a 5- to 20-fold molar excess over the total thiol concentration.[2] Incubate the reaction for 30-60 minutes at room temperature in the dark to prevent the formation of reactive radicals.[1]

  • Quenching: Stop the alkylation reaction by adding a quenching reagent, such as L-cysteine or DTT, to a final concentration of 10-50 mM.[2] This will consume any unreacted this compound. Incubate for 30 minutes at room temperature.[2]

  • Sample Cleanup: Remove excess reducing agent, alkylating agent, and quenching reagent by buffer exchange, dialysis, or using a desalting column.[1] The protein sample is now ready for downstream applications like enzymatic digestion.

Data Presentation: Reaction Parameters

The choice of reaction conditions is critical for successful thiol alkylation. The following tables summarize key parameters for consideration.

Table 1: General Reaction Conditions for Thiol Alkylation

ParameterRecommended Range/ValueRationale & Notes
pH 7.5 - 8.5At this pH, the thiol group (-SH) is deprotonated to the more nucleophilic thiolate (-S⁻), increasing the reaction rate.[1]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate but may also lead to increased side reactions.[1]
Molar Ratio 5- to 20-fold excess of this compoundA molar excess ensures the reaction goes to completion, but an excessively high concentration can increase off-target modifications.[1]
Reaction Time 30 - 60 minutesSufficient time should be allowed for the reaction to proceed to completion.[1]
Solvent Aqueous buffers, Water, DMF, DMSOThe choice of solvent depends on the solubility of the reactants and the specific application. Water is an environmentally benign option for many reactions.[2][3]

Table 2: Comparison of Thiol-Reactive Chemistries

While this compound is effective, other reagents are also used for thiol alkylation. This table provides a comparison.[2][4]

ReagentReactive GroupBond FormedpH OptimumStability of Bond
This compound BromoacetylThioether7.5 - 9.0Very Stable
Iodoacetamide IodoacetylThioether7.5 - 8.5Very Stable
Maleimide (B117702) MaleimideThioether (via Michael addition)6.5 - 7.5Less stable; can undergo retro-Michael reaction[2][]

Note: The thioether bond formed from a haloacetyl group is generally considered more stable than the adduct from a maleimide reaction.[2]

Troubleshooting and Optimization

Issue: Incomplete Alkylation

  • Cause: Insufficient reagent concentration, short reaction time, or suboptimal pH.

  • Solution: Increase the molar excess of this compound, extend the incubation time, or ensure the pH is within the optimal range of 7.5-8.5.[1]

Issue: Off-Target Reactions

  • Cause: High reagent concentration, high temperature, or extreme pH. This compound can react with other nucleophilic amino acid residues like methionine, lysine, and histidine.[1]

  • Solution: Optimize the concentration of the alkylating agent to maximize cysteine modification while minimizing side reactions. Perform the reaction at room temperature and maintain the pH within the recommended range.[1]

Conclusion

The reaction of this compound with thiols is a robust and versatile method for forming stable thioether linkages. Its application is crucial in diverse fields, from fundamental organic synthesis to the development of complex biotherapeutics. By carefully controlling the experimental parameters outlined in these notes and protocols, researchers can achieve efficient and specific thiol alkylation for their desired applications.

References

The Versatility of 2-Bromoacetic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacetic acid and its derivatives are highly versatile and readily available reagents in organic synthesis, serving as key building blocks for a variety of heterocyclic compounds. Their utility stems from the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the carboxylic acid functionality (or its ester equivalent), which can participate in various cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound and its derivatives, including thiazoles, thiazolidinones, oxazoles, and imidazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. While the classic Hantzsch synthesis uses α-haloketones, derivatives of this compound, such as 2-bromoacetophenone (B140003), are commonly employed, making this a relevant application.

Application Note:

This protocol describes the synthesis of 2-amino-4-phenylthiazole (B127512) from 2-bromoacetophenone and thiourea (B124793). The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is known for its generally high yields and straightforward procedure.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (B129727)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the crude product.

Quantitative Data Summary:

α-HaloketoneThioamideProductYield (%)Reference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99[3]
Substituted Phenacyl BromidesThiourea4-Substituted 2-aminothiazoles85-95[4]
Ethyl 2-bromoacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate72[5]

Reaction Workflow:

Hantzsch_Thiazole_Synthesis reagents 2-Bromoacetophenone + Thiourea in Methanol heating Heat at 100°C (30 min) reagents->heating workup Cool, add Na2CO3(aq), Filter and Wash heating->workup product 2-Amino-4-phenylthiazole workup->product Thiazolidinone_Synthesis cluster_0 S-Alkylation cluster_1 Intramolecular Cyclization A Thiourea Derivative C S-Alkylated Intermediate A->C + B Ethyl Bromoacetate B->C D S-Alkylated Intermediate E Thiazolidin-4-one D->E Loss of Ethanol Robinson_Gabriel_Logic start α-Bromoketone step1 Acylamination (Reaction with Amide) start->step1 intermediate 2-Acylamino-ketone step1->intermediate step2 Cyclodehydration (Robinson-Gabriel) intermediate->step2 product 2,5-Disubstituted Oxazole step2->product Imidazole_Synthesis_Workflow reagents 2-Bromoacetophenone + Primary Amine + Aldehyde + Ammonium Acetate heating Heat at 130°C (2 hours) reagents->heating purification Column Chromatography heating->purification product 1,2,4-Trisubstituted 1H-Imidazole purification->product

References

Application Notes and Protocols for Quenching Unreacted 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for effectively and safely quenching unreacted 2-bromoacetic acid in a reaction mixture. Proper quenching is critical to neutralize this corrosive and reactive reagent, prevent side reactions, and ensure the purity and stability of the desired product.

Introduction

This compound is a versatile reagent in organic synthesis, frequently used as an alkylating agent.[1] Due to its hazardous nature and reactivity, any unreacted excess must be neutralized before product work-up and isolation.[2][3] The choice of quenching agent and protocol depends on the stability of the target molecule, particularly its sensitivity to acidic or basic conditions.[4] Common quenching strategies involve neutralization with a mild base or nucleophilic addition to consume the electrophilic reagent.

Safety Precautions
  • Corrosive and Toxic: this compound is corrosive to metals and tissues and is toxic if ingested.[2][3]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]

  • Exothermic Reactions: Quenching reactions can be exothermic. Therefore, it is crucial to cool the reaction mixture and add the quenching agent slowly with efficient stirring to control the temperature.[4]

Quenching Protocols

Two primary methods for quenching unreacted this compound are detailed below. The choice of protocol will depend on the specific requirements of the reaction, such as the pH sensitivity of the product.

Protocol 1: Quenching with a Mild Base (Sodium Bicarbonate)

This is the most common method and is suitable for products that are stable under mildly basic to neutral conditions. Sodium bicarbonate neutralizes the acidic this compound, converting it into its water-soluble sodium salt, which can be easily removed in an aqueous wash.[5][6]

Experimental Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C using an ice-water bath. This is critical to manage the heat generated during neutralization.[4]

  • Quenching: While stirring the reaction mixture vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.[4]

  • Monitoring: Monitor for the cessation of gas (CO₂) evolution, which indicates that the acid has been neutralized.[7][8] The reaction is: BrCH₂COOH + NaHCO₃ → BrCH₂COONa + H₂O + CO₂[7]

  • pH Check: After gas evolution ceases, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Work-up: a. Transfer the mixture to a separatory funnel. b. If an organic solvent was used in the reaction, add more of the same solvent and deionized water if necessary to achieve good separation. c. Separate the organic layer from the aqueous layer. d. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual water-soluble impurities and break any emulsions.[4][9] e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Protocol 2: Quenching with a Nucleophilic Agent (Sodium Thiosulfate)

This method is useful when a non-basic quench is desired or if there is a possibility of residual bromine from the synthesis of this compound.[10] Sodium thiosulfate (B1220275) is a mild reducing agent and a good nucleophile that reacts with this compound.[11][12]

Experimental Protocol:

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the stirred reaction mixture.[10] The reaction proceeds via nucleophilic substitution of the bromide.

  • Stirring: Stir the mixture vigorously for 15-30 minutes to ensure the reaction is complete.

  • Work-up: a. Transfer the mixture to a separatory funnel. b. Extract the product with a suitable organic solvent. c. Wash the organic layer with deionized water and then with a saturated brine solution. d. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Data Presentation: Comparison of Quenching Protocols
ParameterProtocol 1: Sodium BicarbonateProtocol 2: Sodium Thiosulfate
Quenching Agent Saturated aqueous NaHCO₃10% (w/v) aqueous Na₂S₂O₃
Reaction Type Acid-Base NeutralizationNucleophilic Substitution
Key Advantage Efficiently removes acidic compounds.Mild conditions; also quenches bromine.[10]
Potential Issues CO₂ evolution can cause pressure buildup; basic conditions may degrade sensitive products.[4][7]Can form sulfur byproducts in acidic conditions.[10]
Ideal For Most standard reactions with acid-stable products.Reactions where basic conditions must be avoided or when bromine may be present.
Work-up pH Neutral to slightly basicTypically neutral

Visualizations

Workflow for Quenching and Work-up

G General Workflow for Quenching and Work-up A Reaction Mixture (Product + Unreacted this compound) B Cool to 0-5°C A->B C Slowly Add Quenching Agent (e.g., sat. NaHCO3 soln) B->C D Stir Vigorously C->D E Aqueous Work-up (Separatory Funnel) D->E F Extract with Organic Solvent E->F G Wash Organic Layer (Water, Brine) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Crude Product I->J

Caption: General workflow for quenching unreacted this compound.

Quenching Reaction with Sodium Bicarbonate

G Quenching with Sodium Bicarbonate cluster_reactants Reactants cluster_products Products R1 Br-CH₂-COOH P1 Br-CH₂-COO⁻Na⁺ R1->P1 Neutralization R2 + NaHCO₃ P2 + H₂O + CO₂

Caption: Neutralization of this compound with sodium bicarbonate.

Quenching Reaction with Sodium Thiosulfate

G Quenching with Sodium Thiosulfate cluster_reactants Reactants cluster_products Products R1 Br-CH₂-COOH P1 NaOOC-CH₂-S₂O₃Na R1->P1 SN2 Reaction R2 + Na₂S₂O₃ P2 + HBr

Caption: Nucleophilic substitution of this compound with sodium thiosulfate.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Using 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromoacetic acid in solid-phase peptide synthesis (SPPS). This reagent is a versatile tool for the N-terminal modification of peptides and the synthesis of peptoids, offering avenues for creating peptide conjugates, cyclic peptides, and molecules with enhanced biological properties.

Introduction

This compound is a key reagent in solid-phase synthesis for the introduction of a bromoacetyl group onto the N-terminus of a peptide or for the iterative synthesis of peptoids via the sub-monomer method. The reactive bromoacetyl group can subsequently be used for various conjugation strategies, such as reaction with thiol groups to form stable thioether linkages. This allows for the creation of complex peptide structures, including cyclic peptides and peptide-protein conjugates.

The sub-monomer approach for peptoid synthesis, which utilizes a two-step reaction cycle involving this compound, provides a powerful method for generating libraries of peptide mimetics with diverse side chains. These peptoids often exhibit enhanced proteolytic stability and cell permeability compared to their natural peptide counterparts.

Key Applications

  • N-Terminal Bromoacetylation: Introduction of a reactive handle at the N-terminus for subsequent conjugation or cyclization.

  • Peptoid Synthesis (Sub-monomer Method): A robust method for the synthesis of N-substituted glycine (B1666218) oligomers (peptoids).

  • Peptide-Peptoid Hybrids: Creation of chimeric molecules combining the features of peptides and peptoids.[1]

  • Cyclic Peptide Formation: Intramolecular reaction of the bromoacetyl group with a nucleophilic side chain (e.g., cysteine) to form a cyclic peptide.

  • Preparation of Peptide Conjugates: Conjugation to proteins, carrier molecules, or surfaces through the bromoacetyl group.

Quantitative Data Summary

The efficiency of solid-phase synthesis involving this compound can be influenced by various factors including the choice of resin, the peptide sequence, and the reaction conditions. The following table summarizes available quantitative data from the literature.

ApplicationResin TypePeptide/Peptoid Sequence (if specified)Yield (%)Purity (%)Reference
On-resin modification of Methionine with 2-bromoacetate2-CTC resinModel peptide26-
On-resin modification of Methionine with 2-bromoacetateRink amide resinModel peptide34 - 36-
Synthesis of Peptide-Peptoid Hybrids2-Chlorotrityl resinVarious->88[1]
Peptoid SynthesisTentaGel S RAMTryptophan-rich peptoid-Fewer side products noted[2]
Peptoid SynthesisMBHA resinTryptophan-rich peptoid-More side products noted[2]

Note: Quantitative data for solid-phase synthesis using this compound is not always extensively reported in a comparative format. The data presented here is based on available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for N-Terminal Bromoacetylation of a Resin-Bound Peptide

This protocol describes the bromoacetylation of the N-terminal amine of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation: In a separate vessel, prepare a 1 M solution of this compound in DMF. Add an equimolar amount of DIC (e.g., for 1 mL of 1 M this compound, add 1 mmol of DIC). Allow the activation to proceed for 10-20 minutes at room temperature. A white precipitate of diisopropylurea may form.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin.

  • Reaction: Shake the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

  • Confirmation of Reaction: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the addition of the bromoacetyl group (mass increase of 120.96 Da). The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

  • Drying: Dry the resin under vacuum for further use or cleavage.

Protocol for Peptoid Synthesis via the Sub-monomer Method

This protocol outlines a single cycle of peptoid monomer addition to a resin-bound amine.

Materials:

  • Resin with a primary or secondary amine (e.g., Rink amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amine of choice (for the side chain)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

Step 1: Bromoacetylation

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30 minutes.

  • Reagent Preparation: Prepare a 0.6 M to 1.0 M solution of this compound in DMF. In a separate vial, add an equimolar amount of DIC. Allow the mixture to pre-activate for 5-10 minutes.

  • Acylation Reaction: Drain the DMF from the resin. Add the activated this compound solution to the resin.

  • Reaction: Shake the vessel for 20-45 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

Step 2: Nucleophilic Displacement

  • Amine Solution Preparation: Prepare a 1 M to 2 M solution of the desired primary amine in NMP or DMF.

  • Displacement Reaction: Add the primary amine solution to the bromoacetylated resin.

  • Reaction: Shake the vessel for 30 minutes to 2 hours at room temperature. The reaction time may need to be extended for sterically hindered amines.

  • Washing: Drain the amine solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

The cycle of bromoacetylation and nucleophilic displacement can be repeated to build the desired peptoid sequence.

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis Start Start Amino_Acid_Coupling Amino Acid Coupling (Standard SPPS Cycles) Start->Amino_Acid_Coupling 1. N-Terminal_Deprotection N-Terminal Deprotection Amino_Acid_Coupling->N-Terminal_Deprotection 2. Bromoacetylation_Step Bromoacetylation with This compound + DIC N-Terminal_Deprotection->Bromoacetylation_Step 3. Washing_1 Washing Bromoacetylation_Step->Washing_1 4. Final_Cleavage Cleavage from Resin Washing_1->Final_Cleavage 5. Purification Purification & Analysis Final_Cleavage->Purification 6. Final_Product N-Bromoacetylated Peptide Purification->Final_Product 7. cluster_Peptoid_Synthesis Peptoid Synthesis Sub-monomer Cycle Start_Resin Amine-functionalized Resin Bromoacetylation Step 1: Bromoacetylation (this compound + DIC) Start_Resin->Bromoacetylation Washing_A Washing Bromoacetylation->Washing_A Nucleophilic_Displacement Step 2: Nucleophilic Displacement (Primary Amine) Washing_A->Nucleophilic_Displacement Washing_B Washing Nucleophilic_Displacement->Washing_B Repeat_Cycle Elongate Chain? Washing_B->Repeat_Cycle Repeat_Cycle->Bromoacetylation Yes Cleavage Cleavage from Resin Repeat_Cycle->Cleavage No Final_Peptoid Final Peptoid Cleavage->Final_Peptoid cluster_Reaction Chemical Reaction Pathway Resin_Amine Resin-Bound Peptide H₂N-Peptide-CO-Resin Bromoacetylated_Peptide Bromoacetylated Peptide BrCH₂CO-NH-Peptide-CO-Resin Resin_Amine->Bromoacetylated_Peptide Nucleophilic Attack Bromoacetic_Acid This compound BrCH₂COOH Activated_Intermediate Activated Intermediate Bromoacetic_Acid->Activated_Intermediate Activation DIC DIC DIC->Activated_Intermediate Activated_Intermediate->Bromoacetylated_Peptide

References

Application Notes: Specific Labeling of Cysteine Residues with 2-Bromoacetic Acid for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the specific labeling of cysteine residues in proteins using 2-bromoacetic acid. This technique, known as carboxymethylation, is a valuable tool for various structural biology applications, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The irreversible thioether bond formed between the cysteine thiol and this compound prevents disulfide bond formation, aids in protein characterization, and can be used to introduce specific probes.

Introduction

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol (-SH) group. This reactivity makes it a prime target for specific chemical modification. Labeling with this compound introduces a carboxymethyl group onto the cysteine residue, forming S-carboxymethylcysteine. This modification is critical in proteomics and structural biology for several reasons:

  • Prevention of Disulfide Bonds: By capping the reactive thiol group, carboxymethylation prevents the formation of both intra- and intermolecular disulfide bonds, which can lead to protein aggregation and heterogeneity, complicating structural analysis.[1][2]

  • Protein Solubilization: The introduction of a negatively charged carboxyl group can enhance the solubility of proteins and peptides, which is particularly beneficial for crystallization and NMR studies.

  • Structural Probes: The modification can serve as a probe to study the local environment of the cysteine residue. In X-ray crystallography, the introduced carboxymethyl group can alter crystal packing or provide a unique marker. For NMR studies, isotope-labeled this compound can be used to introduce specific NMR-active nuclei.[3][4]

  • Mass Spectrometry Analysis: Consistent and complete alkylation of cysteines simplifies mass spectra, facilitating peptide identification and protein quantification in proteomics workflows.[1][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the deprotonated thiol group (thiolate) of the cysteine residue attacks the electrophilic carbon of this compound, displacing the bromide ion.[1] The efficiency of this reaction is highly dependent on factors such as pH, temperature, and reagent concentrations.

Key Experimental Parameters and Quantitative Data Summary

The success of cysteine labeling with this compound hinges on the careful optimization of several experimental parameters. The following tables summarize the key quantitative data and recommended conditions gathered from established protocols.

ParameterRecommended Range/ValueNotes
pH 7.5 - 8.5The thiol group of cysteine (pKa ~8.5) is more nucleophilic in its deprotonated thiolate form, which is favored at alkaline pH.[1][6][7]
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate but may also promote side reactions and protein instability.[1][2]
This compound Concentration 10-20 fold molar excess over total cysteine concentrationA molar excess is required to drive the reaction to completion, but excessively high concentrations can lead to off-target modifications.[1][6]
Reaction Time 30 - 60 minutesIncubation time should be optimized to ensure complete labeling while minimizing side reactions.[1]
Reducing Agent (e.g., DTT) 5 - 10 mMUsed prior to alkylation to reduce all disulfide bonds, ensuring all cysteines are available for labeling.[1][8][9]
Quenching Agent (e.g., DTT, L-cysteine) ~2-fold molar excess over this compoundAdded to consume excess this compound and stop the reaction.[1][8]
Potential IssueCauseMitigation Strategy
Incomplete Alkylation Insufficient reagent, short reaction time, suboptimal pH.Increase this compound concentration, extend incubation time, ensure pH is between 7.5 and 8.5.[1]
Off-target Modifications High reagent concentration, high pH, or high temperature.Optimize the concentration of this compound. Perform the reaction at room temperature and maintain the pH within the recommended range. Common off-target residues include lysine, histidine, and methionine.[1]
Protein Precipitation Denaturing conditions, reagent concentration.Optimize buffer conditions and reagent concentrations. Consider performing the reaction at a lower temperature for a longer duration.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the specific labeling of cysteine residues with this compound.

Protocol 1: In-Solution Carboxymethylation of a Purified Protein

This protocol describes the standard procedure for labeling cysteine residues in a purified protein sample in solution.

Materials:

  • Purified protein solution

  • Denaturing buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.3[1][9]

  • Reducing agent: 1 M Dithiothreitol (DTT) stock solution in water

  • Alkylating agent: 500 mM this compound stock solution in water (prepare fresh and protect from light)

  • Quenching agent: 1 M DTT stock solution in water

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL. The denaturant ensures that all cysteine residues are accessible.

  • Reduction of Disulfide Bonds:

    • Add the 1 M DTT stock solution to the protein solution to a final concentration of 10 mM.

    • Incubate the mixture for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.[1]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the freshly prepared 500 mM this compound stock solution to the protein solution to a final concentration of 20 mM (a ~2-fold molar excess over DTT).

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.[1]

  • Quenching the Reaction:

    • Add the 1 M DTT stock solution to a final concentration of 40 mM to quench the excess this compound.

    • Incubate for at least 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove the denaturant, reducing agent, alkylating agent, and quenching agent by buffer exchange into a suitable storage buffer using a desalting column or dialysis.

Protocol 2: Analysis of Labeling Efficiency by Mass Spectrometry

This protocol outlines the procedure to determine the extent of cysteine carboxymethylation using mass spectrometry.

Materials:

  • Labeled and unlabeled (control) protein samples from Protocol 1

  • Trypsin (sequencing grade)

  • Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take an aliquot of both the labeled and unlabeled protein samples.

    • Perform a buffer exchange into the digestion buffer.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Specify the mass modification for carboxymethylation of cysteine (+58.0055 Da) as a variable modification.

    • Compare the spectra of the labeled and unlabeled samples to determine the percentage of cysteine residues that have been successfully modified.

Visualizations

The following diagrams illustrate the chemical reaction and experimental workflows described in these application notes.

G Chemical Reaction of Cysteine Labeling with this compound cluster_reactants Reactants cluster_product Product Cysteine Cysteine Residue HS-CH2-CH(NH2)-COOH Thiolate Thiolate Anion -S-CH2-CH(NH2)-COOH Cysteine->Thiolate BromoaceticAcid This compound Br-CH2-COOH Carboxymethylcysteine S-Carboxymethylcysteine HOOC-CH2-S-CH2-CH(NH2)-COOH BromoaceticAcid->Carboxymethylcysteine + Br- Thiolate:sh->BromoaceticAcid

Caption: Mechanism of cysteine carboxymethylation.

G Experimental Workflow for Cysteine Labeling start Start: Purified Protein denature 1. Solubilize and Denature (8M Urea or 6M GdnHCl) start->denature reduce 2. Reduce Disulfide Bonds (10 mM DTT, 37°C, 1 hr) denature->reduce alkylate 3. Alkylate Cysteines (20 mM this compound, RT, 30-60 min) reduce->alkylate quench 4. Quench Reaction (Excess DTT) alkylate->quench cleanup 5. Remove Excess Reagents (Desalting/Dialysis) quench->cleanup labeled_protein Carboxymethylated Protein cleanup->labeled_protein analysis Analysis (e.g., Mass Spectrometry) labeled_protein->analysis

Caption: In-solution cysteine labeling workflow.

Caption: Troubleshooting cysteine labeling experiments.

References

Application Notes: 2-Bromoacetic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoacetic acid (BrCH₂COOH) and its esters, such as ethyl bromoacetate, are highly versatile reagents in pharmaceutical research and development.[1] As potent alkylating agents, they are fundamental building blocks for creating more complex molecules and active pharmaceutical ingredients (APIs). Their primary utility lies in their ability to introduce a carboxymethyl or alkoxycarbonylmethyl group onto a nucleophilic atom, typically oxygen or nitrogen, through a bimolecular nucleophilic substitution (SN2) reaction.[2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of the ether and amine linkages prevalent in many drug scaffolds.

Core Applications and Mechanisms

The reactivity of this compound is centered on the electrophilic α-carbon, which is susceptible to attack by nucleophiles, and the good leaving group potential of the bromide ion. This facilitates two primary types of transformations crucial in pharmaceutical synthesis:

  • O-Alkylation (Williamson Ether Synthesis): This reaction is widely used to form ether linkages. In this process, a phenol (B47542) or alcohol is first deprotonated by a base to form a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the α-carbon of this compound or its ester, displacing the bromide and forming a new carbon-oxygen bond.[2][3] This method is invaluable for modifying hydroxyl groups on drug intermediates to alter properties like solubility, bioavailability, or to serve as a linker.

  • N-Alkylation: Primary and secondary amines can be effectively alkylated using this compound or its esters.[4] The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide. This reaction is fundamental for synthesizing a vast array of nitrogen-containing heterocyclic compounds and for modifying amine groups in pharmaceutical intermediates.[5]

The general mechanism for these alkylation reactions is the SN2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

quinazolinone_synthesis start 2-Mercapto-3-phenyl- quinazolin-4(3H)-one conditions K2CO3, Acetone Reflux start->conditions reagent Ethyl Bromoacetate (BrCH2COOEt) reagent->conditions product Ethyl 2-((3-phenyl-4-oxo-3,4-dihydro- quinazolin-2-yl)thio)acetate conditions->product S-Alkylation experimental_workflow cluster_reaction 1. Reaction Setup cluster_workup 2. Work-up cluster_purification 3. Purification & Analysis setup Combine Substrate & Base in Anhydrous Solvent add_reagent Add Ethyl Bromoacetate setup->add_reagent react Heat to Reflux & Monitor by TLC add_reagent->react cool Cool to Room Temp. react->cool Reaction Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction (e.g., EtOAc/Water) concentrate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify Crude Product analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

References

Troubleshooting & Optimization

Technical Support Center: Controlled Protein Alkylation with 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein alkylation using 2-bromoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions, ensuring specific and controlled cysteine residue modification while avoiding over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protein alkylation with this compound?

A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophilic amino acid residue, typically the thiolate ion of a cysteine, attacks the electrophilic α-carbon of this compound. This concerted step leads to the formation of a stable thioether bond and the displacement of the bromide ion.[1][2][3]

Q2: What constitutes "over-alkylation" of a protein?

A2: Over-alkylation refers to the non-specific, unintended modification of amino acid residues other than cysteine.[4][5][6] While cysteine is the primary target due to the high nucleophilicity of its thiol group, other residues can also be alkylated under certain conditions.[2][4][6]

Q3: Which amino acid residues are susceptible to over-alkylation by this compound?

A3: Besides cysteine, other nucleophilic amino acid residues are prone to side reactions with this compound. These off-target residues include methionine, lysine (B10760008), histidine, aspartic acid, glutamic acid, and the N-terminus of the peptide.[2][4][6][7] The reactivity of these residues is generally lower than that of cysteine but can become significant under non-optimal reaction conditions.[4][6]

Q4: Why is it critical to avoid over-alkylation?

A4: Over-alkylation can have several detrimental effects on experimental outcomes. It can alter the protein's native structure and function, potentially leading to aggregation or loss of biological activity.[8][9] In proteomics studies, non-specific modifications complicate mass spectrometry data analysis, leading to erroneous peptide identification and difficulties in data interpretation.[4][7][10]

Troubleshooting Guide: Avoiding Over-Alkylation

This troubleshooting guide addresses the common issue of observing non-specific or excessive alkylation of your protein of interest.

Problem Potential Cause Recommended Solution
Observation of non-cysteine modifications (e.g., on Lys, His, Met) High Reagent Concentration: An excessive molar excess of this compound increases the likelihood of reactions with less nucleophilic residues.[2]Optimize Reagent Concentration: Start with a 2-3 fold molar excess of this compound over the reducing agent (e.g., DTT).[2] You may need to perform a titration to find the optimal concentration for your specific protein that maximizes cysteine alkylation while minimizing off-target modifications.
High pH: Elevated pH (typically > 8.5) increases the deprotonation and nucleophilicity of other amino acid side chains, such as the ε-amino group of lysine and the imidazole (B134444) ring of histidine.[2][8][11]Control Reaction pH: Perform the alkylation reaction within a pH range of 7.5-8.5.[2] This range is optimal for maintaining the cysteine thiol in its more reactive thiolate form without significantly increasing the reactivity of other residues.
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including undesirable side reactions.[2][11][12]Maintain Room Temperature: Conduct the alkylation step at room temperature (18-25°C).[2][8][13] Avoid heating unless absolutely necessary and validated for your specific protein.
Prolonged Reaction Time: Excessively long incubation times provide more opportunity for the slower-reacting, off-target modifications to occur.[2][11]Optimize Incubation Time: For initial experiments, an incubation time of 30-60 minutes is recommended.[2] If over-alkylation is observed, try reducing the incubation time.
Protein precipitation or loss of function after alkylation High Degree of Labeling: Extensive modification of the protein surface can alter its isoelectric point and solubility, leading to precipitation or loss of function.[8]Reduce Molar Excess: Decrease the molar ratio of this compound to protein to lower the overall degree of labeling.[8]
Modification of Critical Residues: Alkylation of residues within the active site or at key protein-protein interaction interfaces can abolish biological activity.[8]Consider Site-Directed Mutagenesis: If specific off-target residues are identified as problematic, mutating them can be a solution. Alternatively, explore different modification chemistries that target other amino acid residues away from the active site.[8]

Experimental Protocols

Standard Protocol for In-Solution Protein Alkylation

This protocol provides a general workflow for the reduction and alkylation of proteins in solution, for example, prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0)

  • Reducing agent: 200 mM Dithiothreitol (DTT) in water

  • Alkylating agent: 200 mM this compound in 100 mM ammonium bicarbonate (prepare fresh)

  • Quenching reagent: 200 mM DTT in water

  • Digestion buffer (e.g., 100 mM ammonium bicarbonate)

Procedure:

  • Protein Solubilization: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-2 mg/mL.

  • Reduction: Add the 200 mM DTT stock solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.[2]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared 200 mM this compound to a final concentration of 20-30 mM (a 2-3 fold molar excess over DTT). Incubate for 30-60 minutes at room temperature in the dark.[2]

  • Quenching: Add 200 mM DTT to a final concentration of 20 mM to quench any excess this compound. Incubate for 15 minutes at room temperature in the dark.[1][13]

  • Buffer Exchange/Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M before proceeding with enzymatic digestion (e.g., with trypsin).

Visualizations

Reaction Mechanism and Side Reactions

G Mechanism of Protein Alkylation by this compound cluster_main Primary Reaction (Cysteine Alkylation) cluster_side Side Reactions (Over-alkylation) Cys Protein-Cys-S⁻ (Thiolate) Product Protein-Cys-S-CH₂-COOH (Carboxymethyl-Cysteine) Cys->Product SN2 Attack BAA Br-CH₂-COOH (this compound) BAA->Product Br_ion Br⁻ (Bromide Ion) His Histidine Alkylated_His Alkylated Histidine His->Alkylated_His Lys Lysine Alkylated_Lys Alkylated Lysine Lys->Alkylated_Lys Met Methionine Alkylated_Met Alkylated Methionine Met->Alkylated_Met BAA2 Br-CH₂-COOH

Caption: SN2 alkylation of cysteine and potential side reactions.

Experimental Workflow for Controlled Alkylation

G Workflow for Controlled Protein Alkylation start Start: Protein Sample denature 1. Solubilize & Denature (e.g., 8M Urea) start->denature reduce 2. Reduce Disulfides (e.g., 10mM DTT, 37°C, 1h) denature->reduce cool 3. Cool to Room Temperature reduce->cool alkylate 4. Alkylate (20-30mM this compound, RT, 30-60 min, in dark) cool->alkylate quench 5. Quench Reaction (e.g., 20mM DTT, RT, 15 min) alkylate->quench digest 6. Proceed to Downstream Application (e.g., Enzymatic Digestion) quench->digest end End digest->end

Caption: A typical in-solution protein alkylation workflow.

Troubleshooting Logic for Over-Alkylation

G Troubleshooting Over-Alkylation start Mass Spec data shows over-alkylation check_conc Is [this compound] > 3x molar excess of [Reducing Agent]? start->check_conc reduce_conc Reduce [this compound] to 2-3x molar excess check_conc->reduce_conc Yes check_pH Is reaction pH > 8.5? check_conc->check_pH No reduce_conc->check_pH adjust_pH Adjust pH to 7.5-8.5 check_pH->adjust_pH Yes check_time Is reaction time > 60 min? check_pH->check_time No adjust_pH->check_time reduce_time Reduce time to 30 min check_time->reduce_time Yes check_temp Was reaction performed above room temp? check_time->check_temp No reduce_time->check_temp adjust_temp Perform at room temp (18-25°C) check_temp->adjust_temp Yes end Re-analyze sample check_temp->end No adjust_temp->end

Caption: A decision tree for troubleshooting over-alkylation.

References

Technical Support Center: Reactions of 2-Bromoacetic Acid with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoacetic acid for the modification of amino acids, peptides, and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound for amino acid modification?

A1: The primary target for alkylation by this compound is the sulfhydryl (thiol) group of cysteine residues. This reaction, known as S-alkylation, is highly efficient and results in the formation of a stable thioether bond. The reactivity of the thiol group is pH-dependent, with the deprotonated thiolate anion being the more nucleophilic species.

Q2: What are the most common side reactions when using this compound?

A2: Besides the intended reaction with cysteine, this compound can react with other nucleophilic amino acid side chains. The most common side reactions involve the alkylation of:

Q3: How does pH affect the selectivity of the reaction?

A3: The pH of the reaction buffer is a critical parameter. While a higher pH (around 8.5) increases the rate of cysteine alkylation by promoting the formation of the more reactive thiolate anion, it also increases the likelihood of side reactions with other amino acid residues like histidine and lysine, which become more nucleophilic at higher pH.[3] For greater selectivity towards cysteine, it is often recommended to perform the reaction at a more neutral pH if non-specific labeling is a concern.[3]

Q4: Can this compound react with the N-terminal amino group?

A4: Yes, the α-amino group at the N-terminus of a peptide or protein can be alkylated by this compound, similar to the side-chain amino group of lysine. The pKa of the N-terminal amino group is typically lower than that of the lysine side chain, which can influence its reactivity at a given pH. Selective N-terminal modification is often achievable by carefully controlling the reaction conditions, such as pH.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer may be too low, preventing the efficient deprotonation of the cysteine thiol group.Increase the pH of the reaction buffer to a range of 7.0-9.0, with an optimal pH around 8.5. Ensure the stability of your protein at the selected pH.[3]
Insufficient Reagent: The molar ratio of this compound to the protein/peptide may be too low.Increase the molar excess of this compound. A starting point of a 10 to 40-fold molar excess is often recommended, followed by optimization.[3]
Oxidized Cysteines: Cysteine residues may be present as disulfides, which are not reactive towards this compound.Before labeling, reduce disulfide bonds using a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). It is crucial to remove the reducing agent before adding this compound.[3]
Non-Specific Labeling Reaction with Other Residues: Bromoacetate (B1195939) is known to react with histidine and methionine residues. At pH values above 7, it can also modify lysine residues.[3]Optimize the reaction pH. If non-specific labeling is a significant issue, consider performing the reaction at a more neutral pH, even though this may slow down the reaction with cysteine.[3]
Prolonged Reaction Time: Extended incubation times can lead to an increase in the occurrence of side reactions.Reduce the incubation time. It is advisable to monitor the labeling efficiency at various time points to determine the optimal reaction duration.[3]
Loss of Protein Function Modification of Critical Residues: The modification of cysteine, histidine, or methionine residues that are essential for the protein's biological activity can lead to a loss of function.If possible, consider using site-directed mutagenesis to substitute critical residues that are not the intended target of modification. Alternatively, adjusting the stoichiometry of the labeling reagent (lowering the molar ratio of this compound to the protein) can help reduce the extent of labeling and potentially preserve function.[3]
Inconsistent Results Reagent Instability: Solutions of this compound may not be stable over extended periods.Always prepare fresh solutions of this compound immediately before use.
Inaccurate Protein Concentration: Incorrect determination of the protein concentration will lead to variability in the molar ratio of the reactants.Accurately measure the protein concentration before initiating each labeling experiment.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific protein or peptide, as well as the reaction conditions. The following table summarizes general observations on the reactivity of different amino acid side chains with this compound.

Amino AcidReactive GroupRelative ReactivityOptimal pH for ReactionNotes
Cysteine Thiol (-SH)High~8.5The primary target for alkylation.[3]
Histidine Imidazole RingModerate> 6.0Reactivity increases with pH.[1][2][3]
Methionine Thioether (-S-CH₃)ModerateAcidic to NeutralCan be alkylated to form a sulfonium salt.[1][2][3][4]
Lysine ε-Amino (-NH₂)Low to Moderate> 7.0Reactivity increases significantly at higher pH.[3]
N-terminus α-Amino (-NH₂)Low to Moderate> 7.0Reactivity is pH-dependent.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of Cysteine Residues in a Protein

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a reducing agent such as DTT or TCEP to a final concentration of 5-10 mM.

    • Incubate at room temperature for 1 hour.

    • Remove the reducing agent using a desalting column or dialysis.

  • Alkylation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5.

    • Prepare a fresh stock solution of this compound in the same buffer.

    • Add the this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quenching the Reaction:

    • Add a low molecular weight thiol, such as β-mercaptoethanol or DTT, to quench any unreacted this compound.

  • Removal of Excess Reagents:

    • Remove excess reagents and byproducts by dialysis or using a desalting column.

Visualizations

Side_Reactions cluster_amino_acids Amino Acid Residues This compound This compound Cys Cysteine (Thiol) This compound->Cys Primary Reaction (S-Alkylation) His Histidine (Imidazole) This compound->His Side Reaction Met Methionine (Thioether) This compound->Met Side Reaction Lys Lysine (ε-Amino) This compound->Lys Side Reaction (pH > 7)

Caption: Primary and side reactions of this compound with amino acid residues.

Troubleshooting_Workflow Start Start: Low Labeling Efficiency Check_pH Is pH optimal (7.0-9.0)? Start->Check_pH Adjust_pH Adjust pH to 7.0-9.0 Check_pH->Adjust_pH No Check_Reagent Is reagent concentration sufficient? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Increase_Reagent Increase molar excess of This compound Check_Reagent->Increase_Reagent No Check_Cysteines Are cysteines reduced? Check_Reagent->Check_Cysteines Yes Increase_Reagent->Check_Cysteines Reduce_Cysteines Add reducing agent (DTT/TCEP) and remove before reaction Check_Cysteines->Reduce_Cysteines No Success Problem Resolved Check_Cysteines->Success Yes Reduce_Cysteines->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Optimizing pH for Selective Cysteine Alkylation with 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for selective cysteine alkylation using 2-bromoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of cysteine alkylation with this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of the cysteine residue, acting as a potent nucleophile, attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine residue.

Q2: Why is pH a critical parameter for this reaction?

A2: pH is a critical parameter because it dictates the protonation state of both the cysteine thiol group and this compound. For the reaction to occur efficiently, the cysteine thiol group must be in its deprotonated, nucleophilic thiolate form (-S⁻). The pKa of a typical cysteine thiol group in a protein is around 8.0-8.5.[1][2][3][4] Therefore, a pH above this pKa will favor the formation of the reactive thiolate anion.

Q3: What is the optimal pH range for selective cysteine alkylation with this compound?

A3: The optimal pH range for selective cysteine alkylation with this compound is typically between 7.5 and 8.5.[5] This range provides a balance between ensuring a sufficient concentration of the reactive cysteine thiolate and minimizing side reactions.

Q4: What are the potential side reactions when using this compound, and how does pH influence them?

A4: At higher pH values, other nucleophilic amino acid residues can also react with this compound. These include the ε-amino group of lysine (B10760008), the imidazole (B134444) group of histidine, and the thioether of methionine.[5] Maintaining the pH in the recommended range of 7.5-8.5 helps to ensure the selectivity of the alkylation for cysteine residues.

Quantitative Data Summary

The selectivity and rate of the alkylation reaction are highly dependent on the pH of the reaction buffer, which influences the ionization state of both the cysteine thiol and this compound.

ParameterValueSignificance for Alkylation
pKa of Cysteine Thiol Group ~8.0 - 8.5At pH > pKa, the thiol is deprotonated to the more reactive thiolate anion (-S⁻).
pKa of this compound ~2.69 - 2.89[3]At the optimal reaction pH (7.5-8.5), the carboxylic acid group is deprotonated (-COO⁻), increasing its solubility in aqueous buffers.
Optimal Reaction pH 7.5 - 8.5[5]Maximizes the concentration of the reactive cysteine thiolate while minimizing side reactions with other nucleophilic amino acids.

Process Diagrams

G cluster_0 pH Influence on Reactants cluster_1 Alkylation Reaction Cysteine_Thiol Cysteine Thiol (-SH) pKa ~ 8.0-8.5 Cysteine_Thiolate Cysteine Thiolate (-S⁻) (Nucleophilic) Cysteine_Thiol->Cysteine_Thiolate pH > pKa Reaction Sₙ2 Reaction Cysteine_Thiolate->Reaction Attacks Bromoacetic_Acid This compound (BrCH₂COOH) pKa ~ 2.7 Bromoacetate Bromoacetate (BrCH₂COO⁻) Bromoacetic_Acid->Bromoacetate pH > pKa Bromoacetate->Reaction Product Carboxymethyl-Cysteine (Stable Thioether) Reaction->Product

Caption: pH-dependent equilibrium of reactants and the resulting alkylation reaction.

G Start Start: Protein Sample Denature 1. Solubilize and Denature Protein (e.g., 8M Urea, pH 8.0) Start->Denature Reduce 2. Reduce Disulfide Bonds (e.g., DTT, TCEP) Denature->Reduce Alkylate 3. Alkylate with this compound (pH 7.5-8.5, Room Temp) Reduce->Alkylate Quench 4. Quench Excess Reagent (e.g., DTT, Cysteine) Alkylate->Quench Cleanup 5. Sample Cleanup (e.g., Dialysis, Desalting) Quench->Cleanup End End: Alkylated Protein Cleanup->End

Caption: Standard experimental workflow for in-solution cysteine alkylation.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete Alkylation Suboptimal pH: The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate species.Ensure the reaction buffer is freshly prepared and the pH is accurately adjusted to the 7.5-8.5 range.[5]
Insufficient Reagent: The molar excess of this compound is too low to drive the reaction to completion.Increase the molar excess of this compound. A 10-fold molar excess over total cysteines is a good starting point.
Incomplete Reduction: Disulfide bonds are not fully reduced, preventing access of the alkylating agent to the cysteine residues.Increase the concentration of the reducing agent (e.g., DTT or TCEP) or extend the reduction incubation time.
Non-specific Alkylation (Side Reactions) pH is too high: A pH above 8.5 can lead to the deprotonation and subsequent alkylation of other nucleophilic residues like lysine and histidine.[5]Carefully adjust and maintain the pH of the reaction buffer within the optimal range of 7.5-8.5.
High Reagent Concentration: An excessively high concentration of this compound can increase the likelihood of off-target reactions.[5]Optimize the concentration of this compound to find a balance between complete cysteine alkylation and minimal side reactions.
Prolonged Reaction Time: Extending the reaction time unnecessarily can increase the chance of side reactions.Optimize the reaction time; for many proteins, 30-60 minutes at room temperature is sufficient.[5]

Detailed Experimental Protocol

This protocol provides a general guideline for the in-solution alkylation of cysteine residues in a protein sample using this compound.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: this compound (prepare fresh)

  • Quenching Reagent: DTT or L-cysteine

  • Buffer for sample cleanup (e.g., 50 mM Ammonium Bicarbonate)

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer pH is adjusted to ~8.0.

  • Reduction of Disulfide Bonds:

    • Add the reducing agent (e.g., DTT) to a final concentration of 10 mM.

    • Incubate the sample for 1 hour at 37°C. This step is crucial to expose all cysteine residues for alkylation.

  • Alkylation:

    • Prepare a fresh solution of this compound.

    • Add the this compound solution to the protein sample to achieve a final concentration that is in molar excess (e.g., 10-fold) over the total concentration of cysteine residues.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark to prevent degradation of the reagent. The optimal pH for this step is between 7.5 and 8.5.[5]

  • Quenching:

    • To stop the alkylation reaction, add a quenching reagent such as DTT or L-cysteine to a final concentration that is in slight molar excess to the initial amount of this compound added.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Remove the denaturant, excess reducing agent, and alkylating agent by a suitable method such as dialysis, buffer exchange, or precipitation followed by resolubilization in a compatible buffer for downstream applications like mass spectrometry.

References

Technical Support Center: 2-Bromoacetic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on 2-bromoacetic acid reaction kinetics.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during kinetic experiments with this compound.

Q1: My reaction with this compound is running much slower than expected, even at elevated temperatures. What could be the cause?

A1: An unexpectedly slow reaction rate can stem from several factors. Firstly, ensure that your temperature control is accurate and stable throughout the experiment. Even small temperature fluctuations can impact the rate. Secondly, the presence of impurities in your reagents, particularly in the this compound or the nucleophile, can inhibit the reaction. It is also possible that the chosen solvent is not optimal for the reaction, affecting the solubility of reactants or the stability of the transition state. Finally, for some reactions, a catalyst may be necessary to achieve a reasonable rate at room temperature.[1]

Q2: I'm observing a significant increase in reaction rate with only a 10°C rise in temperature. Is this normal?

A2: Yes, this is a common observation in chemical kinetics. According to the Arrhenius equation and general kinetic theory, for many reactions at or near room temperature, a 10°C increase in temperature can approximately double the reaction rate.[2] This is because a rise in temperature increases the kinetic energy of molecules, leading to more frequent and more energetic collisions, which in turn increases the likelihood of overcoming the activation energy barrier.[3][4]

Q3: Are there common side reactions with this compound that become more prominent at higher temperatures?

A3: Yes. The primary side reaction to be aware of, especially in aqueous solutions, is the hydrolysis of this compound to form glycolic acid.[5][6] The rate of this hydrolysis reaction is significantly accelerated by both elevated temperatures and basic (high pH) conditions.[5] If your experiment involves aqueous basic solutions, increasing the temperature will likely increase the rate of this unwanted side reaction, consuming your starting material and complicating your kinetic analysis.

Q4: My Arrhenius plot is not linear. What are the potential reasons for this?

A4: A non-linear Arrhenius plot (a plot of ln(k) vs. 1/T) suggests that the reaction mechanism may be more complex than a single-step process or that the mechanism changes over the temperature range studied.[7] Other potential causes include:

  • Competing Reactions: As temperature increases, a different reaction pathway with a higher activation energy may become significant, causing the overall observed rate to deviate from the expected linear relationship.[7]

  • Experimental Error: Inaccurate temperature measurements or errors in determining the rate constant (k) at different temperatures can lead to a non-linear plot.

  • Phase Changes or Solubility Issues: If the solubility of a reactant changes significantly with temperature, it can affect the concentration in the solution and thus the observed reaction rate.

Q5: How can I minimize the degradation of my this compound stock solution during my experiments?

A5: To ensure the stability of your this compound, especially when preparing aqueous stock solutions, several precautions should be taken. It is recommended to prepare solutions fresh for each set of experiments.[5] If storage is necessary, solutions should be kept at cool temperatures (e.g., 2-8°C) and protected from light, as this compound can be light-sensitive.[5] It is also crucial to maintain a neutral or slightly acidic pH, as basic conditions significantly accelerate hydrolysis.[5]

Experimental Protocols and Data

Experimental Protocol: Determining the Activation Energy for the Reaction of this compound with a Nucleophile

This protocol outlines a general method for studying the effect of temperature on the reaction rate between this compound and a nucleophile (e.g., sodium hydroxide) and for determining the activation energy.

1. Materials and Reagents:

  • This compound (high purity)

  • Sodium Hydroxide (or other nucleophile)

  • Deionized Water (or appropriate solvent)

  • Quenching solution (e.g., a known concentration of a strong acid if the reaction is with a base)

  • Indicator solution (if using titration)

2. Apparatus:

  • Constant temperature water bath or thermostatted reactor vessel.

  • Magnetic stirrer and stir bar.

  • Multiple reaction flasks.

  • Calibrated thermometers.

  • Pipettes and burettes for accurate volume measurements.

  • Stopwatch.

  • Analytical equipment for concentration measurement (e.g., titrator, pH meter, spectrophotometer, or conductivity meter).[8][9]

3. Procedure for a Single Kinetic Run: a. Prepare stock solutions of this compound and the nucleophile at the desired concentrations. b. Place separate flasks containing the reactant solutions into the constant temperature water bath and allow them to reach thermal equilibrium (typically 15-20 minutes). c. To initiate the reaction, rapidly mix the thermally equilibrated solutions in a new reaction flask kept within the water bath. Start the stopwatch immediately upon mixing. d. At regular, recorded time intervals, withdraw a small aliquot of the reaction mixture. e. Immediately "quench" the reaction in the aliquot to stop it. This can be done by rapid cooling, dilution, or by adding a substance that neutralizes one of the reactants. f. Analyze the concentration of one of the reactants or products in the quenched aliquot using a suitable analytical technique.

4. Studying the Effect of Temperature: a. Repeat the procedure outlined in step 3 at several different temperatures (e.g., 298 K, 303 K, 308 K, 313 K, 318 K). It is recommended to use at least 4-5 different temperatures to generate a reliable Arrhenius plot. b. Ensure that the initial concentrations of the reactants are identical for each temperature run.

5. Data Analysis: a. For each temperature, determine the order of the reaction and calculate the rate constant (k) by plotting the concentration data versus time. b. Create an Arrhenius plot by graphing ln(k) on the y-axis against 1/T (in Kelvin) on the x-axis. c. The plot should yield a straight line, and the activation energy (Ea) can be calculated from the slope of this line using the Arrhenius equation: Slope = -Ea / R, where R is the ideal gas constant (8.314 J/mol·K).[1][7]

Data Presentation

The following table illustrates the expected relationship between temperature and the rate constant for a hypothetical second-order reaction involving this compound.

Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹) (Illustrative)ln(k)
2980.0033560.050-2.996
3030.0033000.095-2.354
3080.0032470.175-1.743
3130.0031950.310-1.171
3180.0031450.550-0.598

Note: The rate constant values are for illustrative purposes to demonstrate the typical exponential increase with temperature.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis cluster_arrhenius Temperature Dependence prep_reagents Prepare Stock Solutions equilibrate Equilibrate Reactants to Target Temp (T) prep_reagents->equilibrate mix Mix Reactants Start Timer equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze Concentration quench->analyze calc_k Calculate Rate Constant (k) analyze->calc_k repeat_temp Repeat for Different T? calc_k->repeat_temp repeat_temp->equilibrate Yes arrhenius_plot Generate Arrhenius Plot repeat_temp->arrhenius_plot No calc_ea Calculate Activation Energy (Ea) arrhenius_plot->calc_ea

Caption: Workflow for a temperature-dependent kinetic study.

Troubleshooting Logic

G start Unexpected Kinetic Results q1 Is the Arrhenius plot non-linear? start->q1 a1_yes Possible change in mechanism or competing side reactions at higher temperatures. q1->a1_yes Yes q2 Is the reaction rate consistently too slow? q1->q2 No a1_yes->q2 a2_yes Check for: - Inaccurate temperature control - Reagent impurities/degradation - Suboptimal solvent or pH q2->a2_yes Yes q3 Are results irreproducible? q2->q3 No a2_yes->q3 a3_yes Review protocol for consistency: - Ensure fresh solutions - Verify thermal equilibration time - Check timing/quenching precision q3->a3_yes Yes end_node Refine Experimental Protocol q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting kinetic experiments.

References

troubleshooting low yield in 2-bromoacetic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoacetic acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound has a very low yield. What are the common causes?

Low yield in the synthesis of this compound can be attributed to several factors. Incomplete conversion of the starting material, the formation of side products, and mechanical losses during workup and purification are the most common culprits. Key areas to investigate include the purity of reagents, reaction temperature, and the ratio of reactants.

Q2: The reaction is very slow to initiate, or there is a noticeable induction period. Is this normal?

Yes, an initial lag time of about 10 minutes before the reaction starts and the color of the bromine disappears can be normal. The reaction is initiated by the formation of phosphorus tribromide (PBr₃) in situ from red phosphorus and bromine, which then converts the carboxylic acid to an acyl bromide. This initial step can take some time to get started.

To address a slow start:

  • Ensure your reagents, especially the acetic acid, are anhydrous. Water can react with the PBr₃ intermediate.

  • Gentle heating can help initiate the reaction.

  • The addition of a small crystal of iodine can sometimes act as an initiator.

Q3: My final product is contaminated with a significant amount of dibromoacetic acid. How can I avoid this and how do I remove it?

The formation of dibromoacetic acid is a common side reaction that occurs when an excess of bromine is used or if the reaction is allowed to proceed for too long at a high temperature.

To prevent the formation of dibromoacetic acid:

  • Carefully control the stoichiometry of bromine. A slight excess is often used to ensure complete conversion of the starting material, but a large excess should be avoided.

  • Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time.

To remove dibromoacetic acid from the final product:

  • Fractional distillation under reduced pressure is the most effective method. This compound has a lower boiling point than dibromoacetic acid.

  • Recrystallization can also be employed, as the two compounds have different solubilities.

Q4: The reaction mixture has turned dark, and I suspect decomposition. What could have caused this?

Decomposition can occur if the reaction temperature is too high. The Hell-Volhard-Zelinsky reaction requires elevated temperatures, but excessive heat can lead to the elimination of hydrogen bromide (HBr) from the product, resulting in the formation of α,β-unsaturated carboxylic acids and other colored byproducts.[1]

To prevent decomposition:

  • Maintain careful control over the reaction temperature. Use a reliable heating mantle and thermometer.

  • Ensure a steady reflux rate without excessive boiling.

Q5: I have a significant amount of unreacted acetic acid in my final product. How can I improve the conversion?

Incomplete conversion can be due to several factors:

  • Insufficient Bromine or Phosphorus: Ensure you are using the correct stoichiometric ratios. A slight excess of bromine is often necessary.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. The HVZ reaction can require several hours of reflux.

  • Catalyst Activity: If using red phosphorus, ensure it is of good quality.

To address this, you can try increasing the reaction time or using a slight excess of the brominating agent.

Q6: Can I use phosphorus tribromide (PBr₃) directly instead of red phosphorus and bromine?

Yes, PBr₃ can be used directly as the catalyst. This avoids the in-situ generation step and can sometimes lead to a more controlled reaction. The reaction is initiated by the addition of a catalytic amount of PBr₃, after which one molar equivalent of bromine is added.[2] In practice, a full molar equivalent of PBr₃ is often used to overcome slow reaction kinetics.[2]

Data Presentation

The yield of this compound is highly dependent on the reaction conditions and the purity of the reagents. Below is a summary of expected yields under different reported conditions.

Starting MaterialCatalyst/ReagentsReaction ConditionsReported YieldReference
Acetic AcidRed Phosphorus, BromineReflux~93%(Based on 655g product from 300g acetic acid)[3]
Acetic AcidAcetic Anhydride, Pyridine, BromineBoiling80-85% (after distillation)Organic Syntheses, Coll. Vol. 3, p.381 (1955)
Chloroacetic AcidPotassium Bromide, Sulfuric Acid100-125°C98.2%US Patent 4,123,443A[4]
Propionic AcidRed Phosphorus, BromineReflux~91% (for 2-bromopropionic acid)(Based on 95g product from 50g propionic acid)[3]

Experimental Protocols

Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction

This protocol is adapted from a reliable synthetic procedure.

Materials:

  • Glacial Acetic Acid

  • Red Phosphorus

  • Bromine

  • Water (for workup)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Heating mantle with a stirrer

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 300 ml of glacial acetic acid and 50 g of red phosphorus.[5] Ensure all glassware is dry.

  • Bromine Addition: Slowly add 350 ml (1050 g) of bromine from the dropping funnel. The reaction is vigorous and exothermic, so the addition should be done carefully to control the reaction rate.[5]

  • Reflux: After the initial vigorous reaction subsides (usually after about half of the bromine has been added), gently heat the mixture to reflux. Continue adding the remaining bromine. Once all the bromine has been added, continue refluxing until the color of the bromine disappears.[5]

  • Workup: Cool the reaction flask. The primary product at this stage is bromoacetyl bromide.

  • Hydrolysis: Carefully and slowly add a calculated amount of water to the bromoacetyl bromide to hydrolyze it to this compound. The reaction is exothermic.

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at 108–110 °C at 30 mm Hg. The purified product should solidify upon cooling.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check for Unreacted Starting Material start->check_conversion check_byproducts Analyze for Side Products (e.g., Dibromoacetic Acid) start->check_byproducts check_workup Review Workup and Purification Procedure start->check_workup incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion byproducts_present Side Products Detected check_byproducts->byproducts_present workup_issue Potential Loss During Workup check_workup->workup_issue solution_conversion Increase Reaction Time Increase Bromine/Phosphorus Amount Check Reagent Purity incomplete_conversion->solution_conversion Yes solution_byproducts Optimize Bromine Stoichiometry Control Reaction Temperature Improve Purification byproducts_present->solution_byproducts Yes solution_workup Minimize Transfers Optimize Distillation/Recrystallization workup_issue->solution_workup Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism acetic_acid Acetic Acid (CH₃COOH) acyl_bromide Acetyl Bromide (CH₃COBr) acetic_acid->acyl_bromide + PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization bromo_acyl_bromide Bromoacetyl Bromide (BrCH₂COBr) enol->bromo_acyl_bromide + Br₂ bromoacetic_acid This compound (BrCH₂COOH) bromo_acyl_bromide->bromoacetic_acid + H₂O (Hydrolysis)

Caption: The key steps in the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

References

Technical Support Center: Minimizing Side Products in the Reaction of 2-Bromoacetic Acid with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of side products during the alkylation of peptides with 2-bromoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with peptides?

The primary and desired reaction of this compound with peptides is the S-alkylation of cysteine residues. This reaction, known as S-carboxymethylation, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic thiol group (-SH) of the cysteine side chain attacks the electrophilic carbon of this compound, displacing the bromide ion and forming a stable thioether bond. This modification is often used to cap cysteine residues, preventing the formation of disulfide bonds.

Q2: What are the common side products when reacting peptides with this compound?

Side reactions can occur with other nucleophilic amino acid residues in the peptide sequence. The most common side products arise from the alkylation of:

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion.

  • Lysine (B10760008): The ε-amino group of the lysine side chain can be alkylated.

  • Histidine: The imidazole (B134444) ring of the histidine side chain is susceptible to alkylation.

  • N-terminal α-amino group: The free amino group at the N-terminus of the peptide can also be a site of alkylation.

The extent of these side reactions is highly dependent on the reaction conditions.[1]

Q3: What are the optimal reaction conditions to maximize S-carboxymethylation of cysteine and minimize side reactions?

To favor the specific alkylation of cysteine residues, the following conditions are generally recommended:

  • pH: A pH range of 7.5 to 8.5 is optimal for the S-alkylation of cysteine.[1] In this pH range, the cysteine thiol group (pKa ~8.3) is significantly deprotonated to the more nucleophilic thiolate anion, which enhances its reactivity towards this compound.[1]

  • Temperature: The reaction is typically carried out at room temperature (around 25°C) or slightly elevated temperatures (e.g., 37°C).[2] While higher temperatures can increase the reaction rate, they can also promote side reactions.

  • Reagent Concentration: A 5- to 10-fold molar excess of this compound over the total thiol concentration is a good starting point.[1] However, an excessively high concentration can lead to increased side reactions.[1]

  • Reaction Time: A reaction time of 30 to 60 minutes is generally sufficient for complete cysteine alkylation. Prolonged reaction times can increase the likelihood of side product formation.

Q4: How does pH influence the selectivity of the alkylation reaction?

pH is a critical factor in controlling the selectivity of the reaction. While a pH of 7.5-8.5 is optimal for cysteine alkylation, higher pH values (above 9.0) increase the nucleophilicity of other groups, such as the amino groups of lysine and the N-terminus, leading to a higher incidence of side reactions.[1] Conversely, at acidic pH, the cysteine thiol group is protonated and less nucleophilic, resulting in a significantly slower and less efficient primary reaction.[1]

Q5: How can I quench the alkylation reaction?

The reaction can be stopped by adding a quenching reagent that consumes the excess this compound. Common quenching agents are molecules containing a free thiol group, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product (Incomplete Alkylation) 1. Incorrect pH: The pH of the reaction buffer is too low (acidic), reducing the nucleophilicity of the cysteine thiol group.[1] 2. Insufficient this compound: The molar ratio of the alkylating agent to cysteine residues is too low. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion. 4. Low Temperature: The reaction kinetics are too slow at a low temperature.1. Adjust pH: Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.[1] 2. Increase Reagent Concentration: Increase the molar excess of this compound. A 5- to 10-fold molar excess is a good starting point.[1] 3. Extend Reaction Time: Increase the incubation time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry). 4. Increase Temperature: Perform the reaction at room temperature or 37°C.
Presence of Multiple Side Products 1. High pH: The pH of the reaction buffer is too high (e.g., > 9.0), increasing the reactivity of other nucleophilic side chains.[1] 2. Excessive this compound: A large excess of the alkylating agent increases the likelihood of reactions with less reactive sites.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can promote the formation of side products. 4. High Temperature: Elevated temperatures can increase the rate of side reactions.1. Lower pH: Adjust the pH to the recommended range of 7.5-8.5.[1] 2. Optimize Reagent Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides complete cysteine alkylation. 3. Optimize Reaction Time: Determine the optimal reaction time by monitoring the reaction progress. 4. Lower Temperature: Perform the reaction at room temperature.
Modification of Methionine Residues Reaction with Thioether: The thioether side chain of methionine is susceptible to alkylation by this compound, especially under acidic conditions or with prolonged reaction times.[3]Use Scavengers: In cases where methionine alkylation is a significant issue, consider the use of scavengers in subsequent steps (e.g., during cleavage from a solid support) if applicable. For the alkylation reaction itself, optimizing the conditions (pH, temperature, time, and reagent concentration) is the primary strategy for minimization.
Modification of Lysine and Histidine Residues High pH: The amino group of lysine and the imidazole ring of histidine become more nucleophilic at higher pH values, leading to increased alkylation.[1]Control pH: Maintain the pH of the reaction in the optimal range of 7.5-8.5 to minimize the reactivity of these side chains.[1]

Quantitative Data Summary

The following tables provide a summary of the relative reactivity of amino acid side chains and the effect of reaction conditions on alkylation. The data for iodoacetamide, a closely related and more extensively studied haloacetamide, is included as a benchmark to infer the behavior of this compound. The reactivity of this compound is expected to be slightly lower than that of iodoacetamide.[4]

Table 1: Relative Reactivity of Amino Acid Residues with Haloacetamides

Amino AcidNucleophilic GroupRelative ReactivityNotes
CysteineThiol (-SH)Very HighThe primary target of alkylation. Reactivity is highly pH-dependent.
MethionineThioether (-S-CH₃)ModerateSusceptible to alkylation, particularly at lower pH and with longer reaction times.[3]
HistidineImidazole RingModerateReactivity increases with pH.[1]
Lysineε-Amino (-NH₂)Low to ModerateReactivity is significant at higher pH values.[1]
N-terminusα-Amino (-NH₂)Low to ModerateReactivity is pH-dependent.

Table 2: Effect of Reaction Conditions on Alkylation Efficiency and Side Product Formation (with Iodoacetamide as a reference)

ParameterConditionEffect on Cysteine AlkylationEffect on Side Product Formation
pH 6.5 - 7.5Sub-optimalLower
7.5 - 8.5OptimalModerate
> 9.0HighSignificantly Increased
Temperature 4°CSlowLow
25°C (Room Temp)GoodModerate
37°CFastIncreased
> 50°CVery FastHigh
Reagent Molar Excess 1-2 foldMay be incompleteLow
5-10 foldGenerally completeModerate
> 20 foldCompleteHigh
Reaction Time < 30 minMay be incompleteLow
30 - 60 minGenerally completeModerate
> 120 minCompleteIncreased

Experimental Protocols

Protocol 1: S-Carboxymethylation of a Peptide in Solution

Materials:

  • Peptide containing at least one cysteine residue

  • 1 M Tris-HCl or Ammonium Bicarbonate buffer, pH 8.0

  • 8 M Guanidine-HCl or Urea (if denaturation is required)

  • Dithiothreitol (DTT)

  • This compound

  • Quenching solution (e.g., 1 M DTT)

  • Deionized water

  • HPLC system for purification

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Tris-HCl or Ammonium Bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL. If the peptide has poor solubility or contains disulfide bonds, add Guanidine-HCl to a final concentration of 6 M or Urea to 8 M.

  • Reduction (if necessary): If the peptide contains disulfide bonds, add DTT to a final concentration of 10 mM. Incubate the solution at 37°C for 1 hour.

  • Alkylation: Add a freshly prepared solution of this compound to the peptide solution to a final concentration of 20-50 mM (a 5-10 fold molar excess over total thiols). Incubate the reaction mixture in the dark at room temperature for 45-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in excess of the initial this compound concentration.

  • Purification: Purify the S-carboxymethylated peptide using reverse-phase HPLC (RP-HPLC).

    • Sample Preparation: Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • HPLC Conditions:

      • Column: C18 column suitable for peptide separations.

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

      • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Analysis and Lyophilization: Collect the fractions corresponding to the desired product peak. Analyze the purity of the fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Reaction_Pathway cluster_side_reactions Side Reactions Peptide_Cys Peptide with Cysteine (-SH) Desired_Product S-Carboxymethylated Peptide Peptide_Cys->Desired_Product Primary Reaction (pH 7.5-8.5) Side_Product_Met Alkylated Methionine Peptide_Cys->Side_Product_Met High Temp, Long Time Side_Product_Lys Alkylated Lysine Peptide_Cys->Side_Product_Lys High pH Side_Product_His Alkylated Histidine Peptide_Cys->Side_Product_His High pH Side_Product_Nterm Alkylated N-terminus Peptide_Cys->Side_Product_Nterm High pH Bromoacetic_Acid This compound (Br-CH2-COOH) Bromoacetic_Acid->Desired_Product Bromoacetic_Acid->Side_Product_Met Bromoacetic_Acid->Side_Product_Lys Bromoacetic_Acid->Side_Product_His Bromoacetic_Acid->Side_Product_Nterm

Caption: Reaction pathways of this compound with peptides.

Experimental_Workflow Start Start: Peptide Sample Dissolution 1. Dissolve Peptide (pH 7.5-8.5 Buffer) Start->Dissolution Reduction 2. Reduction (DTT) (if needed) Dissolution->Reduction Alkylation 3. Add this compound (RT, 30-60 min) Reduction->Alkylation Quench 4. Quench Reaction (e.g., DTT) Alkylation->Quench Purification 5. RP-HPLC Purification Quench->Purification Analysis 6. Analysis (HPLC, MS) Purification->Analysis Final_Product End: Purified Product Analysis->Final_Product

Caption: General experimental workflow for peptide alkylation.

Troubleshooting_Flowchart decision decision issue issue Start Start Analysis Check_Completion Is Cysteine Alkylation Complete? Start->Check_Completion Check_Side_Products Are Side Products Present? Check_Completion->Check_Side_Products Yes Incomplete_Alkylation Issue: Incomplete Alkylation Check_Completion->Incomplete_Alkylation No Side_Products_Detected Issue: Side Products Detected Check_Side_Products->Side_Products_Detected Yes Success Successful Alkylation Check_Side_Products->Success No Solution_Incomplete Solutions: - Increase Reagent Conc. - Increase Time/Temp - Check pH (ensure 7.5-8.5) Incomplete_Alkylation->Solution_Incomplete Solution_Side_Products Solutions: - Decrease Reagent Conc. - Decrease Time/Temp - Check pH (ensure not > 8.5) Side_Products_Detected->Solution_Side_Products

Caption: Troubleshooting flowchart for peptide alkylation.

References

Technical Support Center: Enhancing the Selectivity of 2-Bromoacetic Acid for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the selective modification of cysteine residues with 2-bromoacetic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your research and development workflows.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges with selectivity and reaction efficiency when using this compound to target cysteine residues. This guide addresses the most common problems and offers solutions to improve your experimental outcomes.

ProblemPotential CauseSuggested Solution
Low Cysteine Alkylation Efficiency Suboptimal pH: The cysteine thiol group is most nucleophilic in its deprotonated thiolate form. At acidic pH, the thiol is protonated, reducing its reactivity.Adjust the reaction buffer to a pH between 7.5 and 8.5. The pKa of the cysteine thiol group is approximately 8.3, so a pH at or slightly above this value will favor the more reactive thiolate anion.[1]
Insufficient Reagent Concentration: A molar excess of this compound is typically required to drive the reaction to completion.Increase the molar excess of this compound relative to the total cysteine concentration. Optimization may be required to find the ideal concentration for your specific protein.[2]
Short Reaction Time: The alkylation reaction may not have reached completion.Extend the incubation time. Typical reaction times are between 30 to 60 minutes at room temperature.[2]
Incomplete Reduction of Disulfide Bonds: If disulfide bonds are not fully reduced, the cysteine residues involved will not be available for alkylation.Ensure complete reduction by using a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to adding this compound.
Off-Target Modification of Other Amino Acids High pH: At pH values above 8.5, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, become deprotonated and more reactive.Maintain the reaction pH within the optimal range of 7.5-8.5 to maximize cysteine reactivity while minimizing the reactivity of other residues.[1]
Excessive Reagent Concentration: A high concentration of this compound can increase the likelihood of reactions with less nucleophilic residues.Use the lowest effective concentration of this compound that achieves complete cysteine alkylation. This can be determined through a concentration titration experiment.[2]
Elevated Temperature: Higher temperatures can increase the rate of side reactions.Perform the alkylation reaction at room temperature. Avoid elevated temperatures unless necessary for specific applications, and if so, optimize the reaction time to minimize off-target modifications.[2]
Sample Precipitation During Reaction Protein Instability: The protein of interest may not be stable under the chosen reaction conditions (e.g., pH, temperature, buffer composition).Optimize the buffer composition to enhance protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of cysteine alkylation by this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile and attacks the electrophilic α-carbon of this compound. This results in the displacement of the bromide ion and the formation of a stable thioether bond, effectively capping the cysteine residue.[2]

Q2: Which other amino acids can react with this compound?

A2: Besides cysteine, other amino acid residues with nucleophilic side chains can react with this compound, particularly under non-optimal conditions. These include methionine, lysine, and histidine.[1][2] The N-terminal amino group of a peptide or protein can also be a site of modification.

Q3: How does pH affect the selectivity of this compound for cysteine?

A3: pH is a critical factor in determining the selectivity of this compound. The pKa of the cysteine thiol is around 8.3, while the pKa of the lysine ε-amino group is around 10.5. By maintaining the pH between 7.5 and 8.5, a significant portion of cysteine residues will be in their reactive thiolate form, while the majority of lysine residues will remain protonated and less reactive. At higher pH values, both residues become more nucleophilic, leading to a decrease in selectivity.[1]

Q4: How can I confirm that my protein of interest has been successfully alkylated?

A4: Mass spectrometry is a powerful technique to confirm protein alkylation. By comparing the mass of the protein or its tryptic peptides before and after the reaction, you can detect the mass shift corresponding to the addition of the carboxymethyl group from this compound.

Q5: Is there a way to quantify the extent of off-target modifications?

A5: Yes, mass spectrometry-based proteomics can be used to identify and quantify off-target modifications. By searching the mass spectrometry data for the expected mass shifts on amino acids other than cysteine, you can determine the sites and relative abundance of these side reactions.

Quantitative Data Summary

The selectivity for cysteine over other nucleophilic amino acids is primarily achieved by controlling the reaction pH to exploit the differences in the pKa values of their side chains.

Amino AcidNucleophilic GroupApproximate pKaReactivity at pH 7.5-8.5
Cysteine Thiol (-SH)~8.3High (deprotonated thiolate is a strong nucleophile)
Histidine Imidazole~6.0Moderate (partially deprotonated and nucleophilic)
Lysine ε-amino (-NH3+)~10.5Low (predominantly protonated and non-nucleophilic)
Methionine Thioether (-S-CH3)-Low (less nucleophilic than thiolate)
N-terminus α-amino (-NH3+)~8.0Moderate (partially deprotonated and nucleophilic)

Experimental Protocols

Protocol 1: Selective Alkylation of Cysteine Residues in a Purified Protein

This protocol is designed to maximize the selectivity of this compound for cysteine residues in a purified protein sample.

Materials:

  • Purified protein solution

  • Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT) in water

  • Alkylation Reagent: 0.5 M this compound in water (prepare fresh)

  • Quenching Reagent: 1 M DTT in water

  • Desalting columns

Procedure:

  • Protein Denaturation and Reduction: a. Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL. b. Add 1 M DTT to a final concentration of 10 mM. c. Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds. d. Allow the sample to cool to room temperature.

  • Alkylation: a. Add the freshly prepared 0.5 M this compound solution to a final concentration of 20 mM. b. Incubate the reaction mixture in the dark at room temperature for 45 minutes.

  • Quenching: a. Add 1 M DTT to a final concentration of 40 mM to quench the excess this compound. b. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: a. Remove excess reagents (guanidine, DTT, this compound) by buffer exchange using a desalting column equilibrated with a buffer suitable for your downstream application.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Alkylation

This protocol outlines the steps for preparing a this compound-alkylated protein sample for analysis by mass spectrometry to confirm modification and assess off-target reactions.

Materials:

  • Alkylated and quenched protein sample (from Protocol 1)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Buffer Exchange: a. Perform a buffer exchange on the alkylated protein sample into Digestion Buffer.

  • Proteolytic Digestion: a. Add trypsin to the protein solution at a 1:50 (enzyme:protein, w/w) ratio. b. Incubate overnight at 37°C.

  • Digestion Quenching and Desalting: a. Quench the digestion by adding formic acid to a final concentration of 0.1%. b. Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

  • Mass Spectrometry Analysis: a. Analyze the desalted peptides by LC-MS/MS. b. Search the data for the expected mass modification on cysteine residues (+58.0055 Da for carboxymethylation). c. To assess off-target modifications, include variable modifications on lysine, histidine, and methionine residues in your database search.

Visualizations

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cys Cysteine Thiolate (R-S⁻) TS [R-S···CH₂(Br)···COOH]⁻ Cys->TS Nucleophilic Attack BAA This compound (Br-CH₂-COOH) BAA->TS AlkylatedCys Carboxymethylated Cysteine (R-S-CH₂-COOH) TS->AlkylatedCys Bond Formation Br Bromide Ion (Br⁻) TS->Br Leaving Group Departure

Caption: SN2 reaction mechanism of cysteine alkylation by this compound.

troubleshooting_workflow Start Experiment Start Problem Low Selectivity or Efficiency? Start->Problem CheckpH Check pH (Optimal: 7.5-8.5) Problem->CheckpH Yes Success Successful Alkylation Problem->Success No CheckConc Check Reagent Concentration (Titrate for optimal molar excess) CheckpH->CheckConc CheckTemp Check Temperature (Use Room Temperature) CheckConc->CheckTemp CheckTime Check Reaction Time (30-60 min is typical) CheckTemp->CheckTime CheckTime->Success

Caption: A logical workflow for troubleshooting cysteine alkylation experiments.

experimental_workflow Start Protein Sample DenatureReduce 1. Denaturation & Reduction (Guanidine HCl, DTT) Start->DenatureReduce Alkylation 2. Alkylation (this compound) DenatureReduce->Alkylation Quench 3. Quenching (Excess DTT) Alkylation->Quench Cleanup 4. Sample Cleanup (Desalting) Quench->Cleanup Analysis Downstream Analysis (e.g., Mass Spectrometry) Cleanup->Analysis

Caption: Key steps in the selective alkylation of cysteine residues.

References

Technical Support Center: Managing 2-Bromoacetic Acid Hydrolysis in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hydrolysis of 2-bromoacetic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction results in the formation of glycolic acid and hydrobromic acid.[1]

Q2: How stable is this compound in a typical laboratory setting?

In a neutral aqueous solution at 15°C, this compound has an extrapolated half-life of approximately 2 years, suggesting good stability for short-term experiments (hours to days).[2][3] However, its stability is significantly influenced by factors such as pH, temperature, and light exposure.[1] For optimal stability, solid this compound should be stored at room temperature or refrigerated (+4°C) in a tightly sealed container, protected from light and moisture.[1] Aqueous solutions are best prepared fresh and stored at 2-8°C in the dark for no longer than 24-48 hours.[3]

Q3: What factors accelerate the hydrolysis of this compound?

Several factors can significantly increase the rate of hydrolysis:

  • High pH (Basic Conditions): Basic conditions dramatically accelerate the hydrolysis of this compound to glycolic acid.[2][3]

  • Elevated Temperature: Higher temperatures increase the rate of hydrolysis and other degradation reactions.[2][3]

  • Light Exposure: this compound is sensitive to light, which can promote its degradation.[2][3]

  • Presence of Nucleophiles: Strong nucleophiles other than water can react with and consume this compound.[2][3]

Q4: What are the primary byproducts of this compound hydrolysis, and how can they be detected?

The main byproducts of hydrolysis are glycolic acid and hydrobromic acid.[1] These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution due to hydrolysis.Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution must be used, regularly check its purity via HPLC.
Fluctuation in reaction pH, leading to variable rates of hydrolysis.Use a buffer system to maintain a stable, neutral, or slightly acidic pH throughout the experiment.
Low yield of the desired product in an alkylation reaction. Loss of this compound reagent to hydrolysis.Optimize reaction conditions to favor the desired reaction over hydrolysis. This may include lowering the reaction temperature, minimizing reaction time, and using a less aqueous solvent system if compatible with the reaction. For reactions involving thiols, a pH of 7.5-8.5 is often optimal for the alkylation reaction itself.[4]
The target molecule is sensitive to the acidic byproduct of hydrolysis (hydrobromic acid).Add a non-nucleophilic base to the reaction mixture to neutralize the hydrobromic acid as it forms.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of glycolic acid from the hydrolysis of this compound.Confirm the identity of the unexpected peak by comparing its retention time and/or mass-to-charge ratio with a glycolic acid standard.[3] If confirmed, it indicates degradation of the this compound.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solution

Factor Effect on Stability Mitigation Strategy
High pH (Basic Conditions) Significantly accelerates hydrolysis.[2][3]Maintain a neutral or slightly acidic pH. Avoid basic buffers.
Elevated Temperature Increases the rate of hydrolysis and other degradation reactions.[2][3]Prepare and store solutions at cool temperatures (e.g., 2-8°C). Avoid unnecessary heating.
Light Exposure Can promote degradation.[2][3]Store solid reagent and solutions in amber vials or otherwise protected from light.
Presence of Nucleophiles Strong nucleophiles can consume the compound in side reactions.[2][3]Be mindful of other components in the reaction mixture, such as certain buffers or additives.
Moisture The solid compound is hygroscopic and will hydrolyze in the presence of water.[1]Store solid this compound in a tightly sealed container in a dry environment.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions to Minimize Hydrolysis

This protocol outlines the recommended procedure for preparing and handling aqueous solutions of this compound to ensure its stability for experimental use.

Materials:

  • This compound (solid)

  • High-purity (e.g., Milli-Q) water or a suitable buffer (neutral or slightly acidic)

  • Amber glass volumetric flask

  • Chemical fume hood

  • Standard laboratory personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, accurately weigh the desired amount of solid this compound into a clean, dry amber glass volumetric flask.

  • Add approximately 80% of the final desired volume of high-purity water or buffer.

  • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Bring the solution to the final volume with the same solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution at 2-8°C and protected from light. For best results, use the solution within 24-48 hours of preparation.[3]

Protocol 2: General Procedure for Alkylation of a Thiol-Containing Compound with this compound

This protocol provides a general workflow for the alkylation of a cysteine-containing peptide or other thiol-containing molecules, with considerations for minimizing hydrolysis of this compound.

Materials:

  • Thiol-containing substrate

  • This compound solution (freshly prepared as per Protocol 1)

  • Reaction buffer (e.g., 100 mM Tris-HCl or ammonium (B1175870) bicarbonate, pH 7.5-8.5)

  • Quenching reagent (e.g., Dithiothreitol (DTT) or L-cysteine)

Procedure:

  • Dissolve the thiol-containing substrate in the reaction buffer to the desired concentration.

  • Add the freshly prepared this compound solution to the reaction mixture. A molar excess of this compound over the thiol is typically required.

  • Incubate the reaction at room temperature for 30-60 minutes. The optimal time should be determined empirically.

  • To quench the reaction, add an excess of a thiol-containing reagent like DTT to consume any unreacted this compound.

  • Proceed with the desired downstream processing and analysis of the alkylated product.

Visualizations

Hydrolysis_Pathway BAA This compound (BrCH₂COOH) Products Glycolic Acid (HOCH₂COOH) + Hydrobromic Acid (HBr) BAA->Products Hydrolysis Water Water (H₂O) Water->Products

Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Low Yield Check_Reagent Is the this compound solution fresh? Start->Check_Reagent Prepare_Fresh Prepare a fresh solution. Check_Reagent->Prepare_Fresh No Check_pH Is the reaction pH controlled and in the optimal range? Check_Reagent->Check_pH Yes Prepare_Fresh->Check_pH Use_Buffer Use a suitable buffer to maintain pH. Check_pH->Use_Buffer No Check_Temp Is the reaction temperature minimized? Check_pH->Check_Temp Yes Use_Buffer->Check_Temp Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp No Analyze_Byproducts Analyze for byproducts (e.g., glycolic acid) using HPLC. Check_Temp->Analyze_Byproducts Yes Lower_Temp->Analyze_Byproducts Optimize_Conditions Further optimize reaction conditions (time, solvent). Analyze_Byproducts->Optimize_Conditions

Troubleshooting workflow for hydrolysis issues.

Logical_Relationships cluster_factors Factors Influencing Hydrolysis cluster_outcomes Experimental Outcomes High pH High pH Increased Hydrolysis Rate Increased Hydrolysis Rate High pH->Increased Hydrolysis Rate High Temperature High Temperature High Temperature->Increased Hydrolysis Rate Light Exposure Light Exposure Light Exposure->Increased Hydrolysis Rate Decreased Reagent Stability Decreased Reagent Stability Increased Hydrolysis Rate->Decreased Reagent Stability Potential for Inconsistent Results Potential for Inconsistent Results Decreased Reagent Stability->Potential for Inconsistent Results

Factors affecting this compound stability.

References

Technical Support Center: Preventing Non-Specific Binding of 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and prevent non-specific binding of 2-bromoacetic acid during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of this compound and why does it occur?

A1: this compound is a strong alkylating agent used to covalently modify proteins, most commonly at cysteine residues.[1] The reaction involves a nucleophilic attack from the amino acid side chain on the carbon atom bonded to bromine, forming a stable thioether bond.[2][3] Non-specific binding occurs when this compound reacts with nucleophilic amino acid residues other than the intended target. This is driven by the inherent reactivity of the reagent and can be exacerbated by non-optimal reaction conditions.[2]

Q2: Which amino acid residues are most susceptible to non-specific modification?

A2: While this compound shows a preference for the highly nucleophilic thiol group of cysteine, it can also react with other residues, particularly under suboptimal conditions.[3][4] These off-target residues include the ε-amino group of lysine (B10760008), the imidazole (B134444) ring of histidine, and the thioether of methionine.[2][4] The reactivity of these groups is highly dependent on pH.[4]

Q3: What are the consequences of non-specific binding in my experiment?

A3: Non-specific binding can lead to several undesirable outcomes, including:

  • High background signal: In assays like Western blots or fluorescence imaging, this can obscure the specific signal, making data interpretation difficult.[5]

  • Formation of unintended products: This can result in heterogeneous mixtures, complicating purification and analysis.[2]

  • Altered protein function: Modification of amino acids in active sites or critical domains can lead to loss of biological activity.[6]

  • Protein precipitation: Extensive, non-specific modification can alter the physicochemical properties of a protein, leading to aggregation and precipitation.[6]

Q4: How does pH influence the specificity of the alkylation reaction?

A4: pH is a critical parameter for controlling the specificity of alkylation. The desired reaction with cysteine is most efficient when its thiol group (pKa ≈ 8.3) is deprotonated to the more nucleophilic thiolate anion.[4] Therefore, reactions are often performed at a pH between 7.5 and 8.5.[2][4] However, at higher pH values (e.g., above 9.0), other residues like lysine become deprotonated and more nucleophilic, significantly increasing the rate of non-specific side reactions.[4] Conversely, at acidic pH, the cysteine thiol is protonated, reducing its reactivity and slowing the desired reaction.[4]

Section 2: Troubleshooting Guide

Problem: High background, multiple products, or loss of signal is observed after labeling with this compound. This guide will help you diagnose and solve the issue.

Troubleshooting Flowchart

The following diagram provides a logical workflow to identify the cause of non-specific binding and implement the appropriate solution.

TroubleshootingFlowchart Start Observation: High Background / Multiple Products Check_pH Is reaction pH between 7.5-8.5? Start->Check_pH Check_Conc Is this compound concentration optimized? Check_pH->Check_Conc Yes Sol_pH Solution: Adjust pH to 7.5-8.5 for cysteine specificity. Use a robust buffer. Check_pH->Sol_pH No Check_Time Is reaction time minimized? Check_Conc->Check_Time Yes Sol_Conc Solution: Titrate reagent to find the lowest effective concentration. Check_Conc->Sol_Conc No Check_Quench Was a quenching agent used? Check_Time->Check_Quench Yes Sol_Time Solution: Perform a time-course experiment to find the shortest effective incubation time. Check_Time->Sol_Time No Check_Purity Was the final product purified? Check_Quench->Check_Purity Yes Sol_Quench Solution: Add excess thiol-containing quencher (e.g., DTT, BME) post-reaction. Check_Quench->Sol_Quench No Sol_Purity Solution: Use dialysis or size-exclusion chromatography to remove excess reagents. Check_Purity->Sol_Purity No End Problem Resolved Check_Purity->End Yes Sol_pH->Check_Conc Sol_Conc->Check_Time Sol_Time->Check_Quench Sol_Quench->Check_Purity Sol_Purity->End

Caption: Troubleshooting decision tree for non-specific binding.

Section 3: Prevention Strategies & Protocols

Proactively implementing the following strategies will significantly reduce the risk of non-specific binding.

Strategy 1: Optimizing Reaction Conditions
  • pH Control: Maintain the reaction pH between 7.5 and 8.5 to maximize cysteine reactivity while minimizing side reactions with lysine and histidine.[4] Using a buffer with sufficient capacity is crucial.[4]

  • Reagent Concentration: Use the lowest possible concentration of this compound that achieves efficient labeling of the target site. A 5- to 20-fold molar excess over the target protein is a common starting point, but this should be empirically optimized.[2][7]

  • Time and Temperature: Limit the reaction time to the minimum required for complete modification of the target site.[4] Performing the reaction at room temperature or 4°C can help reduce the rate of slower, non-specific reactions.[8]

Strategy 2: Use of Quenching Agents

After the desired reaction time, quench the reaction by adding a scavenger molecule in excess. This will consume any remaining this compound and prevent further modification of your protein.[4][8]

Quenching AgentTypical Final Conc.Key AdvantagesConsiderations
Dithiothreitol (DTT) 10 - 50 mMHighly reactive with alkylating agents.[2][4]Will reduce disulfide bonds in the protein.
2-Mercaptoethanol (BME) 10 - 50 mMEffective quencher.[4]Strong odor; will also reduce disulfides.
L-Cysteine 20 - 100 mMMimics the target residue for effective quenching.Can potentially form mixed disulfides if protein has other accessible cysteines.
Tris Buffer (If used as primary buffer)The primary amine can act as a mild quenching agent.Much less efficient than thiol-based quenchers.
Experimental Workflow with Integrated Prevention Steps

This diagram illustrates an experimental workflow for protein alkylation, highlighting the key stages where non-specific binding is controlled.

Workflow Start Protein Preparation (in optimal buffer, pH 7.5-8.5) Reduce Reduction (Optional) (e.g., 10 mM DTT, 1 hr, 37°C) Start->Reduce Alkylate Alkylation (Add optimized conc. of This compound) Start->Alkylate If no reduction needed Remove Remove Reducing Agent (Dialysis / Desalting Column) Reduce->Remove Remove->Alkylate Incubate Incubate (Optimized time/temp, e.g., 1 hr, RT) Alkylate->Incubate Quench Quench Reaction (Add excess quencher, e.g., 20 mM DTT, 15 min) Incubate->Quench Purify Purification (Dialysis / SEC to remove reagents and byproducts) Quench->Purify

Caption: Experimental workflow for specific protein alkylation.

Detailed Protocol: Site-Specific Cysteine Alkylation

This protocol provides a general framework for labeling a cysteine residue on a target protein while minimizing non-specific binding.

Materials:

  • Target protein in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).

  • This compound stock solution (e.g., 100 mM in DMSO or aqueous buffer).

  • Quenching solution (e.g., 1 M DTT).

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column).

Methodology:

  • Preparation: Prepare the protein solution at a known concentration (e.g., 1 mg/mL) in the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced by incubating with an agent like 10 mM DTT for 1 hour at 37°C.[2]

    • Crucial Step: If a reducing agent was used, it must be removed before adding this compound. This is typically achieved by a desalting column or dialysis against the reaction buffer.[8]

  • Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction mixture for a pre-optimized time (e.g., 60 minutes) at room temperature with gentle mixing.[2] Avoid prolonged incubation times to prevent side reactions.[4]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration sufficient to consume all excess this compound (e.g., 20 mM DTT).[2] Incubate for an additional 15 minutes at room temperature.[8]

  • Purification: Remove unreacted this compound and the quenching agent by performing dialysis against a suitable storage buffer (e.g., PBS) or by using a size-exclusion or desalting column.

  • Analysis: Confirm successful and specific labeling using techniques such as SDS-PAGE (to observe a mass shift) and mass spectrometry (to identify the site of modification and check for off-target labeling).[7][8]

References

Technical Support Center: Purification of 2-Bromoacetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the purification of this compound and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities depend on the synthetic route employed, typically the Hell-Volhard-Zelinsky (HVZ) reaction. Potential impurities include:

  • Unreacted starting materials: Acetic acid.

  • Reaction byproducts: Dibromoacetic acid is a common byproduct if an excess of bromine is used.[1]

  • Reagents and their byproducts: Residual phosphorus tribromide (PBr₃) or its hydrolysis products.

  • Solvents used in the reaction or workup.

Q2: What are the primary methods for purifying crude this compound?

A2: The three main purification techniques are:

  • Distillation: Effective for separating this compound from non-volatile impurities and some starting materials. Vacuum distillation is often preferred to prevent degradation at high temperatures.[1][2]

  • Recrystallization: A common method for purifying solid this compound to remove soluble impurities.

  • Column Chromatography: Can be used for high-purity separations, especially to remove structurally similar impurities like dibromoacetic acid.[3][4]

Q3: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration is often due to the presence of residual bromine or other minor, colored impurities. This can typically be resolved by an additional purification step. Recrystallization is often effective in removing colored impurities. If the discoloration persists, column chromatography with an appropriate solvent system can be employed.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my this compound?

A4: Yes, HPLC is an excellent method for determining the purity of this compound and quantifying impurities like dibromoacetic acid.[5][6] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is a common approach.[7]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible CauseTroubleshooting Step
Product Loss During Distillation Ensure the vacuum is stable and the collection fractions are appropriately selected based on the boiling point of this compound under the applied pressure. Check for leaks in the distillation apparatus.
Incomplete Crystallization If recrystallizing, ensure the solution is sufficiently concentrated and cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. Scratching the inside of the flask can help induce nucleation.[3]
Product is too soluble in recrystallization solvent The chosen solvent may be too polar. Try a less polar solvent or a solvent mixture. Perform small-scale solubility tests to find an optimal solvent where the product is soluble when hot but sparingly soluble when cold.[3]
Loss during aqueous workup This compound is soluble in water. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.
Issue 2: Poor Separation of this compound from Dibromoacetic Acid
Possible CauseTroubleshooting Step
Ineffective Distillation The boiling points of mono- and di-substituted haloalkanoic acids can be close. Use a fractionating column (e.g., Vigreux) to improve separation efficiency during distillation.[2]
Co-crystallization The impurity may be crystallizing with the product. Try a different recrystallization solvent or solvent system to alter the solubility properties of the product and impurity.[3]
Suboptimal Chromatography Conditions If using column chromatography, optimize the eluent system. A gradient elution from a non-polar to a more polar solvent may be necessary to achieve good separation. Adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent can reduce tailing of the carboxylic acids on the silica (B1680970) gel.[3]

Data Presentation

Table 1: Physical Properties of Acetic Acid and its Brominated Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Acetic Acid60.0516.6118
This compound138.9550-51[8][9]208[8]
Dibromoacetic Acid217.8448232-234 (decomposes)

Table 2: Comparison of Purification Methods

MethodTypical PurityTypical YieldBest For Removing
Vacuum Distillation >95%70-85%Non-volatile impurities, unreacted acetic acid
Recrystallization >98%60-80%Soluble impurities, colored impurities
Column Chromatography >99%50-70%Structurally similar impurities (e.g., dibromoacetic acid)

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use a heating mantle with a stirrer for heating.

  • Charging the Flask: Charge the crude this compound into the Claisen flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure (e.g., 108–110°C at 30 mmHg).[2] Discard any initial lower-boiling fractions.

  • Completion: Stop the distillation when the temperature rises significantly or when only a small amount of residue remains.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified, colorless, crystalline this compound in a tightly sealed container.[8]

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., water, hexane (B92381), or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Column Chromatography of this compound
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane with a small percentage of ethyl acetate). To reduce tailing, 0.1-1% of acetic or formic acid can be added to the eluent system.[3]

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column purity_check Purity Analysis (HPLC/TLC) distillation->purity_check recrystallization->purity_check column->purity_check purity_check->recrystallization Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98%

Caption: General purification workflow for this compound.

troubleshooting_workflow start Purification Attempted check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No yield_issue Review protocol: - Check for leaks - Optimize cooling - Change solvent check_yield->yield_issue Yes purity_issue Identify Impurity (e.g., Dibromoacetic acid) check_purity->purity_issue Yes end_ok Process Successful check_purity->end_ok No yield_issue->start Re-run select_method Select Alternative Method: - Fractional Distillation - Different Recrystallization Solvent - Column Chromatography purity_issue->select_method select_method->start Re-purify

Caption: Troubleshooting logic for this compound purification.

References

impact of reducing agents on 2-bromoacetic acid alkylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromoacetic acid alkylation. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a reducing agent in the alkylation of proteins with this compound?

A1: In protein chemistry, particularly in proteomics, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are essential for reducing disulfide bonds (-S-S-) between cysteine residues.[1][2][3] This preliminary step ensures that the cysteine's thiol groups (-SH) are available and in their reduced state, making them accessible for alkylation by this compound.[1]

Q2: What is the mechanism of cysteine alkylation by this compound?

A2: The alkylation of a cysteine residue by this compound proceeds through a bimolecular nucleophilic substitution (S_N2) reaction.[2][4] The deprotonated thiol group of cysteine, a potent nucleophile called a thiolate anion (-S⁻), attacks the electrophilic carbon atom of this compound.[1][4] This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable and irreversible thioether bond.[4]

Q3: What are the optimal pH and temperature conditions for alkylating cysteine residues?

A3: The efficiency of the alkylation reaction is highly dependent on pH. A slightly alkaline pH range of 8.0-9.0 is generally recommended.[1] This is because the reactive species is the thiolate anion (-S⁻), and its concentration increases as the pH rises above the thiol's pKa (typically around 8.5 for cysteine).[1] Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 37°C) to increase the reaction rate.[2] However, higher temperatures can also increase the likelihood of side reactions.[2]

Q4: Can this compound react with other amino acid residues besides cysteine?

A4: Yes, especially at higher pH values or with an excessive concentration of the alkylating agent, this compound can react with other nucleophilic amino acid residues.[1][2] These off-target modifications can occur on lysine, histidine, methionine, aspartate, glutamate, and tyrosine.[1] Maintaining the pH in the optimal 8.0-9.0 range helps ensure the reaction is predominantly specific to the more reactive cysteine thiols.[1]

Q5: Why is it necessary to use a molar excess of this compound relative to the reducing agent?

A5: It is crucial to use the alkylating agent in molar excess of the total thiol content in the sample, which includes the thiols from the reducing agent (like DTT).[1] If the concentration of the reducing agent is too high, it will compete with the target thiols for the this compound, leading to incomplete alkylation of the protein or peptide of interest.[1]

Q6: What is the purpose of "quenching" the alkylation reaction?

A6: Quenching stops the alkylation reaction. This is typically done by adding a thiol-containing reagent, such as an excess of DTT, to consume any remaining unreacted this compound.[1][2] This prevents further, potentially non-specific, alkylation of the sample during subsequent processing steps.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Alkylation Incorrect pH: The reaction buffer pH is too low (e.g., < 7.5), resulting in a low concentration of the reactive thiolate anion.[1]Verify and adjust the buffer pH to the optimal range of 8.0-9.0.[1]
Thiol Oxidation: Cysteine residues have been oxidized to disulfides and are unavailable for alkylation.Ensure a sufficient concentration of a reducing agent (DTT or TCEP) is used prior to adding this compound to keep thiols in their reduced state.[1]
Reagent Degradation: The this compound solution has degraded.Always prepare fresh solutions of the alkylating agent immediately before use.[1]
Insufficient Alkylating Agent: The amount of this compound is insufficient to modify all available thiols, especially if a high concentration of a reducing agent was used.[1][2]Ensure the alkylating agent is in molar excess of the total thiol content (including the reducing agent).[1] Increase the concentration of this compound if necessary.[2]
Short Reaction Time: The incubation time was not long enough for the reaction to proceed to completion.Extend the incubation time. Alkylation reactions are typically run for 30-60 minutes.[2]
Off-Target Modifications High pH or Temperature: Extreme pH or high temperatures can increase the rate of side reactions with other amino acid residues.[2]Perform the alkylation at room temperature and maintain the pH within the recommended 8.0-9.0 range.[1][2]
Excessive Alkylating Agent: An excessively high concentration of this compound can lead to increased side reactions.[2]Optimize the concentration to maximize cysteine alkylation while minimizing off-target effects.[2]
Prolonged Reaction Time: Excessively long incubation times can promote side reactions.[2]Optimize the reaction time to ensure complete cysteine alkylation without promoting significant side reactions.[2]

Data Presentation

Relative Reactivity of Haloacetates with Thiols

The reactivity of haloacetic acids as alkylating agents follows the general trend: Iodoacetic acid > Bromoacetic acid > Chloroacetic acid.[4] This is due to the leaving group ability of the halide (I > Br > Cl). While specific kinetic data for this compound is not always available, the reactivity of related compounds provides a strong benchmark. The reaction rate is highly dependent on pH.[1]

Alkylating Agent Target Second-Order Rate Constant (k) Notes
Iodoacetamide (IAM)Cysteine~0.6 M⁻¹s⁻¹A commonly used benchmark for cysteine alkylation.[4]
Bromoacetic AcidCysteineExpected to be slightly < 0.6 M⁻¹s⁻¹Bromide is a less effective leaving group than iodide.[4]
Bromoacetamide (BAM)CysteineReactivity is generally lower than IAM.[1]
Chloroacetamide (CAM)CysteineSignificantly lower reactivity than IAM and BAM.[1]

Experimental Protocols

Protocol 1: In-Solution Reduction and Alkylation of a Protein Sample

This protocol provides a general workflow for preparing protein samples for analysis by mass spectrometry or other methods.

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).[1]

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM.[1][2] Incubate for 1 hour at 37°C to reduce all disulfide bonds.[2]

  • Alkylation: Add a freshly prepared solution of this compound to a final concentration that is in molar excess of the reducing agent (e.g., 20-50 mM).[1] Incubate for 30-45 minutes at room temperature in the dark.[1][4]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M DTT) to a final concentration approximately double that of the alkylating agent.[1] Incubate for 15 minutes.[1]

  • Sample Cleanup: The sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion, or precipitation.[1]

Protocol 2: In-Gel Reduction and Alkylation

This protocol is for proteins that have been separated by gel electrophoresis.

  • Excision and Washing: Excise the protein band(s) of interest from the gel. Wash the gel pieces with a suitable wash solution (e.g., 100 mM ammonium (B1175870) bicarbonate) followed by dehydration with 100% acetonitrile.[4]

  • Reduction: Rehydrate the dried gel pieces in a reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate). Incubate at 56°C for 45-60 minutes.[1]

  • Cooling and Reagent Removal: Cool the sample to room temperature and remove the reduction solution.[1]

  • Alkylation: Add a freshly prepared alkylation solution (e.g., 55 mM this compound in 100 mM ammonium bicarbonate) to the gel pieces, ensuring they are fully submerged. Incubate for 30 minutes at room temperature in the dark.[1]

  • Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% acetonitrile.[1]

  • Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding with in-gel enzymatic digestion.[1]

Visualizations

Caption: S_N2 alkylation of a cysteine thiolate by this compound.

Alkylation_Workflow Start Protein Sample (with disulfide bonds) Denature 1. Solubilize & Denature (e.g., 8M Urea) Start->Denature Reduce 2. Reduce Disulfides (e.g., DTT, TCEP) Denature->Reduce Alkylate 3. Alkylate Thiols (this compound, dark) Reduce->Alkylate Quench 4. Quench Reaction (e.g., excess DTT) Alkylate->Quench Cleanup 5. Sample Cleanup (Buffer Exchange / Digestion) Quench->Cleanup End Ready for Analysis Cleanup->End

Caption: General workflow for in-solution protein reduction and alkylation.

Troubleshooting_Logic Start Problem: Incomplete Alkylation CheckpH Is pH between 8.0 and 9.0? Start->CheckpH CheckReagents Were reagents prepared fresh? CheckpH->CheckReagents Yes Solution_pH Solution: Adjust buffer pH. CheckpH->Solution_pH No CheckExcess Was alkylating agent in molar excess of reducing agent? CheckReagents->CheckExcess Yes Solution_Reagents Solution: Prepare fresh reagents. CheckReagents->Solution_Reagents No CheckTime Was incubation time sufficient (30-60 min)? CheckExcess->CheckTime Yes Solution_Excess Solution: Increase alkylating agent concentration. CheckExcess->Solution_Excess No Solution_Time Solution: Increase incubation time. CheckTime->Solution_Time No Success Problem Resolved CheckTime->Success Yes

References

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing complete alkylation with 2-bromoacetic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alkylation with this compound?

A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In proteomics, the thiol group (-SH) of a cysteine residue, which is a potent nucleophile, attacks the electrophilic carbon atom adjacent to the bromine in this compound. This results in the formation of a stable thioether bond, effectively "capping" the cysteine residue.[1][2]

Q2: Why is complete alkylation of cysteine residues important in proteomics?

A2: Complete alkylation is critical for several reasons:

  • Preventing Disulfide Bond Reformation: It blocks the thiol groups of cysteine residues, preventing them from reforming disulfide bonds after reduction. This ensures proteins remain in a linearized state, which is essential for accurate enzymatic digestion and subsequent analysis.[1]

  • Improving Peptide Identification: Consistent and complete modification of cysteine residues simplifies mass spectra. This uniformity aids in the accurate identification and quantification of cysteine-containing peptides.[1]

Q3: What are the optimal reaction conditions for alkylation with this compound?

A3: The efficiency of the alkylation reaction is highly dependent on several factors. The following table summarizes the key parameters for optimizing your reaction.

ParameterOptimal Range/ConditionRationale & Considerations
pH 7.5 - 8.5The thiol group of cysteine is more nucleophilic when deprotonated (as a thiolate anion), which is favored at a slightly alkaline pH.[1]
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate.[1] However, they can also increase the likelihood of side reactions.[1][3]
Molar Ratio Molar excess of this compoundA molar excess of the alkylating agent relative to the total concentration of cysteine residues is necessary to drive the reaction to completion.[1]
Reaction Time 30 - 60 minutesThis duration is typically sufficient for the reaction to proceed to completion.[1] However, prolonged incubation can promote side reactions.[1]

Q4: How should this compound be handled and stored?

A4: this compound is a toxic and corrosive solid.[1][4][5] It should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety glasses.[1] Solutions of this compound should be prepared fresh before use, as the reagent can degrade over time, particularly when exposed to light.[1]

Troubleshooting Guide

Problem: Incomplete Alkylation

Incomplete alkylation can lead to variability in mass spectrometry data, with a mix of alkylated and non-alkylated cysteine-containing peptides.

Potential CauseRecommended Solution
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.5-8.5.[1]
Insufficient Reagent Concentration Increase the concentration of this compound to ensure a sufficient molar excess over the total cysteine concentration.[1]
Short Reaction Time Extend the incubation time to the recommended 30-60 minutes to allow the reaction to proceed to completion.[1]
Incomplete Reduction of Disulfide Bonds Prior to alkylation, ensure complete reduction of disulfide bonds by increasing the concentration of the reducing agent (e.g., DTT or TCEP) or extending the reduction incubation time.[1]
Steric Hindrance Some cysteine residues may be sterically hindered and less accessible. Ensure adequate protein denaturation (e.g., using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) to expose these residues.[1]
Reagent Degradation Prepare this compound solutions fresh before each use.[1]
Problem: Observation of Non-specific Side Reactions

This compound can react with other nucleophilic amino acid residues, leading to off-target modifications.

Potential CauseRecommended Solution
High Reagent Concentration While a molar excess is necessary, an excessively high concentration can increase side reactions with residues like methionine, lysine, and histidine.[1] Optimize the concentration to maximize cysteine alkylation while minimizing off-target effects.
High Temperature or pH Extreme pH or high temperatures can increase the rate of side reactions.[1][3] Perform the alkylation at room temperature and maintain the pH within the recommended range.
Prolonged Reaction Time Excessively long incubation times can promote side reactions. Optimize the reaction time to ensure complete cysteine alkylation without unnecessary extension.[1]

Experimental Protocols

Standard In-Solution Protein Reduction and Alkylation Protocol

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0).[1]

  • Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.[1]

  • Alkylation: Add freshly prepared this compound solution to a final concentration of 50-55 mM.[2][6] Incubate in the dark at room temperature for 30-60 minutes.[1][2]

  • Quenching: Quench the reaction by adding a small amount of DTT or another thiol-containing reagent to consume the excess this compound.[1]

  • Sample Cleanup: Proceed with buffer exchange or dialysis to remove urea/guanidine, reducing agents, and the alkylating agent before enzymatic digestion.[1]

Visualizations

SN2 reaction mechanism for cysteine alkylation.

troubleshooting_workflow start Incomplete Alkylation Observed? check_ph Is pH between 7.5-8.5? start->check_ph Yes check_reagent_conc Is reagent in sufficient molar excess? check_ph->check_reagent_conc Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Was reaction time 30-60 min? check_reagent_conc->check_time Yes increase_conc Increase reagent concentration check_reagent_conc->increase_conc No check_reduction Was reduction step complete? check_time->check_reduction Yes increase_time Increase reaction time check_time->increase_time No check_reagent_freshness Was reagent prepared fresh? check_reduction->check_reagent_freshness Yes optimize_reduction Optimize reduction step check_reduction->optimize_reduction No prepare_fresh Prepare fresh reagent check_reagent_freshness->prepare_fresh No complete Alkylation Complete check_reagent_freshness->complete Yes adjust_ph->check_ph increase_conc->check_reagent_conc increase_time->check_time optimize_reduction->check_reduction prepare_fresh->check_reagent_freshness experimental_workflow solubilization 1. Protein Solubilization (e.g., 8M Urea) reduction 2. Reduction (e.g., 10mM DTT, 37°C, 1h) solubilization->reduction alkylation 3. Alkylation (e.g., 55mM this compound, RT, 30-60 min) reduction->alkylation quenching 4. Quenching (e.g., add DTT) alkylation->quenching cleanup 5. Sample Cleanup (e.g., Dialysis) quenching->cleanup digestion 6. Enzymatic Digestion cleanup->digestion

References

Validation & Comparative

A Head-to-Head Battle for Cysteine Alkylation: 2-Bromoacetic Acid vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug development, the precise modification of protein cysteine residues is a cornerstone of experimental design. Cysteine alkylation, a process that covalently modifies the thiol group (-SH) of cysteine residues, is critical for preventing disulfide bond formation, ensuring proper protein denaturation, and enabling accurate protein identification and quantification. Among the arsenal (B13267) of alkylating agents, 2-bromoacetic acid and iodoacetamide (B48618) have emerged as common choices. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal agent for their specific needs.

At a Glance: Key Differences

FeatureThis compoundIodoacetamide
Relative Reactivity HighVery High
Primary Target Cysteine ResiduesCysteine Residues
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1]
Common Applications Proteomics, cross-linking studiesProteomics, peptide mapping, inhibitor studies[1]
Light Sensitivity Light-sensitive, should be stored in the dark[2]Highly light-sensitive; requires fresh preparation and protection from light[3]
Solution Stability Stable under recommended storage conditions in solid form. Solutions are prone to hydrolysis.Solid is stable when stored properly. Solutions are unstable and should be prepared fresh before use.[4]

Delving into the Chemistry: Reaction Mechanism and Kinetics

Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[2][5] In this reaction, the nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom attached to the halogen (bromine or iodine), forming a stable thioether bond and displacing the halide ion.[2][5]

dot

G cluster_cys Protein Cysteine Residue cluster_reagents Alkylating Agents cluster_product Alkylated Cysteine Cys_SH Protein-S-H Alkylated_Cys Protein-S-CH₂-R Cys_SH->Alkylated_Cys Sₙ2 Reaction BAA This compound Br-CH₂-COOH BAA->Alkylated_Cys IAM Iodoacetamide I-CH₂-CONH₂ IAM->Alkylated_Cys R_group R = COOH or CONH₂

Caption: Sₙ2 mechanism of cysteine alkylation.

The reactivity of haloacetamides as alkylating agents generally follows the order: iodoacetamide > 2-bromoacetamide (B1266107) > chloroacetamide.[5] This trend is attributed to the leaving group ability of the halide, with iodide being a better leaving group than bromide. Consequently, iodoacetamide is known for its high reactivity and faster reaction rates compared to this compound.[3] While a second-order rate constant for iodoacetamide with cysteine at pH 7 has been reported as approximately 36 M⁻¹ min⁻¹, corresponding data for this compound is not as readily available in the literature, making a direct quantitative comparison challenging.[1]

Specificity and Off-Target Reactions

While both reagents primarily target the highly nucleophilic thiol group of cysteine residues, they are not perfectly specific.[1] Under certain conditions, particularly at higher pH, elevated temperatures, and high reagent concentrations, both this compound and iodoacetamide can react with other nucleophilic amino acid residues.[2] These off-target modifications can occur on methionine, lysine, histidine, aspartic acid, glutamic acid, tyrosine, and the N-terminus of proteins.[1] Such side reactions can complicate data analysis in proteomics experiments, leading to unexpected mass shifts and potentially incorrect protein identifications. Studies have shown that iodoacetamide can cause significant carbamidomethylation of methionine residues, which can affect up to 80% of methionine-containing peptides under certain conditions.[6]

Experimental Considerations and Protocols

The efficiency of cysteine alkylation is highly dependent on the experimental conditions. For both reagents, the reaction is favored at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.[2]

G A A B B A->B Expose Cysteines C C B->C Prepare for Alkylation D D C->D Stop Reaction E E D->E Prepare for Analysis

References

Confirming 2-Bromoacetic Acid Modification: A Mass Spectrometry-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein modifications is a critical step in understanding protein function, signaling, and drug interactions. This guide provides a detailed comparison of mass spectrometry-based methods for confirming 2-bromoacetic acid modification, offering supporting experimental data and protocols.

This compound is a haloacetic acid that acts as an alkylating agent, primarily used in proteomics to covalently modify, or "cap," the thiol groups of cysteine residues.[1][2] This process, known as carboxymethylation, is crucial for preventing the formation or reformation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry.[1][2] Mass spectrometry is the definitive method for identifying and locating these modifications due to its high sensitivity and ability to detect the precise mass shift caused by the alkylation.[3][4]

Mass Spectrometry as the Gold Standard for Confirmation

The fundamental principle behind using mass spectrometry to confirm a this compound modification is the detection of a specific mass increase on the modified amino acid.[3] When this compound reacts with a cysteine residue, it adds a carboxymethyl group, resulting in a predictable mass shift.

Tandem mass spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, the modified peptide is isolated and fragmented. By analyzing the masses of the resulting fragment ions, researchers can pinpoint the exact location of the modification within the peptide's sequence.[4][5]

Experimental Workflow for Analysis

A typical workflow for preparing and analyzing a protein sample for this compound modification involves several key steps. The goal is to denature the protein, reduce existing disulfide bonds to make cysteines accessible, alkylate the free thiols, and then digest the protein into peptides for mass spectrometry analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction & Denaturation p2 Reduction of Disulfide Bonds (e.g., DTT) p1->p2 p3 Alkylation with this compound p2->p3 p4 Quench Excess Reagent p3->p4 p5 Enzymatic Digestion (e.g., Trypsin) p4->p5 a1 LC-MS/MS Analysis p5->a1 a2 Data Analysis & Modification Site Identification a1->a2

Caption: Experimental workflow for this compound modification analysis.

Detailed Experimental Protocol

The following is a standard protocol for the in-solution alkylation and digestion of a protein sample.

  • Protein Solubilization and Reduction :

    • Resuspend the protein sample in a denaturation buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate) to a concentration of 1-5 mg/mL.[6]

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM.[1][6]

    • Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.[1][6]

    • Allow the sample to cool to room temperature.

  • Alkylation :

    • Add this compound to a final concentration of 20-40 mM.

    • Incubate in the dark at room temperature for 30 minutes.[6]

  • Quenching and Digestion :

    • Quench the excess this compound by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.[6]

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1][6]

  • Sample Cleanup and Analysis :

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.[6]

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.[1]

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of Alkylating Agents

While this compound is effective, other alkylating agents are more commonly used in proteomics. Iodoacetic acid (IAA) and iodoacetamide (B48618) (IAM) are the most frequent choices. The selection of an alkylating reagent can impact the efficiency of peptide identification and the occurrence of non-specific side reactions.[7]

FeatureThis compoundIodoacetic Acid (IAA)Iodoacetamide (IAM)Chloroacetamide (CAA)
Reactivity HighHighHighModerate
Mass Shift (on Cys) +58.005 Da+58.005 Da+57.021 Da+57.021 Da
Primary Target Cysteine thiolsCysteine thiolsCysteine thiolsCysteine thiols
Known Side Reactions Alkylation of Met, His, Lys, N-terminusAlkylation of Met, His, Lys, N-terminus[7]Alkylation of Met, His, Lys, N-terminus[7]Fewer side reactions compared to iodine-containing reagents[7]
Impact on MS/MS Iodine-containing reagents can lead to neutral loss, reducing identification rates for methionine-containing peptides.[7]Can cause significant neutral loss from modified methionine, complicating spectra and reducing peptide ID rates.[7]Similar to IAA, can cause neutral loss from modified methionine.[7]Generally results in higher peptide identification rates due to fewer side reactions and less complex fragmentation.[7]

Quantitative Analysis Using Stable Isotope Labeling

For quantitative proteomics, stable isotope-labeled versions of alkylating agents are invaluable. Bromoacetic acid-d3 (d3-BAA), a deuterated form, allows for the differential labeling of two protein samples (e.g., control vs. treated).[1]

In this approach, the "light" sample is alkylated with standard this compound, while the "heavy" sample is alkylated with the deuterated version.[1] The samples are then mixed, digested, and analyzed together in a single mass spectrometry run. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotope label. The ratio of the signal intensities of the heavy- and light-labeled peptide pairs directly reflects the relative abundance of the protein in the two original samples.[1]

MethodReagent 1 (Control)Reagent 2 (Treated)Mass DifferenceApplication
Isotopic Labeling This compoundThis compound-d33 DaRelative quantification of protein abundance and modification occupancy between two samples.[1]
Isotopic Labeling Iodoacetic Acid[13C2]-Bromoacetic Acid2 DaDifferential analysis of free vs. disulfide-bonded cysteines.[3]

Application in Signaling Pathway Analysis

Quantitative proteomics methods, including those using this compound derivatives, are powerful tools for studying cellular signaling. While no specific pathways have been published using bromoacetic acid-d3, the approach is applicable to any system where protein abundance changes are of interest, such as the well-studied mTOR signaling pathway.[1]

mTOR_pathway cluster_membrane Cell Membrane GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Insulin Insulin Insulin->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth promotes fourEBP1->Protein_Synth represses Cell_Growth Cell Growth Protein_Synth->Cell_Growth

Caption: Simplified diagram of the mTOR signaling pathway.

References

A Comparative Guide to Protein Alkylation by 2-Bromoacetic Acid for Tandem MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and complete alkylation of protein cysteine residues is a critical step for reliable and reproducible results in mass spectrometry (MS)-based proteomics. This guide provides a comprehensive comparison of 2-bromoacetic acid with other common alkylating agents, supported by experimental data and detailed protocols to validate its use in tandem MS workflows.

Protein alkylation is an essential procedure in proteomics that chemically blocks the thiol groups of cysteine residues.[1] This prevents the reformation of disulfide bonds after reduction, ensuring proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by tandem mass spectrometry.[1][2] The choice of alkylating agent can significantly impact the quality of MS data, influencing peptide identification rates and the occurrence of unwanted side reactions.[3][4]

Mechanism of Action: An SN2 Reaction

The alkylation of cysteine residues by this compound follows a bimolecular nucleophilic substitution (SN2) reaction mechanism. The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of this compound. This results in the formation of a stable, irreversible thioether bond and the displacement of the bromide ion.[2][5] The reactivity of haloacetates as alkylating agents generally follows the order: iodoacetic acid > bromoacetic acid > chloroacetic acid.[5]

Comparing Alkylating Agents: A Data-Driven Approach

While iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) are widely used, this compound and other alternatives like chloroacetamide (CAA) and acrylamide (B121943) (AA) present different reactivity and specificity profiles. The selection of an appropriate agent requires careful consideration of reaction efficiency, specificity, and potential side reactions.

Alkylating AgentPrimary TargetCommon Side ReactionsKey Considerations
This compound Cysteine Thiol GroupsAlkylation of Met, His, Lys, N-terminus[2][6]Good reactivity, cost-effective. Potential for side reactions needs optimization.
Iodoacetamide (IAM) Cysteine Thiol GroupsAlkylation of Met, His, Lys, Asp, Glu, N-terminus[3][7]High reactivity, widely used standard. Iodine-containing reagents can cause neutral loss from methionine-containing peptides.[3]
Iodoacetic Acid (IAA) Cysteine Thiol GroupsSimilar to IAM, with notable off-target effects on methionine.[3]High reactivity, but can lead to a significant decrease in the identification of methionine-containing peptides.[3]
Chloroacetamide (CAA) Cysteine Thiol GroupsGenerally lower incidence of side reactions compared to iodine-containing reagents.[3]Less reactive than IAM or IAA, may require higher concentrations or longer incubation times for complete alkylation.[8]
Acrylamide (AA) Cysteine Thiol GroupsCan also react with other nucleophiles.Achieved best results in some studies with fewer off-target modifications on methionine compared to iodine-containing reagents.[3]

Experimental Protocols

Achieving optimal alkylation requires carefully controlled experimental conditions. Below are detailed protocols for in-solution and in-gel alkylation using this compound.

In-Solution Alkylation Protocol

This protocol is suitable for proteins that are soluble in solution.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0).

    • Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C to reduce all disulfide bonds.[2]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add freshly prepared this compound solution to a final concentration of 20-40 mM.[9]

    • Incubate in the dark at room temperature for 30 minutes.[2][9]

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 20 mM to consume the excess this compound.[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[9]

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[9]

In-Gel Alkylation Protocol

This protocol is used for proteins separated by gel electrophoresis.

  • Gel Destaining and Reduction:

    • Excise the protein band of interest from the gel.

    • Destain the gel pieces twice using a solution of 30% acetonitrile (B52724) (ACN) in 0.07 M ammonium bicarbonate.

    • Reduce the proteins by incubating the gel pieces with 20 mM DTT in 0.1 M ammonium bicarbonate at 56°C for 45 minutes.[3]

    • Remove the reducing agent solution.

  • Alkylation:

    • Add 55 mM this compound in 0.1 M ammonium bicarbonate to the gel pieces.

    • Incubate at room temperature for 30 minutes in the dark.[3]

    • Wash the gel pieces with 0.1 M ammonium bicarbonate.

  • Digestion and Peptide Extraction:

    • Dehydrate the gel pieces with ACN and dry them in a vacuum centrifuge.

    • Rehydrate the gel pieces with a solution containing trypsin (e.g., 1 µg of trypsin in 0.1 M ammonium bicarbonate) and incubate overnight at 37°C.

    • Extract the peptides from the gel pieces using a series of extraction solutions (e.g., 50% ACN with 0.1% TFA, followed by 100% ACN).[3]

    • Combine the extracts, dry them in a vacuum centrifuge, and proceed with sample cleanup as described for the in-solution protocol.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the chemical reaction of alkylation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis Protein Solubilization Protein Solubilization Reduction (DTT) Reduction (DTT) Protein Solubilization->Reduction (DTT) Denaturing Buffer Alkylation (this compound) Alkylation (this compound) Reduction (DTT)->Alkylation (this compound) pH 7.5-8.5 Quenching (DTT) Quenching (DTT) Alkylation (this compound)->Quenching (DTT) Enzymatic Digestion (Trypsin) Enzymatic Digestion (Trypsin) Quenching (DTT)->Enzymatic Digestion (Trypsin) Sample Cleanup (C18) Sample Cleanup (C18) Enzymatic Digestion (Trypsin)->Sample Cleanup (C18) Tandem MS Analysis Tandem MS Analysis Sample Cleanup (C18)->Tandem MS Analysis

Caption: Experimental workflow for protein alkylation and analysis.

References

quantitative comparison of different alkylating agents for proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics, the accurate identification and quantification of proteins are paramount. A critical step in the typical bottom-up proteomics workflow is the reduction and alkylation of cysteine residues. This process prevents the re-formation of disulfide bonds, ensuring proper protein digestion and reliable mass spectrometry (MS) analysis. The choice of alkylating agent can significantly impact the quality and accuracy of proteomic data. This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific needs.

Performance Comparison of Common Alkylating Agents

The ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, minimizing off-target modifications that can complicate data analysis and interpretation. The following tables summarize the quantitative performance of three widely used alkylating agents: Iodoacetamide (B48618) (IAA), Chloroacetamide (CAA), and N-ethylmaleimide (NEM).

Alkylating AgentPrimary TargetCysteine Alkylation EfficiencyKey Advantages
Iodoacetamide (IAA) Cysteine (thiol group)HighWell-established, high reactivity.[1]
Chloroacetamide (CAA) Cysteine (thiol group)HighMore stable in solution and less light-sensitive than IAA.[2]
N-ethylmaleimide (NEM) Cysteine (thiol group)HighHighly specific for cysteines under controlled pH.[3]

Table 1: General Characteristics and Advantages of Common Alkylating Agents.

While all three agents effectively alkylate cysteine residues, their propensity for side reactions varies significantly. These off-target modifications can lead to inaccurate protein identification and quantification.

Alkylating AgentMethionine OxidationOther Off-Target AlkylationsKey Disadvantages
Iodoacetamide (IAA) 2-5% of Met-containing peptides.[4][5][6] Up to 80% of Met-containing peptides can be carbamidomethylated.[7][8]Can alkylate N-terminus, Lys, His, Asp, Glu, Ser, Thr, and Tyr.[4][6]Prone to various side reactions.[9]
Chloroacetamide (CAA) Up to 40% of Met-containing peptides.[4][5][6]Lower off-target alkylation compared to IAA.[4][5][6]Significantly increases methionine oxidation.[4][5][6]
N-ethylmaleimide (NEM) Not reported as a primary side reaction.Frequent side reactions with N-termini and lysine (B10760008) side chains.[10]Side reactions can be significant.[10]

Table 2: Quantitative Comparison of Side Reactions and Disadvantages.

Experimental Protocols

The following are detailed methodologies for in-solution and in-gel protein alkylation, representing common procedures cited in proteomics literature.

In-Solution Protein Alkylation Protocol

This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.

  • Reduction:

    • To your protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5), add a reducing agent such as Dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[11]

    • Incubate at 56-60°C for 30-60 minutes.[12][13]

    • Cool the sample to room temperature.[12]

  • Alkylation:

    • Add the chosen alkylating agent to the following final concentrations:

      • Iodoacetamide (IAA): 10-55 mM.[11][12]

      • Chloroacetamide (CAA): 20 mM.[2]

      • N-ethylmaleimide (NEM): 10-40mM.

    • Incubate in the dark at room temperature for 15-45 minutes.[11][12]

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration of 5 mM.[11]

    • Incubate for 15 minutes at room temperature.[11]

  • Sample Preparation for Mass Spectrometry:

    • Proceed with protein digestion (e.g., using trypsin).

    • Desalt the resulting peptide mixture before LC-MS/MS analysis.

In-Gel Protein Alkylation Protocol

This method is used for proteins that have been separated by gel electrophoresis.

  • Excision and Destaining:

  • Reduction:

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.

    • Incubate at 56°C for 1 hour.[12]

    • Cool to room temperature.[12]

  • Alkylation:

    • Remove the DTT solution and add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate.[12]

    • Incubate for 45 minutes at room temperature in the dark.[12]

  • Washing and Digestion:

    • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

    • Dry the gel pieces in a vacuum centrifuge.[12]

    • Rehydrate the gel pieces with a trypsin solution for in-gel digestion.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using Graphviz.

G Standard In-Solution Protein Alkylation Workflow protein_sample Protein Sample reduction Reduction (e.g., DTT, TCEP) protein_sample->reduction alkylation Alkylation (IAA, CAA, or NEM) in dark reduction->alkylation quenching Quenching (e.g., DTT) alkylation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms

Caption: A schematic of the in-solution protein alkylation workflow.

G Key Reactions in Cysteine Alkylation cluster_cysteine Cysteine Residue cluster_agents Alkylating Agents cluster_products Alkylated Cysteine Cys_SH Protein-SH Alkylated_Cys Protein-S-Alkyl Cys_SH->Alkylated_Cys reacts with IAA Iodoacetamide (IAA) IAA->Alkylated_Cys CAA Chloroacetamide (CAA) CAA->Alkylated_Cys NEM N-ethylmaleimide (NEM) NEM->Alkylated_Cys

Caption: The chemical reaction of cysteine alkylation.

G Potential Off-Target Alkylation Sites Alkylating_Agent Alkylating Agent Cysteine Cysteine (Target) Alkylating_Agent->Cysteine Primary Reaction Methionine Methionine Alkylating_Agent->Methionine Side Reaction Lysine Lysine Alkylating_Agent->Lysine Side Reaction Histidine Histidine Alkylating_Agent->Histidine Side Reaction N_Terminus N-Terminus Alkylating_Agent->N_Terminus Side Reaction Other Asp, Glu, Ser, Thr, Tyr Alkylating_Agent->Other Side Reaction

Caption: Overview of primary and potential side reactions.

References

2-Bromoacetic Acid: A Comparative Guide for Alkylation in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly influence experimental outcomes. Among the various options, 2-bromoacetic acid (B-A-A) presents a compelling balance of reactivity and selectivity, making it a valuable tool for modifying proteins and synthesizing complex molecules. This guide provides an objective comparison of this compound with other common alkylating agents, supported by experimental data and detailed protocols to inform your research.

Performance Comparison of Alkylating Agents

This compound is a haloacetic acid that readily alkylates nucleophilic residues in proteins, with a pronounced specificity for the thiol group of cysteine. Its reactivity stems from the electrophilic α-carbon and the good leaving group ability of the bromide ion. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond.

The primary advantage of this compound lies in its moderate reactivity, which allows for greater control over the alkylation reaction compared to its more reactive counterpart, iodoacetic acid. This controlled reactivity can translate to higher selectivity and a reduction in off-target modifications, a crucial consideration in complex biological systems.

Quantitative Data on Alkylating Agent Reactivity and Side Reactions

While precise second-order rate constants for this compound's reaction with cysteine are not always readily available in the literature, the general reactivity trend for haloacetates is well-established: Iodoacetic acid > This compound > Chloroacetic acid. This is attributed to the leaving group ability of the halide, with iodide being the best and chloride being the poorest.

The choice of an alkylating agent involves a trade-off between reaction efficiency and the prevalence of undesirable side reactions. The following table summarizes the performance of common alkylating agents in proteomics workflows.

Alkylating AgentPrimary TargetRelative Reactivity with CysteineCommon Off-Target ResiduesNotable Side Reactions
This compound Cysteine (thiol)ModerateMethionine, Histidine, Lysine, N-terminusLess prone to off-target modifications than iodo-compounds.
Iodoacetic AcidCysteine (thiol)HighMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminusHigh efficiency but can lead to significant off-target alkylation, complicating data analysis.[1]
IodoacetamideCysteine (thiol)HighMethionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminusSimilar to iodoacetic acid, with extensive literature on its side reactions.[1]
ChloroacetamideCysteine (thiol)LowMethionineLower off-target alkylation but can cause significant methionine oxidation.
AcrylamideCysteine (thiol)ModerateCysteineGenerally high specificity for cysteine via Michael addition.
N-ethylmaleimide (NEM)Cysteine (thiol)HighCysteineHighly specific for thiols under controlled conditions.

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol outlines a standard workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • This compound solution (freshly prepared)

  • Quenching solution (e.g., DTT or other thiol-containing reagent)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Protease (e.g., Trypsin)

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization: Dissolve the protein sample in the denaturing buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add freshly prepared this compound to a final concentration of 20-30 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding a small amount of DTT to consume the excess this compound.

  • Buffer Exchange and Digestion: Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., < 1M urea). Add trypsin and incubate overnight at 37°C.

  • Cleanup: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry.

Protocol 2: On-Resin Peptide Modification with 2-Bromoacetate Derivatives

This protocol describes the modification of a methionine residue on a resin-bound peptide using a 2-bromoacetate derivative, followed by cyclization.

Materials:

  • Resin-bound peptide

  • Ethyl 2-bromoacetate

  • N,N-Dimethylformamide (DMF)

  • Reagents for global deprotection and cleavage

Procedure:

  • Acylation: Swell the resin-bound peptide in DMF. Add a solution of ethyl 2-bromoacetate (2 equivalents) in DMF to the resin.

  • Reaction: Heat the reaction mixture to 85°C and maintain for 24 hours.

  • Washing: After the reaction, thoroughly wash the resin with DMF, dichloromethane, and methanol, and then dry under vacuum.

  • Cyclization (if applicable): For on-resin cyclization, the N-terminus of the resin-bound peptide is first acylated with this compound. The cyclization is then carried out in DMF at 85°C for 24 hours.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove protecting groups using standard procedures (e.g., with a trifluoroacetic acid-based cleavage cocktail).

  • Purification: Purify the final peptide product by preparative HPLC.

Visualizing the Role of this compound

To better understand the applications and advantages of this compound, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion & Cleanup cluster_analysis Analysis p Protein Sample sol Solubilization & Denaturation p->sol red Reduction (DTT) sol->red alk Alkylation (this compound) red->alk quen Quenching alk->quen dig Proteolytic Digestion (Trypsin) quen->dig clean Desalting (C18) dig->clean ms LC-MS/MS Analysis clean->ms da Data Analysis ms->da

Workflow for protein alkylation using this compound for mass spectrometry.

signaling_pathway cluster_pathway Generic Signaling Pathway cluster_inhibition Inhibition by this compound Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Enzyme Cysteine-containing Enzyme (Target) Kinase1->Enzyme Kinase2 Kinase 2 Enzyme->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response BAA This compound BAA->Enzyme Irreversible Alkylation of Cysteine

Inhibition of a signaling pathway by this compound targeting a key enzyme.

logical_relationship A Choice of Alkylating Agent B Reactivity A->B determines C Selectivity A->C influences D Side Reactions A->D affects E Experimental Outcome B->E impacts C->E improves D->E compromises

Key considerations in selecting an alkylating agent for optimal experimental outcomes.

Conclusion

This compound offers a balanced approach to alkylation, providing sufficient reactivity for efficient modification of cysteine residues while minimizing the off-target effects often associated with more aggressive reagents like iodoacetic acid. Its versatility in both proteomics and synthetic organic chemistry makes it a valuable component of the researcher's toolkit. By carefully considering the experimental goals and the potential for side reactions, scientists can leverage the advantages of this compound to achieve reliable and reproducible results.

References

Unveiling Off-Target Modifications of 2-Bromoacetic Acid via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions is paramount. 2-Bromoacetic acid, a reactive alkylating agent, is utilized in various chemical and biological applications. However, its electrophilic nature raises concerns about off-target modifications, which can lead to unintended biological consequences. This guide provides a comparative analysis of mass spectrometry-based approaches to identify and characterize these off-target modifications, offering supporting experimental data and detailed protocols to aid in your research.

This compound and its derivatives are known to act as alkylating agents, forming covalent bonds with nucleophilic residues in proteins. While the intended targets are often cysteine residues, the reactivity of these compounds can lead to modifications on other amino acids, potentially altering protein structure, function, and cellular signaling pathways. Mass spectrometry has become an indispensable tool for identifying such modifications with high sensitivity and specificity.

Comparison of Alkylating Agents and Their Off-Target Propensities

While data specifically detailing the off-target effects of this compound is not as abundant as for more common reagents like iodoacetamide (B48618) (IAA), we can infer its likely reactivity based on the behavior of similar haloacetyl compounds. Iodoacetamide is widely used for cysteine alkylation in proteomics, but it is also known to modify other residues.

A systematic evaluation of different alkylating reagents, including iodoacetamide, has shown that side reactions can occur on the peptide N-terminus and the side chains of lysine (B10760008) and aspartic acid[1]. The choice of alkylating agent can dramatically influence the number of identified peptides and the prevalence of incomplete or off-target modifications[1][2]. While 2-chloroacetamide (B119443) has been suggested as an alternative to reduce off-target alkylation, it can lead to other adverse effects like methionine oxidation[3]. This highlights the critical need for careful selection and optimization of the alkylating agent and reaction conditions.

Based on the reactivity of its bromo-functional group, this compound is expected to react with nucleophilic amino acid residues such as cysteine, histidine, and lysine[4]. The extent of these off-target modifications is influenced by factors like the concentration of the reagent, incubation time, and the intrinsic reactivity of the target proteins[4].

Table 1: Potential Off-Target Amino Acid Modifications by Haloacetic Acids

Amino AcidType of ModificationMass Shift (Da)Notes
CysteineCarboxymethylation+58.0055Primary on-target modification.
LysineCarboxymethylation+58.0055Off-target modification on the ε-amino group.
HistidineCarboxymethylation+58.0055Off-target modification on the imidazole (B134444) ring.
Aspartic AcidEsterification+58.0055Off-target modification on the carboxyl group.
Glutamic AcidEsterification+58.0055Off-target modification on the carboxyl group.
N-terminusCarboxymethylation+58.0055Off-target modification on the free amine.
MethionineCarboxymethylation+58.0055Potential for off-target modification, though less common than with other residues.[5]

Note: The mass shift corresponds to the addition of a carboxymethyl group (CH2COOH) from this compound, with the loss of a proton from the amino acid side chain and the bromine atom.

Experimental Workflow for Identifying Off-Target Modifications

A general workflow for identifying off-target modifications of this compound using a bottom-up proteomics approach is outlined below. This typically involves treating a complex protein mixture (e.g., a cell lysate) with the compound, followed by enzymatic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis A Protein Extraction (e.g., Cell Lysate) B Denaturation and Reduction (e.g., Urea (B33335), DTT) A->B C Alkylation with This compound B->C D Quenching of Excess Reagent C->D E Enzymatic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Database Searching F->G H Identification of Modified Peptides G->H

Caption: A typical bottom-up proteomics workflow for identifying protein modifications.

Detailed Experimental Protocol

This protocol provides a general framework for identifying off-target modifications of this compound in a complex protein sample. Optimization of parameters such as reagent concentration and incubation times may be necessary.

Materials:

  • Cell lysis buffer (e.g., 8 M urea in 50 mM ammonium (B1175870) bicarbonate)

  • Dithiothreitol (DTT)

  • This compound

  • Quenching reagent (e.g., excess DTT or L-cysteine)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting columns

Procedure:

  • Protein Extraction and Denaturation: Lyse cells in a buffer containing a strong denaturant like 8 M urea to ensure all potential modification sites are accessible.

  • Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Add freshly prepared this compound solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour. This step should be optimized to maximize on-target labeling while minimizing excessive off-target modifications.

  • Quenching: Quench the alkylation reaction by adding a quenching reagent. For example, add DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Preparation for Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is optimal for trypsin activity.

  • Enzymatic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptides using C18 columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant). Crucially, include the potential carboxymethylation of cysteine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus as variable modifications in the search parameters.

Potential Impact on Signaling Pathways

The off-target modification of proteins by this compound can have significant downstream effects on cellular signaling. For instance, the alkylation of key cysteine, lysine, or histidine residues within enzymes such as kinases, phosphatases, or proteases could alter their activity and disrupt signaling cascades. While specific pathways affected by this compound are not extensively documented, pathways that are frequently studied in the context of off-target effects of covalent inhibitors are relevant.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BromoaceticAcid This compound (Off-Target Effects) BromoaceticAcid->RTK BromoaceticAcid->Ras BromoaceticAcid->PI3K BromoaceticAcid->Akt

Caption: Potential off-target inhibition of key signaling nodes by this compound.

The diagram above illustrates how off-target modifications by this compound could potentially inhibit key proteins in common signaling pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways, which are central to cell proliferation and survival. The identification of specific off-target proteins through mass spectrometry is the first step in understanding these broader biological consequences.

Conclusion

Identifying the off-target modifications of this compound is crucial for a complete understanding of its biological effects. Mass spectrometry-based proteomics provides a powerful platform for this purpose. By employing the workflows and protocols outlined in this guide, researchers can systematically identify and characterize unintended protein modifications. This knowledge is invaluable for interpreting experimental results, assessing potential toxicity in drug development, and designing more specific chemical probes. A thorough characterization of off-target effects will ultimately lead to safer and more effective therapeutic strategies.

References

A Comparative Guide to 2-Bromoacetic Acid and N-Ethylmaleimide for Thiol Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug development, the specific and efficient modification of protein cysteine residues is a cornerstone of various applications, from proteomic analysis to the development of targeted therapeutics. Among the arsenal (B13267) of alkylating agents, 2-bromoacetic acid and N-ethylmaleimide (NEM) are two commonly employed reagents for irreversibly modifying sulfhydryl groups. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid researchers in selecting the optimal reagent for their specific needs.

Introduction to Thiol Alkylating Agents

Protein alkylation is a fundamental technique for blocking the reactivity of cysteine residues, thereby preventing the formation of disulfide bonds and enabling downstream applications such as mass spectrometry-based proteomics and studies of protein folding.[1] this compound and N-ethylmaleimide are both effective cysteine-modifying agents, yet they operate via distinct chemical mechanisms, which dictates their reactivity, specificity, and optimal reaction conditions.

This compound is a haloacetate that reacts with nucleophiles, primarily the thiol group of cysteine, through a bimolecular nucleophilic substitution (SN2) reaction.[2] This process involves the direct attack of the thiolate anion on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond.

N-Ethylmaleimide (NEM) , an α,β-unsaturated carbonyl compound, reacts with thiols via a Michael addition reaction.[3] The nucleophilic thiolate anion attacks one of the carbon atoms of the double bond in the maleimide (B117702) ring, resulting in the formation of a stable thioether linkage.[4]

Performance Comparison: Reactivity and Specificity

The choice between this compound and NEM often hinges on the desired reaction kinetics and specificity, which are heavily influenced by the pH of the reaction buffer.

FeatureThis compoundN-Ethylmaleimide (NEM)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Primary Target Cysteine (-SH)Cysteine (-SH)
Optimal pH for Cysteine Specificity 7.5 - 8.5[5]6.5 - 7.5[3]
Relative Reaction Rate with Cysteine SlowerFaster (2-3 orders of magnitude faster at pH 6.5)
Potential Side Reactions Lysine (B10760008), Histidine, Methionine[5]Lysine, N-terminal amino groups (at pH > 7.5)[3][4]
Bond Stability Stable ThioetherStable Thioether

Key Insights from Experimental Data:

  • pH is a critical determinant of specificity. For this compound, a pH range of 7.5-8.5 is optimal for promoting the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, thus enhancing reactivity.[5] However, higher pH values also increase the likelihood of side reactions with other nucleophilic amino acid residues like lysine and histidine.[5]

  • NEM exhibits high specificity for cysteine residues within a slightly acidic to neutral pH range of 6.5-7.5.[3] At pH values above 7.5, its reactivity with primary amines, such as the ε-amino group of lysine and the N-terminal α-amino group, increases.[3]

  • Kinetic studies have demonstrated that the reaction of maleimides with thiols is significantly faster than that of bromoacetyl groups at a pH of 6.5. This kinetic advantage can be crucial in experiments where rapid and complete blocking of thiols is required.

Experimental Protocols

To facilitate a direct comparison of these two alkylating agents, a detailed experimental protocol is provided below. This protocol can be adapted for specific proteins of interest and downstream analytical techniques.

Protocol: Comparative Alkylation of a Protein with this compound and N-Ethylmaleimide

1. Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA) at a known concentration in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer).
  • Dithiothreitol (DTT) stock solution (1 M in water).
  • This compound stock solution (1 M in water, freshly prepared).
  • N-Ethylmaleimide (NEM) stock solution (1 M in DMSO or ethanol, freshly prepared).
  • Reaction buffers: 100 mM phosphate buffer at pH 6.5, 7.5, and 8.5.
  • Quenching solution: 1 M DTT in water.
  • Desalting columns or dialysis cassettes.
  • Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

2. Protein Reduction:

  • To a solution of the protein of interest (e.g., 1 mg/mL), add DTT to a final concentration of 10 mM.
  • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

3. Alkylation (perform in parallel for each reagent and pH condition):

  • Divide the reduced protein solution into separate tubes for each condition to be tested (e.g., this compound at pH 7.5 and 8.5; NEM at pH 6.5 and 7.5).
  • Adjust the pH of each protein solution to the desired value using the appropriate reaction buffer.
  • Add the alkylating agent to a final concentration of 20 mM (a 2-fold molar excess over DTT).
  • Incubate the reactions in the dark at room temperature for 1 hour.

4. Quenching:

  • Add DTT to each reaction to a final concentration of 40 mM to quench any unreacted alkylating agent.
  • Incubate for 15 minutes at room temperature.

5. Sample Cleanup:

  • Remove excess reagents (DTT and alkylating agent) using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate for mass spectrometry).

6. Analysis:

  • Analyze the alkylated protein samples using SDS-PAGE to observe any changes in migration and to confirm protein integrity.
  • For a more detailed analysis, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the sites and extent of modification, including any off-target reactions.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

G Figure 1. Mechanism of Cysteine Alkylation cluster_BAA This compound (SN2 Reaction) cluster_NEM N-Ethylmaleimide (Michael Addition) BAA_start Cys-SH + Br-CH2-COOH BAA_transition [Cys-Sδ- ... CH2 ... Brδ-]-COOH BAA_start->BAA_transition Nucleophilic Attack BAA_end Cys-S-CH2-COOH + HBr BAA_transition->BAA_end Bromide Departure NEM_start Cys-SH + NEM NEM_intermediate Thiolate attacks double bond NEM_start->NEM_intermediate Nucleophilic Attack NEM_end Cys-S-NEM Adduct NEM_intermediate->NEM_end Protonation

Caption: Reaction mechanisms of this compound and N-ethylmaleimide with cysteine.

G Figure 2. Comparative Experimental Workflow cluster_BAA This compound cluster_NEM N-Ethylmaleimide start Protein Sample reduction Reduction (e.g., DTT) start->reduction alkylation_BAA Alkylation (pH 7.5-8.5) reduction->alkylation_BAA alkylation_NEM Alkylation (pH 6.5-7.5) reduction->alkylation_NEM quenching Quenching (e.g., excess DTT) alkylation_BAA->quenching alkylation_NEM->quenching cleanup Sample Cleanup (Desalting/Dialysis) quenching->cleanup analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry) cleanup->analysis

Caption: Workflow for comparing this compound and N-ethylmaleimide.

Impact on Protein Structure and Cellular Pathways

The irreversible modification of cysteine residues by either this compound or NEM can have significant consequences for protein structure and function. By blocking a reactive thiol group, these reagents can inhibit enzyme activity, disrupt protein-protein interactions, and alter the protein's three-dimensional structure.[6]

Alkylation of cysteine residues is a key event in many cellular signaling pathways. Cysteine thiols can act as redox switches, and their modification can mimic or block oxidative post-translational modifications. For instance, alkylation of critical cysteine residues in proteins involved in redox signaling, such as kinases and phosphatases, can lead to the dysregulation of pathways controlling cell growth, proliferation, and apoptosis.[7] Both this compound and NEM have been shown to induce cellular stress and can impact DNA damage response pathways.[2]

Conclusion

Both this compound and N-ethylmaleimide are valuable tools for the alkylation of cysteine residues. The choice between them should be guided by the specific requirements of the experiment.

  • N-Ethylmaleimide is the preferred reagent when high specificity for cysteine and rapid reaction kinetics are paramount, particularly at a near-neutral pH (6.5-7.5).

  • This compound is a suitable alternative, especially when working at a slightly more alkaline pH (7.5-8.5), but researchers should be mindful of the potential for slower reaction rates and increased side reactions with other nucleophilic amino acids.

By carefully considering the factors outlined in this guide and optimizing the experimental conditions, researchers can effectively utilize these reagents to advance their understanding of protein structure, function, and cellular regulation.

References

A Comparative Guide to Quantifying the Efficiency of 2-Bromoacetic Acid Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction efficiency is paramount for optimizing synthetic routes, ensuring product purity, and developing robust manufacturing processes. 2-Bromoacetic acid is a versatile alkylating agent used to introduce a carboxymethyl group onto various nucleophiles, a common step in the synthesis of pharmaceuticals and other complex molecules.[1] This guide provides an objective comparison of common analytical methods to quantify the efficiency of this compound alkylation, complete with experimental data summaries and detailed protocols.

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile (e.g., the thiol group of a cysteine) attacks the carbon atom bearing the bromine, displacing the bromide ion.[2][3] The efficiency of this process can be determined by monitoring the consumption of reactants (this compound or the nucleophile) or the formation of the alkylated product over time.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is critical and depends on factors such as the complexity of the reaction mixture, the need for real-time monitoring, instrument availability, and the desired level of precision.[4] The following table summarizes the key characteristics of four common techniques used to quantify alkylation efficiency.

Technique Principle Quantitative Analysis Speed (per sample) Instrumentation Cost Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.[4]Requires calibration curves for reactants and products.Slower (minutes per sample).[4]ModerateHigh sensitivity and resolution; suitable for complex mixtures.Requires chromophores for UV detection; mobile phase development can be time-consuming.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.[4]Can be quantitative using an internal standard; provides mass confirmation.[5][6]Moderate (minutes per sample)HighHigh sensitivity and specificity; provides structural information.[4]Requires volatile or derivatized analytes; high temperatures can degrade thermally labile compounds.[7]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.[8]Relative quantification using an internal standard by comparing signal integrals.[4][9]Faster (minutes per sample)HighNon-destructive; provides rich structural information; no calibration curve needed for relative quantification.[10][11]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[9]
Titration Measures the volume of a titrant of known concentration required to react completely with the analyte.[12]Direct determination of the concentration of an acidic or basic analyte.Fast (minutes per sample)LowInexpensive and rapid; requires minimal equipment.[13]Low specificity; not suitable for complex mixtures where multiple species can react with the titrant.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and should be optimized for the specific substrates and reaction conditions used.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for monitoring the depletion of this compound and the formation of the alkylated product in the reaction mixture.

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound and the purified alkylated product of known concentrations in the mobile phase solvent. Create a series of dilutions to generate a multi-point calibration curve.

  • Sample Preparation: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., mobile phase) to a known volume. If necessary, filter the sample to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as a C18 or a specialized column for organic acids is typically used.[14][15]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) is common.[14]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the product or reactant has maximum absorbance (e.g., ~210 nm for the carboxylic acid group).

  • Data Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peaks for this compound and the product based on their retention times compared to the standards.

    • Integrate the peak areas.

    • Use the calibration curve to determine the concentration of the reactant remaining and the product formed at each time point.

    • Calculate the reaction efficiency (yield) as: (moles of product / initial moles of limiting reactant) * 100%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile compounds or those that can be made volatile through derivatization. It provides both quantification and structural confirmation.

Methodology:

  • Internal Standard (IS) Preparation: Prepare a stock solution of a suitable internal standard (e.g., an alkane like dodecane (B42187) that does not co-elute with reactants or products) in a volatile organic solvent.[4]

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specific time points.

    • Quench the reaction and dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add a known amount of the internal standard solution.

    • Derivatization (if necessary): If the product is not volatile (e.g., contains a carboxylic acid), perform a derivatization step, such as esterification, to increase volatility.[16]

  • GC-MS Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar phase like VF-5ms or SPB-1).[6]

    • Injector Temperature: Set to ensure rapid volatilization of the sample (e.g., 250°C).

    • Oven Program: A temperature gradient is typically used to separate compounds with different boiling points (e.g., start at 50°C, ramp to 250°C).

    • Carrier Gas: Helium or Nitrogen.

    • MS Detector: Operate in full scan mode to identify compounds or selected ion monitoring (SIM) for higher sensitivity quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the reactant, product, and internal standard based on retention times and mass spectra.

    • Calculate the response factor of the product relative to the internal standard using a calibration standard.

    • Determine the concentration of the product in each sample by comparing the peak area ratio of the product to the internal standard.

    • Calculate the reaction efficiency.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for directly analyzing the composition of a reaction mixture without chromatographic separation.[10]

Methodology:

  • Internal Standard (IS) Preparation: Choose an internal standard with a simple spectrum (e.g., a singlet) that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone).[4] Accurately weigh the internal standard to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.

    • Add a precise volume of the internal standard stock solution.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • Transfer the mixture to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals being quantified) to allow for full relaxation of the nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Identify non-overlapping peaks for the reactant, the product, and the internal standard.

    • Carefully integrate these signals.

    • Calculate the molar ratio of the product to the internal standard using the formula: moles_product = (Integral_product / N_product) / (Integral_IS / N_IS) * moles_IS Where N is the number of protons giving rise to the integrated signal.[9]

    • Determine the concentration and calculate the reaction efficiency.

Visualizations

Alkylation Reaction Mechanism

The diagram below illustrates the SN2 mechanism for the alkylation of a generic nucleophile (Nu:) with this compound. This is the fundamental chemical transformation being quantified.

Caption: SN2 mechanism of this compound alkylation.

General Experimental Workflow

The following workflow outlines the typical steps involved in quantifying alkylation efficiency, applicable to chromatographic and spectroscopic methods.

experimental_workflow start Start Alkylation Reaction sampling Withdraw Aliquot at Time (t) start->sampling 1 sampling->sampling Repeat for multiple time points quench Quench Reaction (e.g., Dilution) sampling->quench 2 prep Sample Preparation (Add Internal Standard, Filter, or Derivatize) quench->prep 3 analysis Instrumental Analysis (HPLC / GC-MS / NMR) prep->analysis 4 data Data Processing (Peak Integration, Concentration Calculation) analysis->data 5 efficiency Calculate Reaction Efficiency (Yield vs. Time) data->efficiency 6 end End efficiency->end 7

Caption: General workflow for quantifying alkylation efficiency.

References

Stability of the Thioether Bond Formed by 2-Bromoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biochemistry and pharmacology. Among the arsenal (B13267) of reagents used for this purpose, 2-bromoacetic acid stands out as a widely utilized tool for alkylating nucleophilic residues, most notably the thiol group of cysteine. The stability of the resulting thioether bond is paramount, dictating the longevity of the modification and influencing the interpretation of experimental results and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of the stability of the bond formed by this compound with that of other common alkylating agents, supported by experimental data and detailed protocols.

Unveiling the Thioether Bond: A Stable Covalent Linkage

This compound reacts with the sulfhydryl group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophilic sulfur atom of the deprotonated thiol (thiolate) attacks the electrophilic carbon atom of this compound, displacing the bromide ion and forming a stable carbon-sulfur (C-S) thioether bond. This modification results in the formation of S-carboxymethylcysteine.

The inherent strength of the C-S bond contributes to the general stability of this linkage under physiological conditions. However, the true measure of its stability in a biological context is its resistance to cleavage over time.

Comparative Stability of Cysteine Adducts

The choice of an alkylating agent has a profound impact on the stability of the resulting covalent bond. Here, we compare the stability of the S-carboxymethylcysteine adduct formed from this compound with adducts from other commonly used haloacetic acids and the Michael acceptor, N-ethylmaleimide.

ReagentAdductRelative ReactivitySecond-Order Rate Constant (k₂) with Cysteine (M⁻¹min⁻¹)Plasma Half-life of Adduct
This compound S-CarboxymethylcysteineModerate to HighData not readily available~1.33 hours[1][2]
Iodoacetic Acid S-CarboxymethylcysteineHigh~36 (at pH 7)[3]Not readily available
Chloroacetic Acid S-CarboxymethylcysteineLowData not readily availableNot readily available
N-Ethylmaleimide ThiosuccinimideHigh~1.6 x 10³ M⁻¹s⁻¹ (at pH 7)The adduct can undergo a retro-Michael reaction, especially in the presence of other thiols.[4]

Key Observations:

  • Reactivity Trend: The reactivity of haloacetic acids with cysteine follows the order of the leaving group's ability: Iodide > Bromide > Chloride.[5] This trend suggests that iodoacetic acid will react the fastest, followed by this compound, and then chloroacetic acid.

  • Bond Stability: While reactivity is a kinetic parameter, the thermodynamic stability of the resulting thioether bond is generally considered high for all haloacetic acid adducts. The plasma half-life of S-carboxymethylcysteine, the product of cysteine and this compound, is approximately 1.33 hours, indicating a relatively stable bond in a biological environment.[1][2]

  • N-Ethylmaleimide Adduct Instability: The adduct formed between cysteine and N-ethylmaleimide, a thiosuccinimide, is susceptible to a retro-Michael reaction. This can lead to the exchange of the modifying group with other thiols, such as glutathione, which is abundant in the cellular environment. This potential for reversibility makes it less suitable for applications requiring a permanent covalent modification.[4]

Experimental Protocols for Assessing Bond Stability

A variety of experimental techniques can be employed to assess the stability of the covalent bond formed by this compound and other alkylating agents.

Mass Spectrometry for Adduct Characterization and Stability Monitoring

Mass spectrometry (MS) is a powerful tool for confirming the formation of the covalent adduct and for monitoring its stability over time.

Protocol for Intact Protein Mass Analysis:

  • Reaction: Incubate the target protein with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for a defined period.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT), to consume any unreacted this compound.

  • Purification: Remove excess reagents and byproducts by buffer exchange using a desalting column or through dialysis.

  • LC-MS Analysis: Analyze the intact protein using liquid chromatography-mass spectrometry (LC-MS). The mass of the modified protein will be increased by the mass of the carboxymethyl group (58.02 Da) for each modified cysteine.

  • Stability Assessment: To assess stability, the purified adduct can be incubated under physiological conditions (e.g., in plasma or a buffered solution at 37°C) for various time points. Aliquots are then analyzed by LC-MS to monitor any decrease in the mass of the adducted protein, which would indicate bond cleavage.

Equilibrium Dialysis for Assessing Bioconjugate Stability

Equilibrium dialysis is a technique used to determine the amount of a small molecule that is non-covalently bound to a macromolecule. A modified version of this protocol can be used to assess the stability of a covalent bond by monitoring the release of the modifying group over time.

Protocol for Covalent Adduct Stability Assessment:

  • Prepare the Covalent Adduct: Prepare and purify the protein-2-bromoacetic acid adduct as described in the mass spectrometry protocol.

  • Set up the Dialysis Unit: Place the purified adduct in a dialysis chamber with a semi-permeable membrane that has a molecular weight cut-off (MWCO) that retains the protein but allows small molecules to pass through.

  • Dialysis: Place the dialysis chamber in a large volume of buffer (the dialysate) and incubate at a controlled temperature (e.g., 37°C) with gentle stirring.

  • Sample the Dialysate: At various time points, take samples from the dialysate.

  • Analyze the Dialysate: Analyze the dialysate samples for the presence of the cleaved modifying group or a breakdown product using a sensitive analytical technique such as LC-MS or a specific colorimetric assay if available. The appearance of the small molecule in the dialysate over time is indicative of bond cleavage.

Visualization of Experimental Workflow and Signaling Pathway Inhibition

Experimental Workflow for Assessing Covalent Modification

The following diagram illustrates a typical workflow for assessing the covalent modification of a target protein with this compound.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Target Protein Incubation Incubation (Controlled pH, Temp) Protein->Incubation Bromoacetic_Acid This compound Bromoacetic_Acid->Incubation Quenching Quenching (e.g., DTT) Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Mass_Spec Mass Spectrometry (Adduct Confirmation) Purification->Mass_Spec Stability_Assay Stability Assay (Dialysis/MS) Purification->Stability_Assay

Workflow for Covalent Modification and Stability Assessment.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Signaling

This compound and other haloacetic acids are known to inhibit the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by alkylating a critical cysteine residue in its active site.[6] Inhibition of GAPDH has significant downstream consequences on cellular metabolism and can trigger various signaling pathways.

Glycolysis_Inhibition cluster_pathway Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P GAPDH GAPDH G3P->GAPDH _13BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate _13BPG->Pyruvate ATP ATP Pyruvate->ATP Bromoacetic_Acid This compound Bromoacetic_Acid->GAPDH Inhibits GAPDH->_13BPG

Inhibition of GAPDH in the Glycolytic Pathway.

Off-Target Reactivity

While this compound is a valuable tool, it is important to consider its potential for off-target reactivity. Besides cysteine, other nucleophilic amino acid residues such as histidine, lysine, and methionine can also be modified, although generally at a slower rate. The specificity of the reaction can be optimized by controlling the pH and the concentration of the reagent. Performing reactions at a pH closer to the pKa of the cysteine thiol group (around 8.5) can enhance its nucleophilicity and favor its selective modification.

Conclusion

The thioether bond formed by the reaction of this compound with cysteine residues is a stable and widely utilized covalent linkage in chemical biology and drug development. Its stability is superior to that of adducts formed by Michael acceptors like N-ethylmaleimide, which are prone to reversal. While iodoacetic acid offers faster reaction kinetics, this compound provides a balance of reactivity and stability, making it a reliable choice for creating long-lasting covalent modifications. A thorough understanding of its reactivity, stability, and potential for off-target effects, combined with robust experimental protocols for characterization, is essential for its effective application in research and development.

References

A Comparative Guide to Haloacetate Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a side-by-side comparison of haloacetate alkylating agents, providing objective performance data and supporting experimental evidence for researchers, scientists, and drug development professionals. Haloacetates are invaluable reagents for covalently modifying thiol groups in proteins, particularly cysteine residues, and are widely used in proteomics, enzymology, and drug discovery. Understanding the distinct characteristics of these agents is crucial for experimental design and data interpretation.

Mechanism of Action

Haloacetate alkylating agents, such as iodoacetate, bromoacetate, and chloroacetate, react with nucleophiles, most notably the thiol group of cysteine residues, via a nucleophilic substitution (SN2) reaction. This results in the formation of a stable thioether bond, effectively and irreversibly blocking the reactive thiol group. This modification can be used to prevent disulfide bond formation, identify active site cysteines, or introduce a tag for further analysis. The reactivity of the haloacetate is dependent on the nature of the halogen, with the reactivity order being Iodo > Bromo > Chloro.

Haloacetate Alkylation of Cysteine Protein_SH Protein-SH (Cysteine Residue) Alkylated_Protein Protein-S-CH₂-COO⁻ (Carboxymethylated Cysteine) Protein_SH->Alkylated_Protein Nucleophilic Attack Haloacetate X-CH₂-COO⁻ (Haloacetate) Halide_Ion X⁻ (Halide Ion) Haloacetate->Halide_Ion Leaving Group

Caption: General mechanism of cysteine alkylation by a haloacetate.

Side-by-Side Comparison of Haloacetate Alkylating Agents

The choice of a haloacetate alkylating agent depends on the specific application, balancing reactivity with selectivity and potential side effects. The following table summarizes key performance indicators for commonly used haloacetates.

FeatureIodoacetic Acid (IAA)Bromoacetic Acid (BAA)Chloroacetic Acid (CAA)Iodoacetamide
Relative Reactivity HighModerateLowVery High[1]
Primary Target Cysteine thiolsCysteine thiolsCysteine thiolsCysteine thiols[1]
Key Side Reactions Alkylation of Met, His, Lys, Asp, Glu, N-termini[2]Similar to IAA, but generally less pronouncedMinimal side reactions due to lower reactivityMethionine oxidation[2][3]
Cytotoxicity Rank Order 1 (Highest)[4][5][6]2[4][5][6]4[4][5][6]Potent, but context-dependent
Genotoxicity Rank Order 1 (Highest)[4][5][6]3[4][6]4[4][6]Not explicitly ranked against HAAs in provided abstracts
Effect on Glycolysis Potent inhibitor of GAPDH[7][8][9]--Less potent inhibitor of GAPDH than iodoacetate[7][8][9]
Effect on Glutathione (GSH) Depletes cellular GSH[7][9]--More efficient at depleting cellular GSH than iodoacetate[7][9]

Experimental Protocols

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is a standard procedure for preparing protein samples for proteomic analysis.[3][10][11]

1. Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: 500 mM Iodoacetamide or Iodoacetic Acid in water (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5

  • Sequencing-grade trypsin

2. Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein pellet in Denaturation Buffer.

  • Reduction of Disulfide Bonds: Add the reducing agent to a final concentration of 10 mM. Incubate at 56°C for 1 hour.[11]

  • Alkylation of Cysteine Residues: Cool the sample to room temperature. Add the alkylating agent to a final concentration of 20-55 mM. Incubate in the dark at room temperature for 30-45 minutes.[11][12]

  • Quenching of Excess Alkylating Agent: Add DTT to a final concentration of 10 mM to quench any unreacted alkylating agent. Incubate in the dark at room temperature for 15 minutes.[11]

  • Sample Preparation for Digestion: Dilute the sample 5-fold with Digestion Buffer to reduce the urea concentration.

  • Enzymatic Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.[11]

  • Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 desalting column.

In-Solution Protein Alkylation Workflow cluster_workflow Experimental Workflow Denaturation 1. Denaturation (e.g., 8M Urea) Reduction 2. Reduction (e.g., DTT, TCEP) Denaturation->Reduction Expose Cysteines Alkylation 3. Alkylation (e.g., IAA, BAA) Reduction->Alkylation Break Disulfide Bonds Quenching 4. Quenching (e.g., DTT) Alkylation->Quenching Cap Cysteines Digestion 5. Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Stop Alkylation MassSpec 6. Mass Spectrometry Analysis Digestion->MassSpec Generate Peptides Glycolysis Inhibition by Iodoacetate cluster_pathway Glycolytic Pathway Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps GAPDH GAPDH G3P->GAPDH GAPDH->Pyruvate Iodoacetate Iodoacetate Iodoacetate->GAPDH Alkylates Cysteine (Inhibition)

References

A Comparative Guide to LC-MS/MS Analysis of Peptides Modified by 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the analysis of peptides modified by 2-bromoacetic acid. It offers an objective comparison of this alkylating agent with common alternatives, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Introduction to Peptide Alkylation in Proteomics

In bottom-up proteomics, the alkylation of cysteine residues is a critical step in sample preparation. Following the reduction of disulfide bonds, alkylation prevents their re-formation and ensures that peptides are in a single, reduced state, which is essential for reproducible chromatographic separation and accurate mass spectrometric analysis. The choice of alkylating agent can significantly influence the quality of the data, affecting not only the completeness of the reaction but also the extent of off-target modifications.

This compound (BAA) is a haloacetic acid that, like the more commonly used iodoacetamide (B48618) (IAA), reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, resulting in a stable carboxymethyl modification. This guide will delve into the specifics of using this compound and compare its performance with other widely used alkylating agents.

The LC-MS/MS Workflow for Modified Peptide Analysis

The analysis of peptides modified by this compound follows a standard bottom-up proteomics workflow. The key stages are outlined below, with a focus on the critical alkylation step.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Denaturation Reduction Reduction of Disulfide Bonds Protein_Extraction->Reduction Alkylation Alkylation with This compound Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Desalting Peptide Desalting & Cleanup (C18) Digestion->Desalting LC_Separation LC Separation (Reversed-Phase) Desalting->LC_Separation MS_Analysis MS Analysis (Full Scan) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Fragmentation) MS_Analysis->MSMS_Analysis Database_Search Database Search MSMS_Analysis->Database_Search Peptide_ID Peptide Identification & Modification Site Analysis Database_Search->Peptide_ID Quantification Quantification Peptide_ID->Quantification

Figure 1: General LC-MS/MS workflow for the analysis of modified peptides.

Comparison of Alkylating Agents

While this compound is an effective alkylating agent, it is important to consider its performance in relation to other commonly used reagents. The choice of alkylating agent can impact reaction efficiency, specificity, and the introduction of unwanted side reactions.

FeatureThis compoundIodoacetamide (IAA)Chloroacetamide (CAA)N-ethylmaleimide (NEM)
Primary Target Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)Cysteine (thiol group)
Mass Shift on Cys +58.005 Da+57.021 Da+57.021 Da+125.048 Da
Reactivity HighHighModerateHigh
Common Side Reactions Expected to be similar to other haloacetamides (alkylation of Met, His, Lys, N-terminus)[1][2].Alkylation of Met, His, Lys, N-terminus[3]. Can lead to a prominent neutral loss in MS/MS for modified methionine[4].Lower off-target alkylation than IAA, but can cause significant methionine oxidation[5][6].High reactivity towards the N-terminus of peptides and lysine (B10760008) residues[3].
Key Considerations Good leaving group (bromide) promotes efficient alkylation. Less commonly documented in proteomics literature compared to IAA.The most common alkylating agent with extensive literature. Light sensitive.A good alternative to reduce off-target alkylation, but methionine oxidation is a concern.Highly specific for cysteines at neutral pH, but reactivity with other nucleophiles increases at higher pH.

Note: Direct, extensive quantitative comparisons of 2-bromoacetamide (B1266107) with other alkylating agents are not widely available in the peer-reviewed literature. The information presented is based on the chemical properties of haloacetamides and available data for related compounds.

Experimental Protocols

Detailed methodologies for the key experimental stages are provided below. These protocols are general guidelines and may require optimization for specific sample types and experimental goals.

Protocol 1: In-Solution Alkylation of Peptides with this compound

This protocol outlines the steps for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: this compound (BAA)

  • Quenching reagent: DTT

  • Digestion enzyme: Trypsin (mass spectrometry grade)

  • Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Formic acid

Procedure:

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 20 mM.

    • Incubate at 37°C for 1 hour with gentle shaking to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of this compound. Add it to the protein solution to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using C18 spin columns or equivalent, according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis of Carboxymethylated Peptides

Instrumentation:

  • A nano-flow liquid chromatography system coupled to a high-resolution tandem mass spectrometer.

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 35% mobile phase B over 60-120 minutes.

  • Flow Rate: 200-300 nL/min.

MS Parameters (example):

  • Ionization Mode: Positive electrospray ionization.

  • MS1 Scan Range: m/z 350-1500.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.

Data Presentation and Analysis

The primary goal of the data analysis is to identify peptides and localize the carboxymethyl modification on cysteine residues.

Database Search Parameters:

  • Enzyme: Trypsin, allowing for up to two missed cleavages.

  • Fixed Modification: Carboxymethyl on cysteine (+58.005 Da).

  • Variable Modifications: Oxidation on methionine (+15.995 Da), and potential off-target modifications by this compound on other residues (e.g., Lys, His, N-terminus).

  • Mass Tolerances: Appropriate for the mass spectrometer used (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions).

The results should be summarized in tables that clearly indicate the identified peptides, the modified residues, and any quantitative information if stable isotope labeling was used.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the reaction mechanism of cysteine alkylation and a decision tree for selecting an appropriate alkylating agent.

Cysteine_Alkylation Cysteine Cysteine Residue (in Peptide) Thiolate Thiolate Anion Cysteine->Thiolate Deprotonation (pH > pKa) Carboxymethyl_Cysteine Carboxymethylated Cysteine Thiolate->Carboxymethyl_Cysteine Nucleophilic Attack BAA This compound BAA->Carboxymethyl_Cysteine SN2 Reaction

Figure 2: Reaction mechanism of cysteine alkylation by this compound.

Alkylating_Agent_Selection Start Start: Select Alkylating Agent Standard_Protocol Standard, well-documented protocol needed? Start->Standard_Protocol Yes_IAA Use Iodoacetamide (IAA) Standard_Protocol->Yes_IAA Yes No_Consider_Alternatives Consider Alternatives Standard_Protocol->No_Consider_Alternatives No Minimize_Off_Target Primary concern: Minimize off-target alkylation? No_Consider_Alternatives->Minimize_Off_Target Yes_CAA Use Chloroacetamide (CAA) (monitor Met oxidation) Minimize_Off_Target->Yes_CAA Yes No_High_Reactivity High reactivity and completeness essential? Minimize_Off_Target->No_High_Reactivity No Yes_NEM_BAA Consider NEM or This compound No_High_Reactivity->Yes_NEM_BAA pH_Control Can pH be strictly controlled around neutral? Yes_NEM_BAA->pH_Control Yes_NEM Use N-ethylmaleimide (NEM) pH_Control->Yes_NEM Yes No_BAA Use this compound (less pH sensitive than NEM) pH_Control->No_BAA No

Figure 3: Decision tree for selecting a cysteine alkylating agent.

Conclusion

This compound is a viable and effective reagent for the alkylation of cysteine residues in proteomics workflows. Its high reactivity makes it a suitable alternative to iodoacetamide. However, researchers should be aware of the potential for off-target modifications, which are common to most haloacetyl-based alkylating agents. When selecting an alkylating agent, it is crucial to consider the specific requirements of the experiment, including the importance of minimizing side reactions and the desired reaction kinetics. For routine applications where a well-established protocol is preferred, iodoacetamide remains a popular choice. For studies where minimizing off-target modifications is paramount, chloroacetamide may be a better option, provided that potential methionine oxidation is carefully monitored. This compound offers a good balance of reactivity and can be a valuable tool in the proteomics toolbox, particularly when optimizing protocols for specific applications. Further direct comparative studies are needed to fully elucidate its performance characteristics relative to other common alkylating agents.

References

Safety Operating Guide

Proper Disposal of 2-Bromoacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

2-Bromoacetic acid is a highly toxic, corrosive, and environmentally hazardous compound requiring strict disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2][3] This guide provides procedural, step-by-step instructions for the proper management and disposal of this compound waste. Adherence to these procedures is critical and should always be performed in accordance with institutional policies and local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous material due to its severe health and environmental risks. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a certified chemical fume hood.

A summary of its key hazard classifications and transportation information is provided in the table below.

ParameterValue / ClassificationSource(s)
Waste Classification Hazardous Waste; Halogenated Organic Acid[1]
Primary Disposal Route Licensed Professional Waste Disposal Service[1]
UN Number UN3425 (Solid) or UN1938[1][4][5][6]
DOT Hazard Class 8 (Corrosive)[5][6]
Packing Group II (Medium Danger)[5][6]
Environmental Hazard Very toxic to aquatic life[1][4][7]
Primary Health Hazards Toxic if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; May cause an allergic skin reaction.[7][8]
RCRA Waste Code Likely D002 (Corrosive) due to its acidic nature. Waste generators must perform a hazardous waste determination in accordance with 40 CFR § 261.3.[4][9]

Step-by-Step Disposal Procedures

The required method for the disposal of this compound is through a licensed hazardous waste management company.[1] On-site treatment, such as neutralization, is not recommended due to its high toxicity, which is a separate hazard from its corrosivity.[1]

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Collect all this compound waste, including pure or concentrated forms, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and solutions, in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Container Compatibility: The container must be tightly closed and made of a material compatible with halogenated organic acids.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.[1]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. Incompatible materials include strong bases (e.g., sodium hydroxide), oxidizing agents, and metals.[1][10]

Step 2: On-Site Storage
  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[10]

  • Secondary Containment: It is best practice to store the primary waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

  • Locked Storage: Keep the waste storage area locked up or in an area accessible only to qualified or authorized personnel.[6]

Step 3: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and safe cleanup is required.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1][10]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[1]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][10]

  • Collection: Place the spilled material and any contaminated absorbent into a suitable, sealed container for hazardous waste.[1][10]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the cleanup materials as hazardous waste following the procedures outlined above.[1][10]

Experimental Protocol: On-Site Neutralization (For Corrosive Waste ONLY - Not Recommended for this compound)

The following protocol is provided for informational purposes regarding the neutralization of waste that is hazardous only due to its corrosive properties. As stated previously, this method is not recommended for this compound due to its high toxicity.[1] Always obtain explicit approval and guidance from your EHS department before attempting any on-site treatment.

Objective: To neutralize a corrosive acid waste to a pH between 5.5 and 9.0 for approved drain disposal.

Materials:

  • Corrosive acid waste

  • Dilute solution of a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide)

  • Large beaker or appropriate container

  • Stir bar and stir plate

  • pH meter or pH strips

  • Appropriate PPE (chemical fume hood, gloves, goggles, face shield, lab coat)

Procedure:

  • Safety Precautions: Perform the neutralization in a chemical fume hood while wearing full PPE. The reaction can generate heat.[1]

  • Preparation: In a large beaker, prepare a dilute solution of the basic neutralizer.

  • Neutralization: While stirring continuously, slowly add the dilute acid waste to the basic solution. Never add water or base to the concentrated acid. [1]

  • pH Monitoring: Monitor the pH of the solution continuously.

  • Final pH Adjustment: Continue adding the neutralizing agent until the pH is stable within the 5.5 to 9.0 range.[1]

  • Disposal (with prior approval ONLY): If approved by EHS for drain disposal, flush the neutralized solution with at least 20 parts water.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow Start Generate 2-Bromoacetic Acid Waste Waste_Type Is the waste pure, concentrated, or heavily contaminated? Start->Waste_Type Spill Spill or Accidental Release Start->Spill Segregate Segregate into a designated, compatible, and sealed hazardous waste container. Waste_Type->Segregate Yes Label Label container clearly: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in a cool, dry, well-ventilated, and secure area. Label->Store EHS Contact Environmental Health & Safety (EHS) for pickup. Store->EHS Disposal Licensed hazardous waste vendor disposes of waste (typically via incineration). EHS->Disposal Spill_Proc Follow Spill Cleanup Protocol Spill->Spill_Proc Spill_Proc->Segregate

References

Essential Safety and Operational Guide for Handling 2-Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2-bromoacetic acid. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Acute exposure can lead to irritation of the nose, throat, and lungs.[3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE selection and use is critical. The following sections detail the required equipment and provide an operational plan for its use.

1. Eye and Face Protection:

  • Requirement: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield worn over safety goggles is mandatory.[1][3]

  • Standard: Ensure eye and face protection complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1]

2. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are required. Based on available data for similar chemicals, nitrile or butyl rubber gloves are recommended for splash protection.[4] Always inspect gloves for any signs of degradation before use.[5] For prolonged contact, select gloves with a longer breakthrough time.

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary. For larger quantities or increased risk of exposure, a chemical-resistant suit covering the entire body is recommended.[3]

3. Respiratory Protection:

  • Requirement: A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if dust is generated.[1][4] For situations with a high risk of aerosol or dust generation, a full-face respirator is recommended.[6]

  • Standard: Respiratory protection should comply with OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan for Handling this compound

Pre-Handling:

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedure.

  • Fume Hood: All handling of this compound should be performed in a certified chemical fume hood.[4]

  • PPE Inspection: Inspect all PPE for damage or defects before use.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][7]

Handling Procedure:

  • Donning PPE:

    • Put on protective clothing (lab coat or suit).

    • Put on the respirator (if required).

    • Put on eye and face protection.

    • Put on gloves, ensuring they overlap the sleeves of the lab coat.

  • Chemical Handling:

    • Handle this compound with care to avoid creating dust or aerosols.[4]

    • Use appropriate tools and equipment to minimize direct contact.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.

Doffing PPE (in a designated area):

  • Remove gloves using a technique that avoids touching the outer surface.

  • Remove protective clothing.

  • Remove eye and face protection.

  • Remove the respirator (if used).

  • Wash hands and face thoroughly.

Glove Compatibility Data

Glove MaterialBreakthrough Time Rating (General Guidance)Notes
Nitrile Rubber Good for splash protectionNot recommended for prolonged immersion. Change gloves immediately after contact.[3]
Butyl Rubber ExcellentOffers superior resistance to acids.[8]
Neoprene GoodProvides good resistance to a range of acids.
Natural Rubber (Latex) Fair to PoorNot generally recommended for handling strong acids. Can degrade and may cause allergic reactions.[8]
Polyvinyl Chloride (PVC) FairResistance can vary significantly depending on the formulation.

This table is for guidance only. On-site testing and consultation with safety professionals are strongly recommended.

Disposal Plan

Contaminated PPE:

  • Gloves and Disposable Items: All disposable PPE (gloves, shoe covers, etc.) that comes into contact with this compound must be considered hazardous waste.

  • Collection: Place contaminated disposable items in a designated, labeled, and sealed hazardous waste container.[9]

  • Reusable PPE: Decontaminate reusable PPE according to established laboratory procedures. If decontamination is not possible, dispose of it as hazardous waste.

This compound Waste:

  • Collection: Collect all this compound waste in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal: Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) department, in accordance with local, state, and federal regulations.[9]

  • Spills: In case of a spill, evacuate the area and follow your institution's spill response protocol.[9] Use appropriate PPE for cleanup and collect all contaminated materials for disposal as hazardous waste.[9]

PPE Selection and Handling Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment CheckFumeHood Verify Fume Hood Operation RiskAssessment->CheckFumeHood LocateEmergency Locate Eyewash/Shower CheckFumeHood->LocateEmergency SelectClothing Select Protective Clothing (Lab Coat/Suit) LocateEmergency->SelectClothing SelectGloves Select Appropriate Gloves (e.g., Butyl, Nitrile) SelectClothing->SelectGloves SelectEyeFace Select Eye/Face Protection (Goggles/Face Shield) SelectGloves->SelectEyeFace SelectRespiratory Determine Need for Respirator SelectEyeFace->SelectRespiratory DonPPE Don PPE in Correct Order SelectRespiratory->DonPPE HandleChemical Handle this compound in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE Correctly HandleChemical->DoffPPE DisposeWaste Dispose of Contaminated PPE & Chemical Waste DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

References

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Feasible Synthetic Routes

Reactant of Route 1
2-bromoacetic acid
Reactant of Route 2
2-bromoacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。